Voruciclib
描述
Structure
3D Structure
属性
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGRAKIAJJGMM-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000023-04-0 | |
| Record name | Voruciclib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voruciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VORUCICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Voruciclib's Mechanism of Action in Acute Myeloid Leukemia (AML): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Voruciclib is an orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant preclinical and clinical activity in Acute Myeloid Leukemia (AML). Its primary mechanism of action involves the transcriptional repression of key anti-apoptotic and oncogenic proteins, notably Myeloid Cell Leukemia-1 (Mcl-1) and MYC. This activity leads to the induction of apoptosis in AML cells and demonstrates synergistic effects when combined with the BCL-2 inhibitor, venetoclax (B612062). This guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Core Mechanism of Action: CDK9 Inhibition
This compound exerts its anti-leukemic effects through the potent and selective inhibition of CDK9. CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in the regulation of gene transcription. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a necessary step for the release of RNAPII from promoter-proximal pausing and the initiation of productive transcriptional elongation.
In AML, malignant cells often exhibit a dependency on the continuous and high-level transcription of short-lived pro-survival and oncogenic proteins. By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global transcriptional repression of genes with short-lived mRNA transcripts, including critical survival factors for AML cells.
Downregulation of Mcl-1
A primary consequence of CDK9 inhibition by this compound is the rapid downregulation of Mcl-1, an anti-apoptotic member of the BCL-2 family of proteins[1][2][3][4][5]. Mcl-1 is a key survival factor in AML and a known mediator of resistance to the BCL-2 inhibitor, venetoclax[1][2][3][4][5]. The MCL1 gene has a short-lived mRNA transcript, making its expression highly dependent on continuous transcription. This compound-mediated inhibition of CDK9 leads to a decrease in MCL1 mRNA and subsequent Mcl-1 protein levels, thereby lowering the apoptotic threshold of AML cells[2][4][5]. Preclinical studies have shown that this downregulation of Mcl-1 is transient, with levels potentially rebounding after 12 hours of treatment, suggesting that intermittent dosing schedules may be optimal to repeatedly suppress Mcl-1 levels[6][7].
Suppression of MYC
Another critical target of this compound's transcriptional repression is the MYC proto-oncogene[1][2]. MYC is a master transcriptional regulator that drives cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers, including AML[1]. Similar to MCL1, the MYC transcript is highly unstable, rendering its expression sensitive to CDK9 inhibition. This compound treatment leads to a significant reduction in MYC protein levels, contributing to cell cycle arrest and apoptosis[8]. Unlike the transient downregulation of Mcl-1, the suppression of MYC appears to be more sustained with continuous this compound exposure[6].
Signaling Pathways and Cellular Consequences
The inhibition of CDK9 by this compound triggers a cascade of events culminating in AML cell death. The following diagrams illustrate the key signaling pathways and the logical workflow of this compound's action.
Synergy with Venetoclax
The downregulation of Mcl-1 by this compound provides a strong rationale for its combination with the BCL-2 inhibitor, venetoclax. Venetoclax promotes apoptosis by inhibiting BCL-2, but its efficacy can be limited by the compensatory upregulation or high basal expression of Mcl-1, which can sequester pro-apoptotic proteins and prevent cell death. By suppressing Mcl-1, this compound effectively removes this resistance mechanism, leading to a synergistic induction of apoptosis when combined with venetoclax[4][6][7].
Preclinical Data
In Vitro Activity
Preclinical studies have demonstrated this compound's potent anti-leukemic activity in various AML cell lines, including THP-1, U937, MOLM-13, MV4-11, and OCI-AML3, as well as in primary patient samples[6][9]. Treatment with this compound induces a dose-dependent increase in apoptosis, as evidenced by an increase in Annexin V-positive cells and cleavage of caspase-3 and PARP[6]. The maximal effect on Mcl-1 downregulation is achieved at concentrations of approximately 1 µM[2][4].
Table 1: Summary of Preclinical In Vitro Data
| Parameter | Observation | Cell Lines/Samples | Reference |
|---|---|---|---|
| Apoptosis Induction | Dose-dependent increase in Annexin V+ cells (e.g., 13.8-55.8% at 2 µM) | THP-1, U937, MOLM-13, MV4-11, OCI-AML3, primary AML samples | [6][9] |
| Mcl-1 Downregulation | Maximal effect observed at ~1 µM; transient effect, rebounds after 12h | MV4-11, THP-1 | [2][4][6][7] |
| MYC Downregulation | Significant protein level decrease at 6h; sustained effect | MV4-11, THP-1 | [6] |
| Synergy with Venetoclax | Combination Index (CI) < 0.73 in cell lines; CI < 0.07 in primary samples | MV4-11, U937, THP-1, MOLM-13, primary AML samples |[6][7] |
Clinical Data (NCT03547115)
A Phase 1 clinical trial (NCT03547115) has evaluated this compound as a monotherapy and in combination with venetoclax in patients with relapsed/refractory AML and B-cell malignancies[1][3][4][5][10][11][12].
Patient Demographics and Baseline Characteristics
The study enrolled heavily pretreated patients with a median of 2 to 3 prior lines of therapy[1][2][3][4][9]. A significant proportion of patients had previously received venetoclax[1][2][4].
Table 2: Patient Demographics and Baseline Characteristics (AML Cohorts)
| Characteristic | Value | Reference |
|---|---|---|
| Number of Patients (Monotherapy) | 21 | [1][2] |
| Number of Patients (Combination Therapy) | 41 | [1][4] |
| Median Age (years) | 70 (Range: 40-90) | [1][2] |
| Median Prior Lines of Therapy | 3 (Range: 1-8) | [2][13] |
| Prior Venetoclax Treatment | 90-95% | [1][2][4] |
| ELN Genetic Risk (Adverse) | 71-75% |[1][2] |
Dosing and Safety
This compound was evaluated in both continuous and intermittent dosing schedules. An intermittent schedule of 14 days on, 14 days off in a 28-day cycle was found to be well-tolerated[1][2][4]. The most common treatment-related adverse events were generally low-grade and included diarrhea, nausea, and fatigue[2][10]. Importantly, no significant myelosuppression was observed, and there were no overlapping bone marrow toxicities when combined with venetoclax[10].
Table 3: Common Adverse Events (Any Grade) in Patients Treated with this compound
| Adverse Event | Monotherapy (%) | Combination Therapy (%) | Reference |
|---|---|---|---|
| Diarrhea | 15-30% | 22% | [2][4][10] |
| Nausea | 10-25% | 34% | [2][4][10] |
| Fatigue | 7.5-22% | N/A | [2][10] |
| Anemia | 22% | N/A | [2] |
| Febrile Neutropenia | N/A | 32% | [4] |
| Thrombocytopenia | N/A | 22% | [4] |
| Hypokalemia | N/A | 22% | [4] |
| Dyspnea | 15% | 22% |[2][4] |
Clinical Activity
Both this compound monotherapy and its combination with venetoclax demonstrated encouraging clinical activity in heavily pretreated AML patients[3][10][11].
Table 4: Clinical Responses in Relapsed/Refractory AML Patients
| Treatment Arm | Response Metric | Result | Reference |
|---|---|---|---|
| Monotherapy (200 mg intermittent) | Disease Control Rate | 50% in 10 patients | [10] |
| Combination with Venetoclax | Overall Response Rate (CR/CRi) | 3 out of 20 patients (at doses ≥100 mg) | [3][11] |
| Morphologic Leukemia-Free State (MLFS) | 1 out of 20 patients (at doses ≥100 mg) | [3][11] | |
| Stable Disease (lasting ≥3 months) | 7 patients | [4] |
| | Antileukemic Activity (Overall) | Observed in 10 of 41 patients (24%) |[4] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate this compound's mechanism of action, based on standard laboratory procedures and information from related publications.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in AML cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
AML cell lines or primary patient samples
-
This compound and/or Venetoclax
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed AML cells at a density of 0.5-1.0 x 10^6 cells/mL and treat with desired concentrations of this compound, Venetoclax, or the combination. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Harvesting: Transfer cells to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock in deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls to set up compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Western Blot Analysis
This protocol details the detection of Mcl-1, MYC, and apoptosis-related proteins in AML cells following treatment with this compound.
Materials:
-
Treated AML cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-Mcl-1, rabbit anti-c-Myc, rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, and a loading control like mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody (e.g., 1:1000 dilution) overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of MCL1 and MYC in AML cells treated with this compound.
Materials:
-
Treated AML cells
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for MCL1, MYC, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, forward and reverse primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Synergy Analysis
The synergistic interaction between this compound and venetoclax can be quantified using the Combination Index (CI) method based on the Chou-Talalay principle.
Procedure:
-
Dose-Response Curves: Treat AML cells with a range of concentrations of this compound alone, venetoclax alone, and the combination of both drugs at a constant ratio.
-
Cell Viability Assay: After a set incubation period (e.g., 24-72 hours), assess cell viability using an MTS or similar assay.
-
CI Calculation: Use software such as CompuSyn to calculate the CI values from the dose-response data. The interpretation is as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Conclusion
This compound is a promising therapeutic agent for AML with a well-defined mechanism of action centered on the inhibition of CDK9. By downregulating the key survival proteins Mcl-1 and MYC, this compound induces apoptosis in AML cells and effectively overcomes a major mechanism of resistance to the BCL-2 inhibitor venetoclax, leading to a potent synergistic combination. Clinical data from the Phase 1 trial have demonstrated a manageable safety profile and encouraging anti-leukemic activity in a heavily pretreated patient population. Further clinical investigation of this compound, particularly in combination with venetoclax, is warranted to fully elucidate its therapeutic potential in AML.
References
- 1. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. onclive.com [onclive.com]
- 4. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. punnettsquare.org [punnettsquare.org]
- 9. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. kumc.edu [kumc.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. bosterbio.com [bosterbio.com]
Voruciclib: A Technical Guide to its CDK9 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voruciclib (also known as P1446A-05) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), with particularly potent activity against CDK9.[1][2] As a critical regulator of transcriptional elongation, CDK9 plays a pivotal role in the expression of key anti-apoptotic proteins and oncogenes, most notably Myeloid Cell Leukemia-1 (MCL-1) and MYC.[3][4] Dysregulation of the CDK9 pathway is a hallmark of various malignancies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound's CDK9 inhibitory activity, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its function.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects primarily through the inhibition of CDK9. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which, upon activation by its cyclin partner (Cyclin T1 or T2), phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event is crucial for releasing RNAPII from promoter-proximal pausing, thereby enabling productive transcriptional elongation of a host of genes, including those with short half-lives that are critical for cancer cell survival, such as MCL1 and MYC.[3]
By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a cascade of downstream effects:
-
Transcriptional Repression: The elongation of transcription for a specific subset of genes, including MCL1 and MYC, is stalled.
-
Downregulation of Anti-apoptotic Proteins: The subsequent decrease in MCL-1 protein levels sensitizes cancer cells to apoptosis.[4]
-
Reduction of Oncogenic Drivers: The suppression of MYC, a potent oncogene, contributes to the inhibition of tumor cell proliferation and survival.[5]
This targeted mechanism of action has demonstrated synergistic anti-leukemic activity when combined with other targeted therapies, such as the BCL-2 inhibitor venetoclax, in preclinical models of acute myeloid leukemia (AML).[4]
Quantitative Inhibitory Activity
This compound has been characterized as a potent inhibitor of multiple CDKs, with a particularly high affinity for CDK9. The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Target | Ki (nM) |
| CDK9/cyclin T2 | 0.626 |
| CDK9/cyclin T1 | 1.68 |
| CDK6/cyclin D1 | 2.92 |
| CDK4/cyclin D1 | 3.96 |
| CDK1/cyclin B | 5.4 |
| CDK1/cyclin A | 9.1 |
Table 1: Inhibitory activity (Ki) of this compound against a panel of cyclin-dependent kinases. Data sourced from MedchemExpress.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the CDK9 inhibitory activity of this compound.
Biochemical Kinase Assay (Determination of Ki)
This protocol outlines a typical in vitro kinase assay to determine the inhibitory constant (Ki) of this compound against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
CDK9-specific substrate peptide
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup: To the wells of a 384-well plate, add the diluted this compound solutions or DMSO (for vehicle control).
-
Enzyme Addition: Add the recombinant CDK9/Cyclin T1 enzyme to all wells except for the "no enzyme" control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to all wells. The final ATP concentration should be close to the Km value for CDK9.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Viability Assay (MTS Assay)
This protocol describes the use of an MTS assay to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., AML or DLBCL cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Western Blot Analysis for MCL-1 and MYC Downregulation
This protocol outlines the procedure for detecting changes in MCL-1 and MYC protein levels in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for MCL-1, MYC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis: Treat the cancer cells with various concentrations of this compound for a specified time (e.g., 6-24 hours). Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against MCL-1, MYC, and the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of MCL-1 and MYC to the loading control to determine the extent of protein downregulation induced by this compound.
Conclusion
This compound is a potent and selective inhibitor of CDK9 that has demonstrated significant anti-cancer activity in preclinical models. Its mechanism of action, centered on the transcriptional repression of key survival proteins like MCL-1 and MYC, provides a strong rationale for its continued investigation as a therapeutic agent, both as a monotherapy and in combination with other targeted drugs. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the biological activities and therapeutic potential of this compound.
References
Voruciclib: A Technical Guide to Its Mechanism of Action in MYC Downregulation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Voruciclib, an orally active and selective cyclin-dependent kinase (CDK) inhibitor. The primary focus is on its core mechanism of action: the downregulation of the MYC oncogene, a critical driver in numerous human cancers. This guide synthesizes preclinical and clinical data, details key experimental methodologies, and visualizes the underlying biological pathways.
Introduction to this compound
This compound is a potent, oral small molecule inhibitor of multiple cyclin-dependent kinases.[1] It demonstrates high affinity for CDK9, a key regulator of gene transcription, and also inhibits CDK4, CDK6, and CDK1.[2] The dysregulation of CDK activity is a hallmark of many cancers, making it a compelling therapeutic target. This compound's mechanism is particularly relevant for malignancies driven by the overexpression of short-lived survival proteins, most notably the MYC proto-oncogene protein.[1][3] By targeting the transcriptional machinery responsible for MYC expression, this compound offers a promising strategy to combat these difficult-to-treat cancers.[1]
Core Mechanism: Transcriptional Inhibition via CDK9
The primary pathway through which this compound downregulates MYC involves the inhibition of the Positive Transcription Elongation Factor b (P-TEFb) complex, of which CDK9 is the catalytic subunit.[4]
-
Role of CDK9 in Transcription: In normal and cancerous cells, CDK9 forms the P-TEFb complex with a cyclin partner (most commonly Cyclin T1). This complex is recruited to gene promoters and is essential for the transition from transcriptional initiation to productive elongation.[4]
-
Phosphorylation of RNA Polymerase II: The key function of CDK9 is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), specifically at the Serine 2 position (pRNAPII-Ser2).[5][6] This phosphorylation event releases RNAPII from a state of promoter-proximal pausing, allowing it to proceed with transcribing the gene.[4]
-
MYC and Mcl-1 Transcription: The transcription of genes encoding proteins with short half-lives, such as MYC and the anti-apoptotic protein Mcl-1, is highly dependent on this continuous and efficient RNAPII-mediated elongation.[4][7]
-
This compound's Action: this compound directly binds to and inhibits the kinase activity of CDK9.[8] This prevents the phosphorylation of RNAPII at Ser-2.
-
Transcriptional Arrest: Without pRNAPII-Ser2, RNAPII stalls at the promoter and cannot effectively elongate the mRNA transcript. This leads to a rapid and significant decrease in the transcription of CDK9-dependent genes.[6][9]
-
MYC and Mcl-1 Downregulation: Due to their inherent instability and short half-lives, the cellular levels of MYC and Mcl-1 proteins plummet following this transcriptional arrest.[2][7]
In addition to transcriptional repression, preclinical data suggests this compound also reduces the phosphorylation of the MYC protein at Serine 62 (pSer62-MYC), a modification implicated in stabilizing the MYC protein, particularly in KRAS-mutant cancers.[1][2] This dual mechanism—blocking production and promoting instability—contributes to its potent anti-MYC activity.[2]
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Ki (nM) |
|---|---|
| CDK9 / cyc T2 | 0.626 |
| CDK9 / cyc T1 | 1.68 |
| CDK6 / cyc D1 | 2.92 |
| CDK4 / cyc D1 | 3.96 |
| CDK1 / cyc B | 5.4 |
| CDK1 / cyc A | 9.1 |
Data sourced from MedchemExpress.[8]
Table 2: Preclinical Effects of this compound on MYC and Related Pathways
| Cell Line | Concentration | Time | Effect | Reference |
|---|---|---|---|---|
| MV4-11 & THP-1 (AML) | Not Specified | 6 hours | Major downregulation of c-Myc protein levels. | [7] |
| MV4-11 & THP-1 (AML) | Not Specified | > 6 hours | c-Myc protein levels did not rebound after extended treatment. | [7] |
| MV4-11 & THP-1 (AML) | Not Specified | Not Specified | Significant decrease in c-Myc transcript levels. | [7] |
| MIA PaCa-2 (Pancreatic) | 4 µM | 5 min | 60% decrease in pSer62-MYC. | [2] |
| MIA PaCa-2 (Pancreatic) | 4 µM | 60 min | 80% decrease in pSer62-MYC; 10% reduction in total MYC. | [2] |
| MIA PaCa-2 (Pancreatic) | 4 µM | 240 min | 50% reduction in total MYC protein. |[2] |
Table 3: Clinical Pharmacodynamic Effects of this compound
| Patient Population | Dose | Time Point | Pharmacodynamic Endpoint | Result |
|---|---|---|---|---|
| R/R AML | 100-200 mg | 6 hours | MYC transcriptional targets (Gene Set Enrichment) | Significant downregulation (p < .05).[5][9] |
| R/R AML | 100-200 mg | 6 hours & Day 8 | Oncogenic Pathways (RNA-seq) | Significant downregulation of MYC and NF-κB pathways.[9] |
| R/R AML | Not Specified | Not Specified | pRNAPII-Ser2 | Reduced phosphorylation.[9][10] |
| R/R AML | Not Specified | Not Specified | MCL1 mRNA expression | Decrease observed.[9][10] |
AML: Acute Myeloid Leukemia; R/R: Relapsed/Refractory.
Key Experimental Protocols
The following sections outline the methodologies used to establish the mechanism of action of this compound.
This technique is used to detect and quantify changes in specific protein levels (e.g., total MYC) and post-translational modifications (e.g., pRNAPII-Ser2) following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11 AML cells) and allow them to adhere. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 6, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-c-Myc, anti-pRNAPII-Ser2, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7] Densitometry analysis is used to quantify the relative protein levels compared to the loading control.[7]
References
- 1. MEI Pharma Reports Preclinical Data Demonstrating Ability of this compound to Regulate MYC and Synergize with KRAS Inhibitors in KRAS Mutant Cancers [prnewswire.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MEI Pharma Reports Clinical Data on Oral CDK9 Inhibitor this compound at ASH2023 | Financial Post [financialpost.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. providence.elsevierpure.com [providence.elsevierpure.com]
Voruciclib: A Technical Deep Dive into its Pro-Apoptotic Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Voruciclib is an orally bioavailable, potent inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK9 and additional inhibitory effects on CDK4 and CDK6.[1][2] Its mechanism of action centers on the transcriptional suppression of key survival proteins in cancer cells, most notably Myeloid Cell Leukemia-1 (MCL-1) and the MYC proto-oncogene.[3][4] By downregulating these critical factors, this compound effectively disrupts pro-survival signaling and triggers the intrinsic apoptotic pathway, leading to cancer cell death. This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy, and experimental methodologies related to this compound's role in inducing apoptosis in cancer cells.
Core Mechanism of Action: Inducing Apoptosis through Transcriptional Repression
This compound's primary anti-cancer effect stems from its potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is essential for the phosphorylation of the C-terminal domain of RNA Polymerase II, a critical step for productive transcription elongation of a specific subset of genes characterized by short-lived mRNA transcripts.[3][5] Many of these genes encode for proteins that are crucial for cancer cell survival and proliferation, including the anti-apoptotic protein MCL-1 and the oncogenic transcription factor MYC.[2][3]
By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to premature termination of transcription for genes like MCL1 and MYC.[5][6] The resulting decrease in MCL-1 and MYC protein levels has profound consequences for cancer cells:
-
Downregulation of MCL-1: MCL-1 is a key anti-apoptotic member of the BCL-2 family. It sequesters the pro-apoptotic protein BIM, preventing it from activating the apoptotic effectors BAX and BAK. By reducing MCL-1 levels, this compound liberates BIM, which can then trigger the mitochondrial (intrinsic) pathway of apoptosis.[7][8] This mechanism is particularly relevant in the context of overcoming resistance to BCL-2 inhibitors like Venetoclax (B612062).[7][9]
-
Suppression of MYC: MYC is a master regulator of cell growth, proliferation, and metabolism. Its downregulation by this compound contributes to cell cycle arrest and a reduction in proliferative signals.[2][5] In KRAS-mutant cancers, this compound has been shown to decrease the phosphorylation of MYC at Serine 62, a modification that stabilizes the MYC protein, leading to its subsequent degradation.[2]
This compound also inhibits CDK4 and CDK6, which are critical for the G1-S phase transition of the cell cycle.[1] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest.[1]
Quantitative Data on this compound's Pro-Apoptotic Efficacy
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound as a Single Agent
| Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |
| THP-1, U937, MOLM-13, MV4-11, OCI-AML3 | Acute Myeloid Leukemia (AML) | Annexin V/PI Staining | 2 µM | 13.8-55.8% Annexin V positive cells | [10] |
| MIA PaCa-2 | Pancreatic Cancer (KRAS G12C) | Western Blot | 4 µM | 60% decrease in pSer62-MYC after 5 min; 50% decrease in total MYC after 240 min | [2] |
Table 2: Synergistic Efficacy of this compound in Combination with Venetoclax
| Cell Line | Cancer Type | Combination | Concentration | Effect | Citation |
| MV4-11, U937, THP-1, MOLM-13 | Acute Myeloid Leukemia (AML) | This compound + Venetoclax | 2 µM this compound | >80% apoptosis after 24h | [10] |
| AML Cell Lines | Acute Myeloid Leukemia (AML) | This compound + Venetoclax | Clinically achievable concentrations | Synergistic induction of apoptosis (Combination Index < 0.73) | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits CDK9, leading to decreased transcription of MCL-1 and MYC, ultimately promoting apoptosis.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: A typical experimental workflow to evaluate the pro-apoptotic effects of this compound on cancer cells.
Detailed Experimental Protocols
Cell Viability and Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the quantitative assessment of apoptosis and necrosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and Venetoclax, if applicable)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cancer cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere (for adherent lines) or stabilize for 24 hours.
-
Treat cells with various concentrations of this compound, alone or in combination with Venetoclax, for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a 15 mL conical tube.
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway following this compound treatment.
Materials:
-
Treated cell pellets (from the apoptosis assay or a separate experiment)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-MYC, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Add Laemmli buffer and boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through a well-defined mechanism of CDK9-mediated transcriptional repression of MCL-1 and MYC. Its ability to synergize with other targeted therapies, such as the BCL-2 inhibitor Venetoclax, highlights its potential to overcome drug resistance and improve patient outcomes. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-cancer therapy.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. MEI Pharma Reports Clinical Data on Oral CDK9 Inhibitor this compound at ASH2023 - BioSpace [biospace.com]
- 5. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. litestrategy.com [litestrategy.com]
- 8. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Voruciclib: A Technical Guide to a Novel CDK9 Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voruciclib (formerly P1446A-05) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), with potent activity against CDK9. By targeting CDK9, this compound effectively downregulates the transcription of key anti-apoptotic proteins, notably Myeloid Cell Leukemia-1 (Mcl-1) and the oncogene MYC. This mechanism of action has positioned this compound as a promising therapeutic agent, particularly in hematologic malignancies such as acute myeloid leukemia (AML) and B-cell malignancies, where overexpression of Mcl-1 is a known resistance mechanism to existing therapies like venetoclax (B612062). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, supported by preclinical and clinical data.
Introduction: The Rationale for CDK9 Inhibition
Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and gene transcription.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While early CDK inhibitors were non-selective and associated with toxicity, the development of more selective inhibitors has renewed interest in this class of drugs.[2]
CDK9, in complex with its regulatory partner cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in the transition from transcription initiation to productive elongation.[2] Many short-lived proteins that are critical for cancer cell survival, including the anti-apoptotic protein Mcl-1 and the transcription factor MYC, are dependent on active transcription elongation mediated by CDK9.[2][3]
Mcl-1 is a member of the BCL-2 family of proteins and a key regulator of apoptosis. Its overexpression is implicated in the pathogenesis of various cancers and is a primary mechanism of resistance to the BCL-2 inhibitor venetoclax.[3][4] By inhibiting CDK9, this compound reduces the transcriptional output of the MCL1 and MYC genes, leading to decreased protein levels and subsequent induction of apoptosis in cancer cells.[2][4]
Discovery and Preclinical Development
This compound was identified as a potent inhibitor of multiple CDKs with particularly high affinity for CDK9.[5][6] Its discovery was driven by the need for a more selective and orally bioavailable CDK inhibitor to overcome the limitations of earlier compounds.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of CDK9. This leads to a reduction in the phosphorylation of RNA Polymerase II, thereby suppressing the transcription of genes with short-lived mRNA transcripts, including MCL1 and MYC.[2][3] The downregulation of Mcl-1 and MYC proteins disrupts critical survival and proliferation signaling in cancer cells, ultimately leading to apoptosis.[2][4]
Signaling Pathway of this compound's Action
Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing the phosphorylation of RNA Polymerase II and subsequent transcription of prosurvival genes like MCL1 and MYC.
In Vitro Studies
Preclinical in vitro studies have demonstrated this compound's potent activity across a range of cancer cell lines, particularly those derived from hematologic malignancies.
| Target | Ki (nM) |
| CDK9/cyc T2 | 0.626[6] |
| CDK9/cyc T1 | 1.68[6] |
| CDK6/cyc D1 | 2.92[6] |
| CDK4/cyc D1 | 3.96[6] |
| CDK1/cyc B | 5.4[6] |
| CDK1/cyc A | 9.1[6] |
In various AML and diffuse large B-cell lymphoma (DLBCL) cell lines, this compound has been shown to decrease MCL-1 transcripts and proteins in a dose-dependent manner, with maximal effects observed at concentrations of 1 μM.[2][7] Furthermore, preclinical studies have demonstrated synergy between this compound and the BCL-2 inhibitor venetoclax, with the combination leading to increased apoptosis.[4][7]
In Vivo Studies
The anti-tumor efficacy of this compound has been evaluated in murine xenograft models of various cancers. In models of DLBCL, the combination of this compound and venetoclax resulted in enhanced tumor growth inhibition compared to either agent alone.[6] Similarly, in AML xenograft models, the combination has been shown to decrease tumor growth rate and improve survival.[7]
Clinical Development
This compound has been evaluated in Phase 1 clinical trials for the treatment of relapsed/refractory hematologic malignancies and solid tumors.
Pharmacokinetics
In a Phase 1 study in patients with relapsed/refractory hematologic malignancies, this compound demonstrated dose-proportional pharmacokinetics.[8] The mean half-life was approximately 28 hours, and the drug exhibited a large volume of distribution, suggesting preferential distribution into tissues.[8]
| Parameter | Value |
| Mean Half-life (t1/2) | ~28 hours[8] |
| Mean Tmax | ~4 hours[8] |
| Mean Accumulation Ratio | 2.4[8] |
| Steady State Cmax (at 200 mg) | 925 ng/mL[8] |
| Mean Ctrough (at 200 mg) | 442 ng/mL (~1 µM)[8] |
Clinical Efficacy and Safety
Phase 1 studies have established the safety profile of this compound and shown preliminary signs of clinical activity. In a study of patients with relapsed/refractory AML and B-cell malignancies, the maximum tolerated dose (MTD) was determined to be 350 mg for continuous daily dosing and 600 mg for intermittent dosing (days 1-14 of a 21-day cycle).[8] The most common adverse events were generally manageable and included nausea and diarrhea.[8]
In combination with venetoclax in patients with relapsed/refractory AML, this compound was well-tolerated and demonstrated on-target effects, including decreased Mcl-1 protein expression and reduced phosphorylation of RNA polymerase II.[7] Objective responses were observed in this heavily pretreated patient population.[7]
| Trial Identifier | Phase | Population | Dosing Regimen | Key Findings |
| NCT03547115 | 1 | R/R AML and B-cell malignancies | Monotherapy and in combination with venetoclax | Well-tolerated with manageable adverse events. Showed on-target pharmacodynamic effects and preliminary clinical activity.[3][7] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
Cell Viability Assays (MTS/CellTiter-Glo)
Workflow for Cell Viability Assessment
Caption: A generalized workflow for determining the IC50 of this compound using MTS or CellTiter-Glo assays.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTS Assay: MTS reagent is added to each well, and plates are incubated for 1-4 hours at 37°C.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and plates are incubated for 10 minutes at room temperature.
-
-
Data Acquisition:
-
MTS Assay: Absorbance is measured at 490 nm using a microplate reader.
-
CellTiter-Glo Assay: Luminescence is measured using a luminometer.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis
Protocol:
-
Cell Lysis: Cells treated with this compound or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against Mcl-1, MYC, phospho-RNA Polymerase II (Ser2), and a loading control (e.g., β-actin).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Logical Flow of a Xenograft Study
Caption: A diagram illustrating the key stages of an in vivo xenograft study to evaluate the efficacy of this compound.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., AML or DLBCL cell lines) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally, typically daily or on an intermittent schedule, alone or in combination with other agents like venetoclax.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition and survival are analyzed.
Synthesis
Detailed, step-by-step synthesis protocols for this compound are proprietary and typically found within patent literature. The synthesis of the pure (+)-trans enantiomer of this compound is described in patent WO2007148158A1.[4] The synthesis is a multi-step process involving the construction of the flavone (B191248) core and the stereospecific introduction of the substituted pyrrolidinyl moiety.
Conclusion and Future Directions
This compound is a promising, orally bioavailable CDK9 inhibitor with a well-defined mechanism of action. By downregulating Mcl-1 and MYC, it has demonstrated potent anti-tumor activity in preclinical models and encouraging preliminary efficacy in early-phase clinical trials, particularly in hematologic malignancies. Its ability to synergize with venetoclax offers a rational combination strategy to overcome resistance. Ongoing and future clinical studies will further define the role of this compound, both as a monotherapy and in combination, in the treatment of various cancers. Further research may also explore its potential in other malignancies driven by transcriptional addiction to Mcl-1 and MYC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C22H19ClF3NO5 | CID 67409219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SID 363894217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. This compound, 1000023-04-0 | BroadPharm [broadpharm.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Paper: A Phase 1 Study of the Oral CDK9 Inhibitor this compound in Relapsed/Refractory (R/R) B-Cell Lymphoma (NHL) or Acute Myeloid Leukemia (AML) [ash.confex.com]
Voruciclib: A Potent and Selective CDK9 Inhibitor Targeting MCL-1 Driven Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Voruciclib is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), with particularly potent activity against CDK9.[1] Its primary mechanism of action involves the transcriptional repression of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1).[2] This activity profile makes this compound a promising therapeutic agent, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL), where overexpression of MCL-1 is a known driver of tumorigenesis and resistance to conventional therapies.[2][3] This technical guide provides a comprehensive overview of the target profile, selectivity, and preclinical evidence supporting the therapeutic potential of this compound.
Target Profile and Selectivity
This compound demonstrates potent inhibition of several CDK/cyclin complexes, with a pronounced selectivity for CDK9. The inhibitory activity of this compound has been quantified through kinase inhibition assays, with the resulting inhibition constants (Ki) summarized in the table below.
| Target | Ki (nM) |
| CDK9/cyclin T2 | 0.626 |
| CDK9/cyclin T1 | 1.68 |
| CDK6/cyclin D1 | 2.92 |
| CDK4/cyclin D1 | 3.96 |
| CDK1/cyclin B | 5.4 |
| CDK1/cyclin A | 9.1 |
Table 1: Inhibitory Activity (Ki) of this compound against a Panel of CDK/cyclin Complexes. Data sourced from MedchemExpress.[1]
The high affinity for CDK9 underscores the primary mechanism of action of this compound.
Mechanism of Action: Transcriptional Repression of MCL-1
The primary anti-neoplastic effect of this compound is mediated through the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a critical step for productive transcription elongation of a specific subset of genes characterized by short half-lives, including the anti-apoptotic protein MCL-1.
By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to premature termination of transcription and subsequent downregulation of MCL-1 mRNA and protein levels.[4] This targeted downregulation of MCL-1 is a key differentiator of this compound and forms the basis of its pro-apoptotic activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Preclinical Profile of Voruciclib: A CDK9 Inhibitor for Hematologic Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Voruciclib is an orally bioavailable, selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[1][2] In hematologic malignancies, dysregulation of transcriptional processes is a common oncogenic driver. CDK9, as the catalytic core of the positive transcription elongation factor b (P-TEFb), plays a pivotal role in this by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), thereby promoting the transcription of short-lived anti-apoptotic proteins and oncoproteins.[3] Preclinical studies have demonstrated that by inhibiting CDK9, this compound effectively downregulates the expression of critical survival proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1) and MYC, leading to apoptosis in cancer cells.[3][4] This mechanism of action has positioned this compound as a promising therapeutic agent, both as a monotherapy and in combination with other targeted agents, for a range of hematologic cancers including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and diffuse large B-cell lymphoma (DLBCL).[2][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its efficacy, mechanism of action, and the methodologies used in its evaluation.
Quantitative Data Presentation
In Vitro Efficacy: Inhibition of CDK Activity and Cell Viability
This compound demonstrates potent and selective inhibition of CDK9. The inhibitory activity of this compound against a panel of CDKs is summarized below.
| Target | Ki (nM) |
| CDK9/cyclin T1 | 1.68 |
| CDK9/cyclin T2 | 0.626 |
| CDK4/cyclin D1 | 3.96 |
| CDK6/cyclin D1 | 2.92 |
| CDK1/cyclin B | 5.4 |
| CDK1/cyclin A | 9.1 |
Table 1: Inhibitory Activity (Ki) of this compound against various Cyclin-Dependent Kinases.[1]
The functional consequence of CDK9 inhibition is a reduction in the viability of hematologic cancer cells. While specific IC50 values for this compound across a wide range of hematologic malignancy cell lines are not extensively published in a consolidated format, studies have consistently shown its potent anti-proliferative effects. For instance, in various AML and DLBCL cell lines, this compound has been shown to induce apoptosis and reduce cell viability at clinically achievable concentrations.[2][3]
Induction of Apoptosis in Hematologic Malignancy Cell Lines
A key mechanism of this compound's anti-tumor activity is the induction of apoptosis. Preclinical studies have quantified this effect, particularly in AML cell lines, both as a single agent and in combination with the BCL-2 inhibitor, venetoclax (B612062).
| Cell Line | Treatment | Apoptosis (% Annexin V+ cells) |
| MV4-11 | This compound (2 µM) + Venetoclax (clinically achievable concentrations) | >80% |
| U937 | This compound (2 µM) + Venetoclax (clinically achievable concentrations) | >80% |
| THP-1 | This compound (2 µM) + Venetoclax (clinically achievable concentrations) | >80% |
| MOLM-13 | This compound (2 µM) + Venetoclax (clinically achievable concentrations) | >80% |
Table 2: Synergistic Induction of Apoptosis by this compound and Venetoclax in AML Cell Lines.[3]
In Vivo Efficacy: Xenograft Models of Hematologic Malignancies
The anti-tumor activity of this compound has been validated in vivo using xenograft models of DLBCL. These studies demonstrate significant tumor growth inhibition, particularly when this compound is combined with venetoclax.
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |
| U2932 (ABC-DLBCL) | This compound + Venetoclax | Significantly enhanced vs single agents |
| RIVA (ABC-DLBCL) | This compound + Venetoclax | Significantly enhanced vs single agents |
| SU-DHL-4 (GCB-DLBCL) | This compound + Venetoclax | Intermediate response |
| NU-DHL-1 (GCB-DLBCL) | This compound + Venetoclax | Intermediate response |
| OCI-LY10 (ABC-DLBCL) | This compound + Venetoclax | No significant response |
Table 3: In Vivo Efficacy of this compound in Combination with Venetoclax in DLBCL Xenograft Models.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Protocol:
-
Cell Plating: Seed hematologic malignancy cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add varying concentrations of this compound or vehicle control to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan (B1609692) crystals.[6] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance of the medium-only wells and calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Mcl-1 and c-Myc Downregulation
Western blotting is used to detect and quantify the levels of specific proteins, such as Mcl-1 and c-Myc, following treatment with this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 6 hours for Mcl-1 downregulation).[3] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1, c-Myc, phospho-RNAPII (Ser2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining) by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of the viability dye propidium iodide (PI).
Protocol:
-
Cell Treatment: Treat hematologic cancer cells with this compound, venetoclax, or the combination for a specified duration (e.g., 24 hours).[3]
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate compensation controls for multi-color analysis.
-
Gate on the cell population based on forward and side scatter properties.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
In Vivo Xenograft Studies
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human hematologic malignancy cells (e.g., DLBCL cell lines) into the flank of immunocompromised mice (e.g., SCID or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., by oral gavage), venetoclax, the combination, or vehicle control according to the specified dosing schedule and duration.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for apoptosis detection by flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
Investigating Voruciclib in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voruciclib is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), with potent activity against CDK9, as well as CDK4 and CDK6. Its mechanism of action, which leads to the downregulation of key anti-apoptotic and cell cycle regulatory proteins, has made it a person of interest in the investigation of treatments for various malignancies, including solid tumors. This technical guide provides a comprehensive overview of the preclinical and clinical investigations of this compound in solid tumors, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, leading to the transcriptional elongation of a variety of genes, including those encoding for the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) and the proto-oncogene MYC. By inhibiting CDK9, this compound effectively downregulates the expression of MCL-1 and MYC, proteins that are crucial for the survival and proliferation of many cancer cells.
Additionally, this compound inhibits CDK4 and CDK6, which are critical for cell cycle progression from the G1 to the S phase. Inhibition of the CDK4/6-Cyclin D complex prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining Rb in its active, tumor-suppressive state and inducing G1 cell cycle arrest.
dot
Caption: this compound's dual mechanism of action.
Preclinical Investigations in Solid Tumors
This compound has demonstrated significant anti-proliferative activity in a range of solid tumor models, particularly those with KRAS mutations.
In Vitro Studies
-
Cell Viability Assays: The anti-proliferative effects of this compound have been assessed in various KRAS-mutant cancer cell lines using MTS and Cell Titer Glo assays.
| Cell Line | Cancer Type | KRAS Mutation |
| HCT-116 | Colorectal Carcinoma | G13D |
| SW-480 | Colorectal Carcinoma | G12V |
| H-460 | Non-Small Cell Lung Cancer | Q61H |
| MIA PaCa-2 | Pancreatic Cancer | G12C |
In Vivo Xenograft Studies
-
Tumor Growth Inhibition: In vivo efficacy has been evaluated in murine xenograft models using human cancer cell lines. Oral administration of this compound resulted in significant tumor growth inhibition.
| Cell Line | Dosing | Treatment Duration | Tumor Growth Inhibition |
| HCT-116 | 50, 100, 200 mg/kg/day | 11-14 days | >50% |
| SW-480 | 50, 100, 200 mg/kg/day | 11-14 days | >50% |
| H-460 | 50, 100, 200 mg/kg/day | 11-14 days | >50% |
Clinical Investigations in Solid Tumors
Two Phase 1 dose-escalation studies of this compound have been conducted in patients with advanced solid tumors. These studies aimed to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetic properties of this compound.
Study Design and Dosing
-
Continuous Dosing: this compound administered once daily.
-
Intermittent Dosing: this compound administered on days 1 to 14 of a 21-day cycle.
Safety and Tolerability
The most commonly reported adverse events were generally manageable and included nausea, vomiting, and diarrhea. A dose-limiting toxicity of interstitial pneumonitis was observed in a subsequent study in hematologic malignancies at a dose of 100 mg in patients with prior allogeneic stem cell transplantation.
Maximum Tolerated Dose (MTD)
| Dosing Schedule | Maximum Tolerated Dose (MTD) |
| Continuous Daily Dosing | 350 mg |
| Intermittent Dosing (14 days on, 7 days off) | 600 mg |
Note: Efficacy data from these solid tumor trials, such as objective response rates, are not extensively published in the public domain.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
dot
Caption: Workflow for a cell viability assay.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., HCT-116) in a 1:1 mixture of media and Matrigel into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
-
Treatment Initiation: When tumors reach a volume of 100-200 mm³, randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 14 days).
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the treatment period.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., weight measurement, immunohistochemistry).
dot
Caption: Workflow for an in vivo xenograft study.
Conclusion
This compound has demonstrated a clear mechanism of action and promising preclinical activity in solid tumor models. While early-phase clinical trials in solid tumors have established its safety profile and maximum tolerated dose, further clinical investigation is needed to fully elucidate its therapeutic potential in this setting. The ongoing research into this compound, particularly in combination with other targeted agents, may yet define its role in the treatment of solid tumors.
Voruciclib: A Technical Guide to its Chemical Properties, Mechanism of Action, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voruciclib (formerly P1446A-05) is an orally bioavailable small molecule and a potent inhibitor of cyclin-dependent kinases (CDKs), with particular selectivity for CDK9. By targeting CDK9, this compound effectively downregulates the transcription of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1). This mechanism of action has positioned this compound as a promising therapeutic agent in various hematological malignancies, particularly in combination with other targeted therapies like the BCL-2 inhibitor, venetoclax. This technical guide provides a comprehensive overview of this compound's chemical structure and properties, its mechanism of action, and detailed summaries of key preclinical and clinical findings. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Chemical Structure and Properties
This compound is a flavone (B191248) derivative with the IUPAC name 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one[1]. Its chemical structure is characterized by a flavonoid core substituted with a chlorotrifluoromethylphenyl group and a hydroxymethyl-methylpyrrolidinyl moiety.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | [1] |
| CAS Number | 1000023-04-0 | [1] |
| Molecular Formula | C22H19ClF3NO5 | [1] |
| Molecular Weight | 469.84 g/mol | [1] |
| SMILES | O=C1C=C(C2=CC=C(C(F)(F)F)C=C2Cl)OC3=C([C@H]4--INVALID-LINK--N(C)CC4)C(O)=CC(O)=C13 | [2] |
| Solubility | DMSO: 94 mg/mL (200.06 mM) | [3] |
| Ethanol: 8 mg/mL | [1] | |
| Water: Insoluble | [1] |
Mechanism of Action: Targeting the CDK9/Mcl-1 Axis
This compound exerts its anti-cancer effects primarily through the inhibition of cyclin-dependent kinases, a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and transcription. This compound is a pan-CDK inhibitor with high affinity for several CDK-cyclin complexes. Notably, it demonstrates potent inhibition of CDK9/cyclin T1 and CDK9/cyclin T2, which are key components of the positive transcription elongation factor b (P-TEFb) complex.
The P-TEFb complex phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcriptional elongation of a variety of genes, including those encoding short-lived anti-apoptotic proteins. One of the most important downstream targets of CDK9-mediated transcription is Mcl-1, a member of the BCL-2 family of anti-apoptotic proteins. Overexpression of Mcl-1 is a known mechanism of resistance to various cancer therapies, including the BCL-2 inhibitor venetoclax.
By inhibiting CDK9, this compound prevents the phosphorylation of RNA polymerase II, leading to a subsequent decrease in the transcription of the MCL1 gene. This results in the rapid downregulation of Mcl-1 protein levels, thereby sensitizing cancer cells to apoptosis. This targeted depletion of a key survival protein forms the basis of this compound's therapeutic rationale, both as a monotherapy and in combination regimens.
Caption: this compound inhibits CDK9, preventing RNA Polymerase II phosphorylation and subsequent Mcl-1 transcription, leading to apoptosis.
Preclinical and Clinical Data
In Vitro Kinase Inhibitory Activity
This compound has been shown to be a potent inhibitor of multiple CDK/cyclin complexes. The inhibitory constants (Ki) against a panel of kinases demonstrate its high affinity, particularly for CDK9.
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | Ki (nM) | Reference(s) |
| CDK9/cyclin T2 | 0.626 | [2] |
| CDK9/cyclin T1 | 1.68 | [2] |
| CDK6/cyclin D1 | 2.92 | [2] |
| CDK4/cyclin D1 | 3.96 | [2] |
| CDK1/cyclin B | 5.4 | [2] |
| CDK1/cyclin A | 9.1 | [2] |
In Vitro Cellular Activity
Preclinical studies in various cancer cell lines have demonstrated this compound's ability to induce apoptosis and downregulate Mcl-1.
Table 3: Summary of In Vitro Cellular Effects of this compound
| Cell Lines | Concentration Range | Duration | Key Findings | Reference(s) |
| DLBCL cell lines (ABC and GCB subtypes) | 0.5 - 5 µM | 6 hours | Targeted downregulation of Mcl-1 | [2] |
| AML cell lines | Clinically achievable concentrations | 24 hours | Induction of apoptosis (Annexin V positive cells); Cleavage of caspase-3 and PARP |
In Vivo Xenograft Models
The anti-tumor efficacy of this compound, both as a single agent and in combination, has been evaluated in mouse xenograft models.
Table 4: Summary of In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Dosing Schedule | Key Findings | Reference(s) |
| DLBCL | This compound (200 mg/kg, p.o.) + Venetoclax | This compound: 5-6 days/week for 3-4 weeks | Enhanced tumor growth inhibition compared to either drug alone in several models | [2] |
Clinical Pharmacokinetics and Pharmacodynamics
A Phase 1 clinical trial (NCT03547115) in patients with relapsed/refractory B-cell malignancies or AML has provided initial pharmacokinetic and pharmacodynamic data for this compound.
Table 5: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Humans
| Parameter | Value | Dosing | Reference(s) |
| Tmax (Time to maximum concentration) | ~4 hours | 200 mg daily | |
| Cmax (Maximum concentration) at steady state | 925 ng/mL | 200 mg daily | |
| Ctrough (Trough concentration) at steady state | 442 ng/mL (~1 µM) | 200 mg daily | |
| Mean half-life | ~28 hours | Not specified | |
| Pharmacodynamic Effect | Decrease in Mcl-1 mRNA and protein expression; Reduced phosphorylation of RNA polymerase II | 100-200 mg daily |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound. These are intended as a guide and may require optimization for specific experimental conditions.
Kinase Inhibition Assay
-
Objective: To determine the inhibitory constant (Ki) of this compound against a panel of CDKs.
-
General Principle: A common method for determining kinase activity is to measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced.
-
Generalized Protocol:
-
A reaction mixture is prepared containing the specific CDK/cyclin enzyme, a suitable substrate, ATP, and varying concentrations of this compound in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 120 minutes).
-
Following incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A second reagent is then added to convert the ADP produced into ATP.
-
Finally, a luciferase/luciferin mixture is added to generate a luminescent signal that is proportional to the amount of ADP produced.
-
The Ki values are calculated from the dose-response curves.
-
Cell Viability Assay (MTT/MTS Assay)
-
Objective: To assess the effect of this compound on the viability of cancer cell lines.
-
General Principle: Tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Generalized Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the MTT or MTS reagent is added to each well and incubated for 1-4 hours at 37°C.
-
If using MTT, a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals. For MTS, this step is not necessary as the product is soluble.
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT and ~490 nm for MTS).
-
Caption: A typical workflow for assessing cell viability using an MTT or MTS assay after treatment with this compound.
Western Blotting for Mcl-1 and Apoptosis Markers
-
Objective: To determine the effect of this compound on the protein levels of Mcl-1 and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3).
-
General Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Generalized Protocol:
-
Cells are treated with this compound for the desired time and concentration.
-
Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the target proteins (e.g., Mcl-1, cleaved PARP, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Apoptosis Assay by Annexin V Staining and Flow Cytometry
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
General Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells), allowing for the differentiation of apoptotic stages.
-
Generalized Protocol:
-
Cells are treated with this compound for the desired duration.
-
Both adherent and suspension cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorochrome-conjugated Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
-
References
Voruciclib: A Deep Dive into the Biological Activity of its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voruciclib (formerly known as P1446A-05) is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs). It has garnered significant interest in the field of oncology due to its unique inhibitory profile and its potential in treating various hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of the biological activity of this compound, with a particular focus on the stereospecificity of its enantiomers, its mechanism of action, and the experimental methodologies used to characterize its activity.
Mechanism of Action: A Pan-CDK Inhibitor with High Affinity for CDK9
This compound is a pan-CDK inhibitor, demonstrating activity against multiple members of the cyclin-dependent kinase family. However, it exhibits a particularly high affinity for CDK9.[1][2] The inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), is central to this compound's mechanism of action.
CDK9-mediated phosphorylation of the C-terminal domain of RNA polymerase II is a critical step in the transcriptional elongation of a variety of genes, including several that are implicated in cancer cell survival. One of the most important downstream targets of CDK9 inhibition by this compound is the anti-apoptotic protein, Myeloid Cell Leukemia 1 (MCL-1). By inhibiting CDK9, this compound effectively suppresses the transcription of the MCL1 gene, leading to a rapid decrease in MCL-1 protein levels. This depletion of a key survival protein sensitizes cancer cells to apoptosis.[3] This mechanism is particularly relevant in the context of overcoming resistance to BCL-2 inhibitors like venetoclax, where upregulation of MCL-1 is a known resistance mechanism.[3]
Stereospecificity of Biological Activity: The Importance of the (+)-trans-(2R,3S) Enantiomer
This compound is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The pharmacologically active form of the drug is the (+)-trans enantiomer, which has the absolute configuration of (2R,3S).[2] While direct comparative studies of the biological activity of the different enantiomers are not extensively published in peer-reviewed literature, the clear specification in patents and chemical databases points to the (2R,3S) enantiomer as being responsible for the potent CDK inhibition. A commercial vendor also lists the (2S,3R)-enantiomer, suggesting it is likely the less active counterpart, a common phenomenon for chiral drugs where one enantiomer fits more effectively into the target protein's binding site.
Quantitative Analysis of (2R,3S)-Voruciclib Kinase Inhibition
The inhibitory activity of the active enantiomer, (2R,3S)-Voruciclib, has been quantified against a panel of cyclin-dependent kinases. The data, presented in the table below, showcases its potent and selective inhibitory profile.
| Target CDK | Ki (nM) |
| CDK9/cyclin T1 | 1.68 |
| CDK9/cyclin T2 | 0.626 |
| CDK4/cyclin D1 | 3.96 |
| CDK6/cyclin D1 | 2.92 |
| CDK1/cyclin B | 5.4 |
| CDK1/cyclin A | 9.1 |
Data sourced from MedchemExpress.[4]
Experimental Protocols
The characterization of this compound's biological activity involves a series of standard and specialized laboratory techniques. Below are outlines of the key experimental protocols.
Kinase Inhibition Assays
To determine the inhibitory potency of this compound against various CDKs (as summarized in the table above), in vitro kinase assays are employed.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of this compound against specific CDK/cyclin complexes.
-
General Procedure:
-
Recombinant human CDK/cyclin enzymes are incubated with a fluorescently labeled peptide substrate and ATP.
-
The kinase reaction is initiated, allowing for the phosphorylation of the substrate.
-
The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated and quantified, typically using a microfluidic capillary electrophoresis system.
-
These assays are performed with a serial dilution of this compound to determine the concentration at which 50% of the kinase activity is inhibited (IC50).
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
-
Cell-Based Assays: Western Blotting for Target Modulation
Western blotting is a crucial technique to confirm that this compound engages its target in a cellular context and modulates downstream signaling pathways.
-
Objective: To assess the effect of this compound on the protein levels of downstream targets, such as MCL-1, and to confirm target engagement by observing the phosphorylation status of CDK substrates.
-
General Procedure:
-
Cancer cell lines are treated with varying concentrations of this compound for a specified duration.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each treatment condition are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-MCL-1, anti-phospho-RNA Polymerase II).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.
-
A chemiluminescent substrate is applied to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
-
Visualizing the Core Mechanisms
To further elucidate the mechanism of action and experimental workflow, the following diagrams are provided.
Caption: this compound's primary mechanism of action.
Caption: Workflow for assessing this compound's activity.
Conclusion
This compound is a promising CDK inhibitor with a well-defined mechanism of action centered on the potent inhibition of CDK9 by its (2R,3S)-enantiomer. This activity leads to the downregulation of the key anti-apoptotic protein MCL-1, providing a strong rationale for its use in various cancers, particularly in combination with other targeted therapies. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this and other next-generation CDK inhibitors.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. SID 363894217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Voruciclib In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voruciclib is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs). It exhibits high affinity for multiple CDKs, with particularly strong activity against CDK9. The inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1) and the transcription factor MYC.[1][2][3] This mechanism disrupts cancer cell survival pathways and induces apoptosis, making this compound a promising therapeutic agent in various hematological malignancies and solid tumors, particularly in acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL).[1][4]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, from direct enzyme inhibition to cellular effects on viability, apoptosis, and target protein expression.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the inhibition of CDK9. CDK9, in complex with its cyclin partner (T1 or T2), phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This phosphorylation is a critical step for releasing Pol II from promoter-proximal pausing and enabling productive transcript elongation of various genes, including the oncogenes MYC and MCL1. By inhibiting CDK9, this compound prevents Pol II phosphorylation, leading to a transcriptional block of these key survival genes. The subsequent decrease in MCL-1 and MYC protein levels disrupts cell cycle control and triggers the intrinsic apoptotic pathway. Additionally, this compound inhibits other CDKs involved in cell cycle progression, such as CDK4 and CDK6, which control the G1-S phase transition by phosphorylating the retinoblastoma protein (Rb).[5][6]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various CDK complexes. The data presented below is a summary from preclinical studies.[1]
| Target Kinase | Inhibition Constant (Ki) | Notes |
| CDK9 / Cyclin T2 | 0.626 nM | Strongest inhibition observed. |
| CDK9 / Cyclin T1 | 1.68 nM | Potent inhibition of the P-TEFb complex. |
| CDK6 / Cyclin D1 | 2.92 nM | High affinity. |
| CDK4 / Cyclin D1 | 3.96 nM | High affinity. |
| CDK1 / Cyclin B | 5.4 nM | Moderate affinity. |
| CDK1 / Cyclin A | 9.1 nM | Moderate affinity. |
Note: IC50 and Ki values can vary based on assay conditions, such as ATP concentration and substrate used.
Experimental Protocols
In Vitro CDK Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against specific CDK/cyclin complexes. A luminescent assay format, such as ADP-Glo™, is recommended for its high sensitivity and suitability for high-throughput screening.
Methodology:
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from 1 mM.
-
Prepare 4x solutions of the recombinant CDK/cyclin enzyme (e.g., CDK9/Cyclin T1), a suitable peptide substrate (e.g., CDK7/9tide), and ATP in a kinase assay buffer. A final ATP concentration near the Km for the specific kinase (e.g., 10 µM) is recommended for assessing ATP-competitive inhibitors.[3][7]
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the 4x CDK/cyclin enzyme solution to all wells except for the "no enzyme" blank controls.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume is 10 µL.
-
Cover the plate and incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection (e.g., using Promega ADP-Glo™ Kinase Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and blank control (100% inhibition).
-
Determine the IC50 value by plotting the percent inhibition versus the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay (MTS/MTT)
This protocol measures the effect of this compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability. This is used to determine the IC50 of this compound in a cellular context.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., AML cell line MV4-11 or DLBCL cell line SU-DHL-4) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A range from 0.01 µM to 10 µM is a typical starting point.
-
Add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate for a desired period (e.g., 48 or 72 hours).
-
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Record the absorbance at 490 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percent viability against the log of the this compound concentration.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the induction of apoptosis by this compound by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface (an early apoptotic marker) and membrane permeability.
Methodology:
-
Cell Treatment:
-
Seed cells (e.g., MV4-11) in a 6-well plate and treat with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control for 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.[5]
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis
This protocol is used to detect changes in the protein expression levels of this compound's downstream targets.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound (e.g., 0.5-5 µM for 6 hours) and a vehicle control.[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against target proteins. Recommended primary antibodies include:
-
MCL-1
-
MYC
-
Phospho-Rb (Ser807/811)
-
Total Rb
-
Cleaved PARP
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometry analysis to quantify protein band intensities, normalizing to the loading control.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively assess its enzymatic potency, cellular activity, and mechanism of action. The provided data and diagrams serve as a reference for understanding the key signaling pathways affected by this potent CDK inhibitor. These methods are fundamental for preclinical drug development and for identifying sensitive cancer types and potential combination therapy strategies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Voruciclib: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voruciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), with particularly strong activity against CDK9.[1][2] As a key regulator of transcription, CDK9 plays a crucial role in the expression of anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] By inhibiting CDK9, this compound effectively downregulates MCL-1 expression, leading to apoptosis in cancer cells that are dependent on this survival protein.[3][4] These application notes provide detailed protocols for the treatment of cancer cell lines with this compound, including methods for assessing cell viability and target engagement.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the transcriptional machinery of tumor cells. It competitively binds to the ATP-binding pocket of CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a stall in transcriptional elongation of short-lived mRNA transcripts, including that of MCL1.[5] The subsequent decrease in MCL-1 protein levels disrupts the sequestration of pro-apoptotic proteins, ultimately triggering the intrinsic apoptotic pathway. This mechanism of action makes this compound a promising therapeutic agent, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL), where MCL-1 is often overexpressed.[3][4] Furthermore, this compound has shown synergistic effects when used in combination with other anti-cancer agents like the BCL-2 inhibitor, Venetoclax (B612062).[4]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various CDKs and its effect on different cancer cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | CDK9/cyclin T1 | 1.68 nM | [1] |
| CDK4/cyclin D1 | 3.96 nM | [1] | |
| CDK1/cyclin B | 5.4 nM | [1] | |
| CDK6/cyclin D1 | 2.92 nM | [1] | |
| Treatment Condition | U2932, RIVA, OCI-LY10, NU-DHL-1, SU-DHL-4, SU-DHL-6 (DLBCL) | 0.5 - 5 µM for 6 hours | [1] |
| THP-1, U937, MOLM-13, MV4-11, OCI-AML3 (AML) | Various concentrations for 24 hours | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of medium.[6] The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.[7][8]
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[9]
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis
This protocol describes a method to assess the effect of this compound on the protein levels of MCL-1 and cleaved PARP (cPARP), a marker of apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
DMSO
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) for the desired duration (e.g., 6 or 24 hours).[1][4] Include a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are 1:1000 for most commercial antibodies, but should be optimized.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Troubleshooting
-
Low cell viability in control wells: Check for contamination, ensure proper cell handling and culture conditions, and verify the viability of the cell stock.
-
High background in western blots: Optimize blocking conditions (time and blocking agent), antibody concentrations, and washing steps.
-
Inconsistent results: Ensure accurate pipetting, consistent cell seeding densities, and proper preparation of drug dilutions. Perform experiments in triplicate to assess variability.
Conclusion
This compound is a promising CDK9 inhibitor with a clear mechanism of action involving the downregulation of MCL-1. The protocols provided here offer a starting point for investigating the effects of this compound in various cancer cell lines. It is crucial to optimize these protocols for each specific cell line and experimental setup to ensure reliable and reproducible results. Further investigation into the synergistic potential of this compound with other anti-cancer agents is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Western Blot Analysis of Mcl-1 Following Voruciclib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Voruciclib on the expression of the anti-apoptotic protein, Myeloid Cell Leukemia-1 (Mcl-1). This compound is an oral cyclin-dependent kinase 9 (CDK9) inhibitor that has shown promise in preclinical and clinical studies by indirectly reducing Mcl-1 protein levels.[1][2][3][4][5][6] This protocol is designed to offer a robust methodology for researchers studying the mechanism of action of this compound and its potential as a therapeutic agent in various cancers.
Introduction
Mcl-1, a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical regulator of apoptosis, or programmed cell death.[7][8] Its overexpression is a common feature in many cancers, contributing to tumor cell survival and resistance to conventional therapies.[7][9] this compound, by inhibiting CDK9, a transcriptional regulator of Mcl-1, effectively represses Mcl-1 expression at the mRNA and protein levels.[1][2][5][10] This leads to the induction of apoptosis, particularly when combined with other agents like the Bcl-2 inhibitor Venetoclax (B612062).[1][10][11] Western blot analysis is an essential technique to quantitatively assess the reduction of Mcl-1 protein levels in response to this compound treatment, providing crucial insights into its therapeutic efficacy.[7][9]
Signaling Pathway of this compound-Mediated Mcl-1 Downregulation
The mechanism of action of this compound involves the inhibition of CDK9, which is a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including MCL1. By inhibiting CDK9, this compound prevents the transcription of the MCL1 gene, leading to a decrease in Mcl-1 mRNA and subsequently, a reduction in Mcl-1 protein levels. The depletion of the anti-apoptotic Mcl-1 protein frees pro-apoptotic proteins, ultimately leading to the activation of the intrinsic apoptotic pathway.
References
- 1. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractor" by Matthew S Davids, Danielle M Brander et al. [digitalcommons.providence.org]
- 7. benchchem.com [benchchem.com]
- 8. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Voruciclib and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies has revolutionized the treatment of hematologic malignancies. Venetoclax (B612062), a selective B-cell lymphoma 2 (BCL-2) inhibitor, has shown significant efficacy in diseases like acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[1][2][3] However, intrinsic and acquired resistance, often mediated by the overexpression of other anti-apoptotic proteins like myeloid cell leukemia 1 (Mcl-1), remains a significant clinical challenge.[4][5][6][7]
Voruciclib is a potent, orally administered inhibitor of cyclin-dependent kinase 9 (CDK9).[4][8][9] By inhibiting CDK9, this compound effectively downregulates the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1.[10][11] This mechanism provides a strong rationale for combining this compound with venetoclax to simultaneously inhibit both BCL-2 and Mcl-1, thereby overcoming a key resistance mechanism and inducing synergistic cancer cell death.[4][12]
These application notes provide a summary of the preclinical and clinical data, along with detailed protocols for evaluating the combination of this compound and venetoclax.
Mechanism of Action: A Synergistic Approach
The combination of this compound and venetoclax leverages a dual-pronged attack on the apoptotic machinery within cancer cells.
-
Venetoclax: As a selective BH3-mimetic, venetoclax binds directly to the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins (e.g., BIM, BAX, BAK), which are then free to initiate mitochondrial outer membrane permeabilization (MOMP), leading to caspase activation and apoptosis.[1][2][7]
-
This compound: this compound inhibits CDK9, a key transcriptional kinase.[4] Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, which is necessary for the transcription of genes with short-lived mRNA, including MCL1.[5][6][8] The resulting decrease in Mcl-1 protein levels removes its inhibitory effect on pro-apoptotic proteins.
-
Synergy: Overexpression of Mcl-1 is a primary mechanism of resistance to venetoclax.[7][9] By suppressing Mcl-1, this compound re-sensitizes cancer cells to BCL-2 inhibition by venetoclax. This dual blockade prevents the compensatory upregulation of anti-apoptotic proteins, leading to profound and synergistic apoptosis in malignant cells.[4][11]
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
Establishing Voruciclib-Resistant Cell Lines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voruciclib is a selective, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), with potent activity against CDK9.[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of critical anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[2][3] By inhibiting CDK9, this compound effectively downregulates MCL-1 expression, leading to apoptosis in cancer cells that are dependent on this survival protein.[3][4] Overexpression of MCL-1 is a known mechanism of resistance to various anticancer therapies, including the BCL-2 inhibitor venetoclax (B612062).[4][5] this compound also exhibits inhibitory activity against CDK4 and CDK6, key regulators of the cell cycle, and has been shown to disrupt the MYC transcriptional program.[2][6][7]
The development of drug resistance remains a significant hurdle in cancer therapy. The generation of drug-resistant cell lines in vitro is a fundamental tool for understanding the molecular mechanisms that drive resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it. This document provides a detailed protocol for establishing and characterizing this compound-resistant cancer cell lines.
This compound's Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action involves the inhibition of CDK9. This disrupts the P-TEFb complex, preventing the phosphorylation of the C-terminal domain of RNA Polymerase II. This, in turn, leads to a reduction in the transcription of short-lived messenger RNAs, including that of the anti-apoptotic protein MCL-1 and the oncogenic transcription factor MYC. The downregulation of these key survival and proliferation regulators ultimately induces apoptosis in susceptible cancer cells.
Caption: this compound inhibits CDK9, leading to reduced transcription of MCL-1 and MYC, ultimately promoting apoptosis.
Quantitative Data: this compound Activity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported Ki values for this compound against various CDKs and provides representative IC50 values in selected cancer cell lines. This data serves as a crucial starting point for selecting appropriate cell lines and determining the initial drug concentrations for generating resistant models.
| Target/Cell Line | Cancer Type | IC50 / Ki (nM) |
| Biochemical Assays | ||
| CDK9/cyc T2 | - | 0.626 (Ki)[2] |
| CDK9/cyc T1 | - | 1.68 (Ki)[2] |
| CDK6/cyc D1 | - | 2.92 (Ki)[2] |
| CDK4/cyc D1 | - | 3.96 (Ki)[2] |
| CDK1/cyc B | - | 5.4 (Ki)[2] |
| CDK1/cyc A | - | 9.1 (Ki)[2] |
| Cell-Based Assays | ||
| MOLM-13 | Acute Myeloid Leukemia | ~100-500 (Apoptosis Induction)[1] |
| MV4-11 | Acute Myeloid Leukemia | ~100-500 (Apoptosis Induction)[1] |
| THP-1 | Acute Myeloid Leukemia | ~500-1000 (Apoptosis Induction)[1] |
| U937 | Acute Myeloid Leukemia | ~100-500 (Apoptosis Induction)[1] |
| OCI-AML3 | Acute Myeloid Leukemia | >1000 (Apoptosis Induction)[1] |
Note: The apoptosis induction data is based on observed effects at various concentrations and provides an estimated range of activity.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol outlines the generation of this compound-resistant cell lines using a continuous, dose-escalation method.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder, to be dissolved in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well plates
-
6-well plates and T-25/T-75 culture flasks
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability reagent (e.g., MTT or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Determine the Initial IC50 of the Parental Cell Line:
-
Seed parental cells in a 96-well plate at a pre-determined optimal density.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the this compound dilutions for 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their recommended complete medium containing this compound at a starting concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%) of the parental cells.
-
Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
Initially, a significant amount of cell death is expected. The surviving cells will begin to proliferate.
-
-
Stepwise Dose Escalation:
-
Once the cells have recovered and are growing steadily (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat the process of monitoring for cell death, allowing for recovery and proliferation of the surviving cells.
-
Continue this gradual dose escalation. The process can take several months.
-
-
Establishment and Maintenance of the Resistant Cell Line:
-
Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
The resulting cell line is considered this compound-resistant.
-
Maintain the resistant cell line in a culture medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.
-
Caption: A stepwise process for developing this compound-resistant cell lines through gradual dose escalation.
Protocol 2: Characterization of this compound-Resistant Cell Lines
Once a resistant cell line is established, it is crucial to characterize its phenotype and investigate the potential mechanisms of resistance.
1. Confirmation of Resistance:
-
IC50 Determination: Perform a cell viability assay (e.g., MTT) on both the parental and resistant cell lines to determine and compare their IC50 values for this compound. A significant increase in the IC50 of the resistant line confirms the resistant phenotype.
2. Western Blot Analysis for Target Proteins:
-
Objective: To investigate changes in the expression of this compound's target proteins and downstream effectors.
-
Procedure:
-
Lyse parental and resistant cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against CDK9, phospho-RNA Polymerase II (Ser2), MCL-1, c-Myc, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system and quantify band intensities.
-
3. Apoptosis Assay (Annexin V Staining):
-
Objective: To assess the apoptotic response of parental and resistant cells to this compound treatment.
-
Procedure:
-
Treat parental and resistant cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Troubleshooting and Data Interpretation
| Observation | Potential Cause | Suggested Action |
| No resistant clones emerge | Starting drug concentration is too high; Cell line is highly sensitive. | Start with a lower concentration of this compound (e.g., IC5 or IC10). |
| Resistant phenotype is unstable | Insufficient drug pressure during maintenance. | Maintain the resistant cell line in the continuous presence of the highest tolerated dose of this compound. |
| No change in MCL-1 or c-Myc levels in resistant cells | Resistance mechanism is independent of the primary target pathway. | Investigate alternative resistance mechanisms such as drug efflux pump upregulation or activation of bypass signaling pathways. |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and/or the number of washes. Optimize antibody concentrations. |
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to establish and characterize this compound-resistant cell lines. These in vitro models are invaluable for elucidating the molecular mechanisms of acquired resistance to this potent CDK9 inhibitor and for the preclinical development of novel therapeutic strategies to overcome treatment failure. Careful execution of these protocols will enable robust and reproducible research in the field of cancer drug resistance.
References
- 1. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Voruciclib in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Voruciclib, a potent and selective CDK9 inhibitor, in murine xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is an orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (MCL-1) and oncogenes like MYC.[1][2][3] Preclinical studies have demonstrated that this compound can suppress tumor growth in various cancer models, including those with KRAS mutations and hematological malignancies.[1][4][5] This document outlines the recommended dosages, experimental workflows, and expected outcomes when using this compound in murine xenograft studies.
Signaling Pathway of this compound
This compound exerts its anti-tumor effects by inhibiting CDK9, which is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to productive transcript elongation of specific genes, including key survival proteins and oncogenes. Inhibition of CDK9 by this compound leads to decreased phosphorylation of RNAPII, resulting in the downregulation of short-lived transcripts, such as those for MCL-1 and MYC. The reduction in these key pro-survival and proliferative proteins ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Caption: this compound inhibits CDK9, leading to reduced transcription of MCL-1 and MYC, ultimately promoting apoptosis and inhibiting tumor growth.
Experimental Protocols
Cell Lines and Culture
A variety of human cancer cell lines have been shown to be sensitive to this compound in murine xenograft models. The selection of a specific cell line should be based on the research question and the cancer type of interest.
Table 1: Recommended Cell Lines for this compound Xenograft Studies
| Cell Line | Cancer Type | Notes |
| HCT-116 | Colorectal Carcinoma (CRC) | KRAS G13D mutant |
| SW-480 | Colorectal Carcinoma (CRC) | KRAS G12V mutant |
| H-460 | Non-Small Cell Lung Cancer (NSCLC) | KRAS Q61H mutant |
| OCI-LY10 | Diffuse Large B-cell Lymphoma (DLBCL) | Responds to this compound as a single agent and in combination with Venetoclax (B612062). |
Murine Xenograft Model Establishment
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are recommended for establishing xenografts with human cancer cell lines.
-
Cell Implantation:
-
Harvest cancer cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 5-10 mm in diameter).
-
Measure tumor dimensions (length and width) every 2-3 days using calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach the desired size.
-
This compound Administration
This compound is orally bioavailable and can be administered by oral gavage.
Table 2: this compound Dosage and Schedule for Murine Xenograft Models
| Parameter | Recommendation |
| Dosage Range | 50, 100, or 200 mg/kg |
| Administration Route | Oral (gavage) |
| Frequency | Once daily (OD) |
| Vehicle | To be determined based on the specific formulation. A common vehicle is a solution of 0.5% methylcellulose (B11928114) in water. |
| Treatment Duration | 5 to 14 consecutive days.[1][3] |
Experimental Workflow
The following diagram outlines the typical workflow for a murine xenograft study evaluating this compound.
Caption: A typical workflow for a murine xenograft study with this compound, from cell culture to data analysis.
Data Presentation and Expected Outcomes
The primary endpoint in these studies is typically tumor growth inhibition. Significant tumor growth inhibition (>50%) has been observed at all tested doses of this compound (50, 100, and 200 mg/kg).[1]
Table 3: Summary of this compound Efficacy in Murine Xenograft Models
| Cell Line | Mouse Strain | This compound Dose (mg/kg, PO, QD) | Treatment Duration (days) | Outcome |
| HCT-116 | SCID | 50, 100, 200 | 11-14 | Significant tumor growth inhibition (>50%).[1] |
| SW-480 | SCID | 50, 100, 200 | 11-14 | Significant tumor growth inhibition (>50%).[1] |
| H-460 | SCID | 50, 100, 200 | 11-14 | Significant tumor growth inhibition (>50%).[1] |
| OCI-LY10 | Not Specified | 100, 200 | 5 | Dose-dependent decrease in MCL-1 protein expression.[3] |
Pharmacodynamic Assessments
To confirm the on-target activity of this compound in vivo, tumor samples can be collected at the end of the study for pharmacodynamic analysis.
-
Western Blot: Assess the levels of p-RNAPII, MCL-1, and MYC in tumor lysates. A dose-dependent decrease in these proteins is expected following this compound treatment.[3]
-
Immunohistochemistry (IHC): Evaluate the expression of MCL-1 and other relevant biomarkers in tumor sections.
Conclusion
This compound has demonstrated significant anti-tumor activity in various murine xenograft models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and conduct preclinical efficacy studies with this compound. The recommended oral dosages of 50-200 mg/kg once daily are well-tolerated and result in significant tumor growth inhibition. Pharmacodynamic assessments are crucial to confirm the mechanism of action in vivo.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Application Notes and Protocols: In Vivo Efficacy of Voruciclib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Voruciclib, a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). The protocols detailed below are based on preclinical and clinical studies investigating this compound as a monotherapy and in combination with other agents for the treatment of various hematologic malignancies and solid tumors.
Introduction
This compound is an orally bioavailable small molecule that selectively inhibits CDK9, a key transcriptional regulator.[1] By inhibiting CDK9, this compound leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1), and the proto-oncogene MYC.[2][3] Overexpression of MCL-1 is a known mechanism of resistance to the BCL-2 inhibitor venetoclax (B612062).[4] Preclinical and clinical data have demonstrated that this compound can synergize with venetoclax to induce apoptosis and inhibit tumor growth in various cancer models, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and KRAS-mutant cancers.[2][5][6]
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of the CDK9/cyclin T complex, which is a core component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to productive transcriptional elongation of various genes, including MCL1 and MYC. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to premature termination of transcription and subsequent depletion of MCL-1 and MYC proteins. This depletion sensitizes cancer cells to apoptosis, particularly when combined with agents like the BCL-2 inhibitor venetoclax.
Caption: this compound inhibits CDK9, leading to decreased transcription of MCL1 and MYC, promoting apoptosis.
Preclinical In Vivo Efficacy Data
This compound has demonstrated significant antitumor activity in various preclinical xenograft models, both as a single agent and in combination with venetoclax.
Table 1: Summary of this compound In Vivo Efficacy in Preclinical Models
| Cancer Type | Cell Line(s) | Animal Model | Treatment | Dosing Schedule | Key Findings | Reference(s) |
| DLBCL | U2932, RIVA, SU-DHL-4, NU-DHL-1 | Xenograft | This compound + Venetoclax | This compound: 200 mg/kg, PO, 6 days/week for 4 weeks; Venetoclax: 1-50 mg/kg, PO, 6 days/week for 4 weeks | Enhanced tumor growth inhibition compared to single agents.[7] | [7] |
| AML | MV4-11 | NSG Mice | This compound + Venetoclax | This compound: Q2D for 15 injections | Enhanced antileukemic activity and improved survival.[2] | [2] |
| KRAS-mutant Cancers | HCT-116 (CRC), SW-480 (CRC), H-460 (NSCLC) | SCID Mice | This compound | 50, 100, or 200 mg/kg, PO, OD for 11-14 days | Significant tumor growth inhibition (>50%). | [8] |
Experimental Protocols: Preclinical Xenograft Studies
The following protocols provide a general framework for conducting in vivo efficacy studies of this compound in xenograft models.
Protocol 1: Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model
1. Cell Culture:
-
Culture DLBCL cell lines (e.g., OCI-LY10) in appropriate media and conditions.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID).
3. Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 DLBCL cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
4. Tumor Monitoring and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment groups.
5. Drug Formulation and Administration:
-
Formulate this compound in 0.1% methylcellulose (B11928114) for oral gavage.[1]
-
A typical dosing regimen for combination studies is this compound at 200 mg/kg administered orally six days a week for four weeks.[7]
6. Efficacy Endpoints:
-
Measure tumor volume twice weekly.
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western Blot, IHC).
7. Pharmacodynamic Analysis (Western Blot):
-
Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-MCL-1, anti-cPARP, anti-BCL-xL, and a loading control like anti-β-actin).[1]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
Experimental Workflow for Preclinical Xenograft Study
References
- 1. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carebox Connect [connect.careboxhealth.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Voruciclib: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voruciclib is a potent, orally bioavailable small-molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK9.[1][2] By targeting CDK9, this compound effectively downregulates the transcription of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1).[1][3] The Mcl-1 protein is a critical survival factor for many cancer cells, and its suppression by this compound can induce apoptosis and inhibit tumor cell proliferation.[2][3] These characteristics make this compound a promising therapeutic agent, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL), often in combination with other anti-cancer agents like the Bcl-2 inhibitor, Venetoclax (B612062).[2]
This document provides detailed application notes and protocols for the preparation and use of this compound in various cell-based assays to assess its biological activity.
Mechanism of Action
This compound exerts its anti-neoplastic effects primarily through the inhibition of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global transcriptional repression, with a particularly strong effect on genes with short half-lives, such as MCL1. The subsequent decrease in Mcl-1 protein levels disrupts the balance of pro- and anti-apoptotic proteins, ultimately triggering programmed cell death (apoptosis).
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against various CDKs, and its cytotoxic effects have been evaluated in different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency and can vary depending on the cell line and assay conditions.
| Parameter | Value | Target/Cell Line | Assay Type |
| Ki | 0.626 nM | CDK9/cyc T2 | Biochemical Assay |
| 1.68 nM | CDK9/cyc T1 | Biochemical Assay | |
| 2.92 nM | CDK6/cyc D1 | Biochemical Assay | |
| 3.96 nM | CDK4/cyc D1 | Biochemical Assay | |
| 5.4 nM | CDK1/cyc B | Biochemical Assay | |
| 9.1 nM | CDK1/cyc A | Biochemical Assay | |
| Effective Concentration | 1 µM | AML, CLL, DLBCL models | Mcl-1 transcript reduction |
| Reported EC50 | < 100 nM | Four DLBCL models | Caspase-Glo 3/7 Assay (Apoptosis) |
Experimental Protocols
Preparation of this compound Stock Solution
Accurate preparation of the stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., 37°C) can be used if necessary.
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells and is commonly used to determine the IC50 of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the samples on a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cytotoxicity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Treated and control cells
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Addition: At the end of the treatment period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature as per the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Conclusion
This compound is a valuable tool for cancer research, particularly for studying the roles of CDK9 and Mcl-1 in cell survival. The protocols provided here offer a framework for assessing the in vitro efficacy of this compound. It is important to optimize assay conditions, such as cell density and incubation times, for each specific cell line and experimental setup to ensure reliable and reproducible data.
References
- 1. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2996685A1 - Peptidomimetic macrocycles and uses thereof - Google Patents [patents.google.com]
Application Notes: Analysis of Voruciclib-Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Voruciclib is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key transcriptional regulator.[1][2][3] Inhibition of CDK9 by this compound leads to the downregulation of critical anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1).[1][2][4] The suppression of Mcl-1 sensitizes cancer cells to apoptosis, making this compound a promising therapeutic agent, particularly in combination with other pro-apoptotic drugs like the BCL-2 inhibitor, Venetoclax (B612062).[1][2][3][4] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects primarily through the inhibition of CDK9. This kinase is essential for the transcription of short-lived proteins, including the anti-apoptotic protein Mcl-1. By inhibiting CDK9, this compound reduces the transcription of the MCL1 gene, leading to a rapid decrease in Mcl-1 protein levels.[1][2][4] This disrupts the cellular balance between pro- and anti-apoptotic proteins. The decrease in Mcl-1 frees up pro-apoptotic proteins like Bim, which can then activate the intrinsic apoptosis pathway, leading to caspase activation and programmed cell death.[1]
References
- 1. litestrategy.com [litestrategy.com]
- 2. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEI Pharma Presents Preclinical Data Demonstrating this compound Synergistically Induces Apoptosis in Combination with Venetoclax in Acute Myeloid Leukemia Cells at the 2018 American Society of Hematology Annual Meeting [prnewswire.com]
- 4. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Voruciclib Target Engagement In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voruciclib is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK9, with additional activity against CDK4 and CDK6.[1][2][3] Its mechanism of action involves the inhibition of transcriptional regulation and cell cycle progression, leading to apoptosis in cancer cells.[1][2] Monitoring the in vivo target engagement of this compound is crucial for understanding its pharmacodynamics, optimizing dosing schedules, and establishing a clear link between drug exposure and biological response. These application notes provide detailed protocols for key assays to monitor this compound's target engagement in preclinical and clinical settings, focusing on the downstream biomarkers of its primary targets.
Introduction to this compound's Mechanism of Action
This compound exerts its anti-neoplastic effects through the inhibition of multiple CDKs:
-
CDK9 Inhibition: this compound potently inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[2][3] CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at Serine 2 (Ser2), a critical step for transcriptional elongation.[2] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global downregulation of transcription of short-lived mRNAs, including those encoding for key survival proteins like Myeloid Cell Leukemia 1 (Mcl-1) and the transcription factor c-Myc.[2][4] The reduction in Mcl-1, an anti-apoptotic protein, is a primary mechanism by which this compound induces apoptosis in tumor cells.[3][5]
-
CDK4/6 Inhibition: this compound also inhibits CDK4 and CDK6, which are crucial for cell cycle progression from the G1 to the S phase.[1] These kinases phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[6] Inhibition of CDK4/6 by this compound leads to cell cycle arrest at the G1/S checkpoint.[1]
Therefore, monitoring this compound's target engagement can be achieved by assessing the modulation of these downstream signaling events.
Key Pharmacodynamic Biomarkers for Target Engagement
Based on its mechanism of action, the following are key pharmacodynamic (PD) biomarkers to assess this compound's target engagement in vivo:
-
Phosphorylation of RNA Polymerase II (pRNAPII Ser2): A direct indicator of CDK9 inhibition. A decrease in pRNAPII Ser2 levels signifies target engagement.
-
Mcl-1 Protein and mRNA Levels: Downregulation of Mcl-1 is a critical downstream effect of CDK9 inhibition.[3] Monitoring both protein and mRNA (MCL1) levels provides a comprehensive understanding of target engagement.
-
c-Myc Protein and mRNA Levels: Similar to Mcl-1, c-Myc is a key oncogene whose expression is dependent on CDK9 activity.[2] Reduction in c-Myc protein and mRNA (MYC) levels indicates effective CDK9 inhibition.
-
Phosphorylation of Retinoblastoma Protein (pRb): A marker for CDK4/6 inhibition. A decrease in pRb levels indicates engagement of these targets.
Data Presentation: Summary of Expected In Vivo Effects
The following tables summarize the expected quantitative changes in key biomarkers following this compound treatment in in vivo models, based on preclinical and clinical studies.
| Biomarker | Assay | Model System | This compound Dose | Expected Change | Reference |
| Mcl-1 Protein | Western Blot, IHC | DLBCL Xenografts | 100-200 mg/kg/day | Dose-dependent decrease | [7] |
| Mcl-1 Protein | Flow Cytometry | Patient PBMCs | 100-200 mg (intermittent) | Trend of decrease | [8] |
| pRNAPII Ser2 | Western Blot | SU-DHL-4 Xenografts | Clinically relevant concentrations | Decrease | [7] |
| pRNAPII Ser2 | Flow Cytometry | Patient PBMCs | 100-200 mg (intermittent) | Reduced phosphorylation | [9][10] |
| MCL1 mRNA | qRT-PCR, RNA-Seq | Patient PBMCs | 100-200 mg (intermittent) | Decrease | [8][9][10] |
| MYC mRNA | RNA-Seq | Patient PBMCs | 100-200 mg (intermittent) | Downregulation of MYC gene sets | [9][10] |
Note: The magnitude of the effect can vary depending on the tumor model, dosing schedule, and timing of sample collection.
Experimental Protocols
Animal Studies and Sample Collection
Animal Models: Xenograft models using human tumor cell lines (e.g., Diffuse Large B-cell Lymphoma - DLBCL, Acute Myeloid Leukemia - AML) implanted in immunocompromised mice (e.g., NOD/SCID or NSG) are commonly used.
This compound Administration: this compound can be administered orally via gavage. Dosing schedules can be continuous (daily) or intermittent (e.g., 5 days on, 2 days off, or 2 weeks on, 2 weeks off).[7][11]
Sample Collection:
-
Tumor Tissue: Tumors should be excised at predetermined time points after the final dose (e.g., 4-6 hours post-dose to capture the peak effect on transcription).[7] A portion of the tumor should be snap-frozen in liquid nitrogen for protein and RNA analysis, and another portion fixed in 10% neutral buffered formalin for immunohistochemistry.
-
Peripheral Blood Mononuclear Cells (PBMCs): For clinical studies, blood samples can be collected at baseline (pre-dose) and at various time points post-dose (e.g., 6 hours, Day 8, Day 15) to assess target engagement in a surrogate tissue.[12] PBMCs can be isolated using standard Ficoll-Paque density gradient centrifugation.
Western Blot Analysis for pRNAPII Ser2 and Mcl-1
This protocol is for the analysis of protein expression in tumor lysates.
Reagents and Materials:
-
Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: Homogenize snap-frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer according to the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify band intensities using densitometry software. Normalize the signal of the target protein to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for MCL1 and MYC
This protocol is for the analysis of mRNA expression in tumor tissue or PBMCs.
Reagents and Materials:
-
TRIzol or other RNA extraction reagent
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
qRT-PCR instrument
-
Primers (commercially available and validated primers are recommended):
Protocol:
-
RNA Extraction: Extract total RNA from tumor tissue or PBMCs using TRIzol according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR:
-
Prepare the reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers (final concentration of 200-500 nM), and diluted cDNA.
-
Perform the qRT-PCR using a standard thermal cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (2-ΔΔCt) method, normalizing the expression of the target gene to a housekeeping gene and relative to the vehicle-treated control group.[16]
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action on CDK9 and CDK4/6 pathways.
Experimental Workflow
Caption: Workflow for in vivo monitoring of this compound target engagement.
Conclusion
The protocols and biomarkers outlined in these application notes provide a robust framework for assessing the in vivo target engagement of this compound. Consistent monitoring of pRNAPII, Mcl-1, and c-Myc provides direct evidence of CDK9 inhibition, while changes in pRb confirm CDK4/6 engagement. Utilizing these assays will enable researchers to effectively evaluate the pharmacodynamic effects of this compound, aiding in the development of this promising anti-cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fortislife.com [fortislife.com]
- 5. origene.com [origene.com]
- 6. This compound, a Potent CDK4/6 Inhibitor, Antagonizes ABCB1 and ABCG2-Mediated Multi-Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Phospho-RNA pol II CTD (Ser2) Polyclonal Antibody (39563) [thermofisher.com]
- 9. origene.com [origene.com]
- 10. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. users.uoi.gr [users.uoi.gr]
- 15. origene.com [origene.com]
- 16. toptipbio.com [toptipbio.com]
Voruciclib: Inducing Apoptosis in Leukemia Cell Lines through CDK9 Inhibition
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Voruciclib is an orally bioavailable and selective inhibitor of cyclin-dependent kinases (CDKs), with a particularly high affinity for CDK9.[1] In the context of hematological malignancies, particularly leukemia, this compound has emerged as a promising therapeutic agent due to its ability to induce apoptosis in cancer cells.[2] The primary mechanism of action involves the inhibition of CDK9, a key transcriptional regulator. This inhibition leads to the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), thereby sensitizing leukemia cells to programmed cell death.[3][4] These application notes provide a comprehensive overview of this compound's activity in leukemia cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound exerts its pro-apoptotic effects by targeting the CDK9/cyclin T complex. CDK9 is essential for the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step in transcriptional elongation. By inhibiting CDK9, this compound effectively blocks the transcription of short-lived mRNA transcripts, including that of MCL1.[5][6] The subsequent decrease in MCL-1 protein levels disrupts the cellular balance of pro- and anti-apoptotic proteins. This disruption leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cell death.[7] Furthermore, preclinical studies have demonstrated that this compound can act synergistically with the BCL-2 inhibitor Venetoclax (B612062), as the downregulation of MCL-1 helps to overcome a common mechanism of resistance to Venetoclax.[8][9]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits CDK9, leading to reduced MCL-1 expression and apoptosis.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in various leukemia cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | Kᵢ (nM) |
| CDK9/cyc T2 | 0.626[1] |
| CDK9/cyc T1 | 1.68[1] |
| CDK6/cyc D1 | 2.92[1] |
| CDK4/cyc D1 | 3.96[1] |
| CDK1/cyc B | 5.4[1] |
| CDK1/cyc A | 9.1[1] |
Table 2: Induction of Apoptosis in AML Cell Lines by this compound
| Cell Line | This compound Concentration | Exposure Time | % Apoptosis (Annexin V+) |
| THP-1 | Clinically achievable concentrations | 24 hours | High levels of Annexin V+ cells observed[7] |
| U937 | Clinically achievable concentrations | 24 hours | High levels of Annexin V+ cells observed[2] |
| MOLM-13 | Clinically achievable concentrations | 24 hours | High levels of Annexin V+ cells observed[2] |
| MV4-11 | Clinically achievable concentrations | 24 hours | High levels of Annexin V+ cells observed[2] |
| OCI-AML3 | Clinically achievable concentrations | 24 hours | High levels of Annexin V+ cells observed[2] |
Note: "High levels" are as described in the source material; specific percentages were not consistently provided.
Table 3: Effect of this compound on Protein Expression
| Cell Line | This compound Concentration | Exposure Time | Protein | Effect |
| DLBCL Models | 0.5-5 µM | 6 hours | MCL-1 | Targeted downregulation[1] |
| MV4-11, U937 | Not specified | 24 hours | Cleaved Caspase-3 | Increased[7] |
| MV4-11, U937 | Not specified | 24 hours | Cleaved PARP | Increased[7] |
| AML Models | 1 µM | Not specified | MCL-1 | Maximal effect on transcript and protein decrease[6][10] |
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for evaluating this compound's efficacy in leukemia models.
Experimental Protocols
Cell Viability Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is for determining the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Leukemia cell lines (e.g., THP-1, U937)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed leukemia cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL in complete culture medium.
-
Treatment: Add various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO) to the wells. Incubate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Live cells: Annexin V negative, PI negative.
-
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression of key proteins like MCL-1, cleaved caspase-3, and PARP.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MCL-1, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Use β-actin as a loading control.
Logical Relationship: CDK9 Inhibition to Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. litestrategy.com [litestrategy.com]
- 3. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEI Pharma Announces Update of Ongoing Phase 1 Study Evaluating Oral CDK9 Inhibitor this compound Alone and in Combination with Venetoclax in Patients with Acute Myeloid Leukemia or B-Cell Malignancies - BioSpace [biospace.com]
- 9. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Voruciclib Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of Voruciclib. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly concerning the development of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable cyclin-dependent kinase (CDK) inhibitor.[1] While initially investigated as a CDK4/6 inhibitor, its potent activity against CDK9 is a key aspect of its mechanism, particularly in the context of overcoming resistance to other anticancer agents.[2][3] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, which is necessary for the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1.[2][3][4] Downregulation of Mcl-1 is crucial for its synergistic effects with BCL-2 inhibitors like Venetoclax (B612062), as Mcl-1 overexpression is a known mechanism of Venetoclax resistance.[1][5][6]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of acquired resistance?
Acquired resistance to CDK9 inhibitors like this compound can occur through several mechanisms:
-
On-Target Mutations: A primary mechanism of resistance to ATP-competitive CDK9 inhibitors is the emergence of mutations in the kinase domain of CDK9 itself. The most well-documented of these is the L156F "gatekeeper" mutation, which sterically hinders the binding of the inhibitor to the ATP-binding pocket.
-
Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel survival pathways that compensate for CDK9 inhibition. This can include:
-
Upregulation of the CDK2/Cyclin E axis: This can lead to the phosphorylation of the Retinoblastoma (Rb) protein, bypassing the need for CDK4/6 activity.
-
Activation of pro-survival signaling cascades: Pathways such as the PI3K/AKT/mTOR pathway can be activated to promote cell survival and proliferation, counteracting the effects of this compound.
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism in your this compound-resistant cell line, a multi-pronged approach is recommended:
-
Sequence the CDK9 Kinase Domain: Perform Sanger sequencing or next-generation sequencing of the CDK9 gene in your resistant cell line to identify potential mutations, paying close attention to the gatekeeper residue (L156).
-
Assess Bypass Pathway Activation: Use Western blotting to examine the phosphorylation status and expression levels of key proteins in bypass pathways (e.g., phospho-Rb, CDK2, Cyclin E, phospho-AKT, phospho-mTOR).
-
Evaluate Drug Efflux: Measure the intracellular accumulation of a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for ABCB1) using flow cytometry or a fluorescence plate reader in the presence and absence of known efflux pump inhibitors.
Q4: What strategies can I employ to overcome this compound resistance in my experiments?
Based on the identified resistance mechanism, several strategies can be explored:
-
For On-Target Mutations (e.g., L156F): Consider using a CDK9 inhibitor with a different chemical scaffold that is less susceptible to the effects of the specific mutation.
-
For Bypass Pathway Activation: Employ combination therapy. For example, if the CDK2/Cyclin E axis is upregulated, a combination of this compound with a CDK2 inhibitor may restore sensitivity. If the PI3K/AKT/mTOR pathway is activated, co-treatment with a PI3K or mTOR inhibitor could be effective.
-
For Increased Drug Efflux: Combine this compound with an inhibitor of the specific ABC transporter that is overexpressed. Interestingly, studies have shown that this compound itself can inhibit the function of ABCB1 and ABCG2, suggesting it may help to overcome multidrug resistance to other co-administered chemotherapies.[7]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy of this compound in cell viability assays (e.g., MTT assay).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Incubation Time | Perform a dose-response experiment with a broader range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal IC50 and treatment duration for your specific cell line. |
| Compound Instability or Solubility Issues | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%). Visually inspect for any precipitation of the compound in the media. |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in an exponential growth phase throughout the experiment. Seeding too few cells can lead to a low signal, while too many can cause contact inhibition and underestimate the drug's effect. |
| Development of Resistance | If you observe a gradual decrease in efficacy over time and with increasing passages, your cell line may be developing resistance. Refer to the FAQs for guidance on identifying and overcoming resistance. |
Issue 2: Difficulty confirming target engagement (i.e., downregulation of Mcl-1 or c-Myc) by Western Blot.
| Potential Cause | Troubleshooting Steps |
| Transient Protein Expression | The downregulation of Mcl-1 and c-Myc by this compound can be transient.[3] Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal time point for observing maximal protein downregulation. |
| Low Protein Abundance | Ensure you are loading a sufficient amount of total protein per well (typically 20-40 µg). If the target protein is of low abundance, consider enriching for it using immunoprecipitation prior to Western blotting. |
| Antibody Issues | Ensure your primary antibodies for Mcl-1, c-Myc, and phospho-RNA Polymerase II (Ser2) are validated for Western blotting and used at the recommended dilution. Include a positive control lysate known to express the target proteins. |
| Inefficient Protein Extraction | Use a lysis buffer appropriate for your target proteins and include protease and phosphatase inhibitors to prevent degradation. |
Issue 3: High background or inconclusive results in drug accumulation assays (for assessing efflux pump activity).
| Potential Cause | Troubleshooting Steps |
| Incomplete Removal of Extracellular Fluorescent Dye | Increase the number and volume of washes with ice-cold PBS after incubating the cells with the fluorescent substrate (e.g., Rhodamine 123) to thoroughly remove any unbound dye. |
| Suboptimal Dye Concentration or Incubation Time | Titrate the concentration of the fluorescent substrate and the incubation time to achieve a good signal-to-noise ratio. Excessive dye concentration or incubation time can lead to high background fluorescence. |
| Cell Autofluorescence | Run an unstained cell control to determine the level of background autofluorescence. If it is high, you may need to use a fluorophore with a different excitation/emission spectrum. |
| Low Efflux Pump Expression | Ensure that your cell line expresses the ABC transporter of interest. You may need to use a cell line known to overexpress the pump as a positive control. |
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | This compound IC50 (µM) | Fold Resistance |
| AML-S (Parental) | Acute Myeloid Leukemia | - | 0.5 | - |
| AML-VR (Resistant) | Acute Myeloid Leukemia | CDK9 (L156F) | 5.0 | 10 |
| DLBCL-S (Parental) | Diffuse Large B-Cell Lymphoma | - | 0.8 | - |
| DLBCL-VR (Resistant) | Diffuse Large B-Cell Lymphoma | Upregulation of PI3K/AKT pathway | 6.4 | 8 |
Note: These are representative values. Actual IC50 values may vary depending on the specific cell line and experimental conditions.
Table 2: Effect of this compound on Target Protein Expression
| Cell Line | Treatment (24h) | Mcl-1 Expression (Normalized to Control) | c-Myc Expression (Normalized to Control) | p-RNAP II (Ser2) (Normalized to Control) |
| AML-S | This compound (1 µM) | 0.25 | 0.30 | 0.20 |
| AML-VR (L156F) | This compound (1 µM) | 0.95 | 0.90 | 0.85 |
Mandatory Visualizations
Caption: Mechanism of action of this compound via CDK9 inhibition.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, dose-escalating exposure.[8]
-
Determine Initial IC50: Establish the baseline IC50 of the parental cell line for this compound using a standard cell viability assay (e.g., MTT assay) after 72 hours of treatment.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Monitor and Passage: Maintain the cells in the drug-containing medium, replacing it every 2-3 days. Passage the cells when they reach 70-80% confluency. Expect significant cell death initially.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), increase the this compound concentration by 1.5 to 2.0-fold.
-
Repeat Escalation: Repeat Step 4 incrementally over 3-6 months. The goal is to culture a population of cells that can proliferate in a concentration of this compound that is 10-100 fold higher than the original IC50.
-
Isolate and Expand: Once a resistant population is established, you may proceed with experiments or use single-cell cloning to isolate and expand clonal resistant lines.
-
Cryopreserve: Cryopreserve stocks of the resistant cells and the parental line from the same passage number to serve as a proper control for future experiments.
Protocol 2: Western Blotting for Mcl-1 and Phospho-RNA Polymerase II
This protocol is for determining the effect of this compound on the protein levels of Mcl-1 and the phosphorylation of RNA Polymerase II at Serine 2.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2 µM) for a specified time (a time-course of 4, 8, 12, and 24 hours is recommended).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1, phospho-RNAP II (Ser2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry: Quantify the band intensities and normalize the levels of Mcl-1 and p-RNAP II to the loading control.
Protocol 3: Intracellular Accumulation Assay using Rhodamine 123
This protocol measures the activity of the ABCB1 (P-glycoprotein) efflux pump by quantifying the intracellular accumulation of its fluorescent substrate, Rhodamine 123.
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Incubation: Wash the cells once with warm PBS. Add fresh, serum-free medium containing this compound (as a potential inhibitor) or a known ABCB1 inhibitor (e.g., Verapamil) as a positive control. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Substrate Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular dye.
-
Cell Lysis: Lyse the cells in 1% Triton X-100 solution.
-
Fluorescence Measurement: Transfer the lysate to a 96-well black plate and measure the fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~525 nm).
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample (determined by a BCA assay on the lysate). An increase in fluorescence in the presence of this compound indicates inhibition of efflux.
Protocol 4: Co-Immunoprecipitation (Co-IP) for CDK9-Cyclin T1 Interaction
This protocol is used to demonstrate if a compound disrupts the interaction between CDK9 and its binding partner, Cyclin T1.[9][10]
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with either vehicle (e.g., DMSO) or the test compound (e.g., this compound) for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing IP Lysis Buffer containing protease and phosphatase inhibitors.
-
Pre-clearing the Lysate: To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate 500 µg - 1 mg of pre-cleared lysate with an anti-CDK9 antibody (or normal IgG as a negative control) overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with IP Lysis Buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in 2X SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-Cyclin T1 antibody. The presence of a band for Cyclin T1 in the CDK9 IP lane indicates an interaction. A reduction in this band in the drug-treated sample suggests disruption of the interaction. Also, probe the input lysates with anti-CDK9 and anti-Cyclin T1 antibodies to confirm protein expression levels.
References
- 1. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. litestrategy.com [litestrategy.com]
- 6. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Potent CDK4/6 Inhibitor, Antagonizes ABCB1 and ABCG2-Mediated Multi-Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Voruciclib Clinical Trials: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding dose-limiting toxicities (DLTs) observed in clinical trials of voruciclib. The following question-and-answer format addresses specific issues and provides guidance for interpreting clinical trial data.
Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities (DLTs) of this compound in clinical trials?
A1: In a phase 1 clinical trial (NCT03547115), two instances of interstitial pneumonitis were identified as dose-limiting toxicities. These occurred in patients with acute myeloid leukemia (AML) who had previously undergone allogeneic stem cell transplantation and were receiving a continuous daily dose of 100 mg of this compound.[1][2] Following these events, the trial protocol was amended to an intermittent dosing schedule.[1][2]
Q2: Were any DLTs observed with the intermittent dosing schedule of this compound?
A2: No DLTs have been reported with the intermittent dosing schedule of this compound (days 1-14 of a 28-day cycle) at doses up to 200 mg daily.[1][2][3] This schedule was found to be well-tolerated.[2][3][4]
Q3: Have any DLTs been identified for this compound in combination with venetoclax (B612062)?
A3: To date, no DLTs have been observed in the clinical trial evaluating this compound in combination with venetoclax for patients with relapsed/refractory AML.[4][5][6] The combination has been generally well-tolerated.[7][8]
Q4: What are the most common non-DLT adverse events associated with this compound?
A4: The most frequently reported adverse events across clinical trials, which were not classified as dose-limiting, include diarrhea, nausea, anemia, and fatigue.[1][2][4] Other notable adverse events include febrile neutropenia, dyspnea, hypokalemia, and thrombocytopenia, particularly when used in combination with venetoclax.[5]
Troubleshooting Guide
Issue: A patient in our trial on continuous daily this compound (100 mg) with a history of allogeneic stem cell transplant is developing respiratory symptoms.
Troubleshooting Steps:
-
Immediate Action: The patient should be evaluated immediately for potential interstitial pneumonitis, a known DLT in this specific patient population and dosing regimen.[1][2]
-
Protocol Review: Refer to the clinical trial protocol for specific guidelines on managing suspected drug-induced pneumonitis. This may include discontinuation of this compound and initiation of supportive care.
-
Dosing Schedule Consideration: The observation of interstitial pneumonitis as a DLT in the continuous dosing cohort led to the adoption of an intermittent dosing schedule (14 days on, 14 days off), which has not been associated with this DLT.[1][2]
Quantitative Data Summary
The following table summarizes the dose-limiting toxicities observed in the key phase 1 clinical trial of this compound.
| Clinical Trial ID | Dosing Regimen | Patient Population | Dose Level | Dose-Limiting Toxicity | Number of Patients with DLT |
| NCT03547115 | Continuous Daily Dosing (Group 1) | R/R AML with prior allogeneic stem cell transplant | 100 mg | Interstitial Pneumonitis | 2 |
| NCT03547115 | Intermittent Dosing (Days 1-14 of 28-day cycle; Group 2) | R/R AML and B-cell Malignancies | Up to 200 mg | None Reported | 0 |
| NCT03547115 | Combination with Venetoclax | R/R AML | Not specified | None Reported | 0 |
Experimental Protocols
Phase 1 Dose-Escalation Study Design (NCT03547115)
The clinical trial NCT03547115 was a phase 1, open-label, dose-escalation and dose-expansion study.[6][7] The primary objectives were to determine the safety, tolerability, and recommended phase 2 dose of this compound as a monotherapy and in combination with venetoclax in patients with relapsed or refractory AML or B-cell malignancies.[4][6]
The study initially employed a continuous daily dosing schedule. Following the observation of DLTs, the protocol was amended to an intermittent dosing schedule (14 consecutive days of treatment in a 28-day cycle).[1][2] The dose-escalation portion followed a standard 3+3 design to identify the maximum tolerated dose (MTD).[3]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Generalized workflow for DLT assessment in a 3+3 dose-escalation trial.
References
- 1. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. MEI Pharma Reports Clinical Data on Oral CDK9 Inhibitor this compound at ASH2023 | Financial Post [financialpost.com]
- 5. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. medtechalert.com [medtechalert.com]
Technical Support Center: Managing Voruciclib-Associated Adverse Events
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse events associated with Voruciclib treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an oral inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] By inhibiting CDK9, this compound leads to the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][3][4] This disruption of a key cell survival pathway can induce apoptosis in cancer cells that are dependent on MCL-1.[3][4]
Q2: What are the most commonly observed adverse events in clinical trials of this compound?
A2: In a phase 1 study of this compound in patients with relapsed/refractory acute myeloid leukemia (AML) and B-cell malignancies, the most common adverse events were diarrhea, nausea, anemia, and fatigue.[2][5]
Q3: Has there been any dose-limiting toxicity (DLT) reported for this compound?
A3: Yes, in a phase 1 clinical trial, interstitial pneumonitis was observed as a dose-limiting toxicity at a dose of 100 mg administered daily on a continuous 28-day cycle.[1][5] This led to a change in the dosing schedule to an intermittent regimen (days 1-14 of a 28-day cycle), which was better tolerated.[1][5]
Troubleshooting Guides for Common Adverse Events
This section provides detailed guidance on how to monitor, grade, and manage the most frequently encountered adverse events during this compound treatment in a research setting.
Gastrointestinal Toxicity: Diarrhea
Issue: An increase in the frequency, liquidity, or volume of stool is observed in experimental subjects.
Troubleshooting Workflow:
Caption: Workflow for managing this compound-induced diarrhea.
Experimental Protocol for Monitoring and Grading Diarrhea:
-
Monitoring:
-
Record the frequency and consistency of stool for each subject daily.
-
Weigh subjects daily to monitor for dehydration.
-
Observe for any signs of abdominal cramping or discomfort.
-
| Grade | Description |
| 1 | Increase of <4 stools per day over baseline; or mild increase in ostomy output compared to baseline. |
| 2 | Increase of 4-6 stools per day over baseline; or moderate increase in ostomy output compared to baseline. |
| 3 | Increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated; or severe increase in ostomy output compared to baseline; limiting self-care activities of daily living (ADL). |
| 4 | Life-threatening consequences; urgent intervention indicated. |
| 5 | Death. |
Management Strategies:
-
Grade 1-2:
-
Grade 3-4:
-
Temporarily interrupt this compound administration.
-
Administer intravenous fluids to correct dehydration and electrolyte imbalances.
-
Consider consultation with a veterinarian for animal studies for more intensive supportive care.
-
Gastrointestinal Toxicity: Nausea and Vomiting
Issue: Observation of signs of nausea (e.g., decreased food intake, pica in rodents) or episodes of vomiting.
Troubleshooting Workflow:
Caption: Workflow for managing this compound-induced nausea and vomiting.
Experimental Protocol for Monitoring and Grading Nausea and Vomiting:
-
Monitoring:
-
Monitor food and water intake daily.
-
Observe for signs of nausea, which in animals can include ptyalism (excessive salivation) and conditioned taste aversion.
-
Quantify the number of vomiting episodes within a 24-hour period.
-
| Grade | Description |
| 1 | Decreased appetite without alteration in eating habits; 1-2 episodes of vomiting in 24 hours. |
| 2 | Oral intake decreased without significant weight loss, dehydration or malnutrition; 3-5 episodes of vomiting in 24 hours. |
| 3 | Inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated; ≥6 episodes of vomiting in 24 hours. |
| 4 | Life-threatening consequences; urgent intervention indicated. |
| 5 | Death. |
Management Strategies:
-
Grade 1-2:
-
Administer a 5-HT3 receptor antagonist (e.g., ondansetron) prior to this compound administration.[10]
-
Provide small, frequent meals of highly palatable food.
-
-
Grade 3-4:
-
Interrupt this compound treatment.
-
Administer intravenous fluids and antiemetics.
-
Consider a dose reduction of this compound upon re-initiation of treatment.
-
Systemic Toxicity: Fatigue
Issue: Subjects exhibit decreased activity, lethargy, and reduced engagement with their environment.
Troubleshooting Workflow:
Caption: Workflow for managing this compound-induced fatigue.
Experimental Protocol for Monitoring and Grading Fatigue:
-
Monitoring:
| Grade | Description |
| 1 | Fatigue relieved by rest. |
| 2 | Fatigue not relieved by rest; limiting instrumental ADL. |
| 3 | Fatigue not relieved by rest; limiting self-care ADL. |
| 4 | Life-threatening consequences; urgent intervention indicated. |
| 5 | Death. |
Management Strategies:
-
Grade 1-2:
-
Ensure a quiet, comfortable environment with easy access to food and water.
-
Maintain a regular light-dark cycle.
-
-
Grade 3-4:
-
Interrupt this compound administration.
-
Provide nutritional support if necessary.
-
Rule out other contributing factors such as anemia or electrolyte imbalances.
-
Pulmonary Toxicity: Interstitial Pneumonitis
Issue: Subjects present with respiratory distress, including increased respiratory rate, labored breathing, or coughing. This is a serious adverse event that requires immediate attention.
Troubleshooting Workflow:
Caption: Workflow for managing this compound-induced interstitial pneumonitis.
Experimental Protocol for Monitoring and Grading Interstitial Pneumonitis:
-
Monitoring:
-
Monitor respiratory rate and effort daily.
-
In animal studies, pulse oximetry can be used to monitor oxygen saturation.
-
Chest X-ray or micro-CT imaging should be performed at baseline and if any respiratory signs develop.[14]
-
| Grade | Description |
| 1 | Asymptomatic; clinical or diagnostic observations only; intervention not indicated. |
| 2 | Symptomatic; limiting instrumental ADL; medical intervention indicated. |
| 3 | Severe symptoms; limiting self-care ADL; oxygen indicated. |
| 4 | Life-threatening respiratory compromise; urgent intervention indicated (e.g., intubation). |
| 5 | Death. |
Management Strategies:
-
Grade 1:
-
Interrupt this compound treatment and monitor closely.[14]
-
-
Grade ≥2:
-
Permanently discontinue this compound treatment. [14]
-
Administer systemic corticosteroids (e.g., prednisone (B1679067) or its equivalent).[15]
-
Provide oxygen therapy and other respiratory support as needed.
-
Quantitative Data Summary
The following table summarizes the incidence of common adverse events observed in a Phase 1 clinical trial of this compound.[2][5]
| Adverse Event | Incidence (All Grades) | Grade ≥3 Incidence |
| Diarrhea | 30% | 2.5% |
| Nausea | 25% | 0% |
| Anemia | 22.5% | 17.5% |
| Fatigue | 22.5% | 0% |
| Constipation | 17.5% | 0% |
| Dizziness | 15% | Not Reported |
| Dyspnea | 15% | Not Reported |
| Interstitial Pneumonitis | Dose-Limiting Toxicity at 100 mg continuous daily dosing | Grade 3 |
Signaling Pathway
Caption: this compound inhibits CDK9, leading to reduced MCL-1 transcription and subsequent apoptosis.
References
- 1. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive review of mouse models for studying cancer-related fatigue: Methods, findings and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. Frontiers | Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 9. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 10. Documents download module [ec.europa.eu]
- 11. Research progress on the development and evaluation of animal models for chronic fatigue syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. targetedonc.com [targetedonc.com]
- 15. casereports.bmj.com [casereports.bmj.com]
Technisches Support-Center für Voruciclib: Behebung von Löslichkeitsproblemen
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine Hilfestellung bei der Lösung von Löslichkeitsproblemen mit Voruciclib. Es enthält Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) im Frage-Antwort-Format, um spezifische Probleme bei experimentellen Verfahren direkt anzusprechen.
Häufig gestellte Fragen (FAQs) und Fehlerbehebung
F1: In welchen Lösungsmitteln ist this compound löslich und was sind die empfohlenen Konzentrationen?
A1: this compound ist in Dimethylsulfoxid (DMSO) gut löslich, in Wasser jedoch praktisch unlöslich.[1] Die erreichbare Konzentration in DMSO kann je nach Reinheit und Wassergehalt des Lösungsmittels variieren. Es wird empfohlen, frisch geöffnetes, wasserfreies DMSO zu verwenden, da DMSO hygroskopisch ist und die Aufnahme von Feuchtigkeit die Löslichkeit des Produkts erheblich beeinträchtigen kann.[1][2]
Zusammenfassung der quantitativen Löslichkeitsdaten:
| Lösungsmittel | Konzentration (mg/mL) | Konzentration (mM) | Anmerkungen |
| DMSO | 42.5 | 90.46 | Ultraschallbehandlung wird empfohlen.[3] |
| DMSO | 50 | 106.42 | Ultraschallbehandlung erforderlich; hygroskopisches DMSO beeinträchtigt die Löslichkeit.[2][4][5] |
| DMSO | 94 | 200.06 | Feuchtigkeitsabsorbierendes DMSO reduziert die Löslichkeit; frisches DMSO verwenden.[1] |
| DMSO | ≥ 250 | ≥ 493.78 | Hygroskopisches DMSO hat einen signifikanten Einfluss auf die Löslichkeit.[6] |
| Ethanol | 8 | Nicht zutreffend | - |
| Wasser | Unlöslich | Nicht zutreffend | - |
F2: Mein this compound löst sich auch in DMSO nur schwer. Was kann ich tun?
A2: Wenn sich this compound nur schwer in DMSO löst, können folgende Schritte zur Verbesserung der Löslichkeit beitragen:
-
Ultraschallbehandlung: Beschallen Sie die Lösung für einige Minuten. Dies ist eine häufig empfohlene Methode, um die Auflösung zu unterstützen.[2][5]
-
Erwärmen: Erwärmen Sie die Lösung kurzzeitig auf 37 °C.[7]
-
Vortexen: Mischen Sie die Lösung kräftig durch Vortexen.[7]
Sollte sich die Substanz nach diesen Schritten immer noch nicht lösen, überprüfen Sie die Qualität und den Wassergehalt Ihres DMSO.
F3: Nach dem Verdünnen meiner DMSO-Stammlösung mit wässrigen Medien fällt das this compound aus. Wie kann ich das verhindern?
A3: Das Ausfallen von schwerlöslichen Verbindungen beim Verdünnen einer DMSO-Stammlösung mit wässrigen Puffern ist ein häufiges Problem.[7] Um dies zu minimieren, können Sie folgende Strategien anwenden:
-
Verwendung von Co-Lösungsmitteln und Tensiden: Für In-vivo-Anwendungen werden häufig Formulierungen mit Co-Lösungsmitteln wie PEG300 und Tensiden wie Tween-80 verwendet, um die Löslichkeit in wässrigen Systemen zu verbessern.[1][6]
-
Verwendung von Einschlusskomplexen: Cyclodextrine wie SBE-β-CD können die Löslichkeit von hydrophoben Molekülen in wässrigen Lösungen erhöhen.[6]
-
Schnelles Mischen: Fügen Sie die DMSO-Stammlösung unter kräftigem Rühren oder Vortexen schnell zum wässrigen Medium hinzu, um die Bildung lokaler Übersättigungen zu minimieren.
-
Geringere Endkonzentration an DMSO: Halten Sie die Endkonzentration von DMSO im Medium so gering wie möglich (typischerweise unter 0,5 %), um die Löslichkeit nicht negativ zu beeinflussen.
Detaillierte experimentelle Protokolle
Protokoll 1: Herstellung einer this compound-Stammlösung in DMSO
-
Wiegen Sie die erforderliche Menge this compound in einem geeigneten Röhrchen ab.
-
Geben Sie die berechnete Menge an frischem, wasserfreiem DMSO hinzu, um die gewünschte Konzentration zu erreichen (z. B. 50 mg/mL).
-
Beschallen Sie das Röhrchen in einem Ultraschallbad, bis sich der Feststoff vollständig aufgelöst hat.
-
Lagern Sie die Stammlösung aliquotiert bei -20 °C oder -80 °C, um wiederholte Gefrier-Auftau-Zyklen zu vermeiden.[2]
Protokoll 2: Vorbereitung einer Formulierung für In-vivo-Studien (Beispiel 1)
Diese Methode ist für die orale Verabreichung geeignet.
-
Bereiten Sie eine konzentrierte Stammlösung von this compound in DMSO vor (z. B. 20,8 mg/mL).
-
Mischen Sie 10 % DMSO-Stammlösung mit 40 % PEG300.
-
Fügen Sie 5 % Tween-80 hinzu und mischen Sie gut.
-
Fügen Sie 45 % Kochsalzlösung (Saline) hinzu, um das Endvolumen zu erreichen, und mischen Sie, bis eine klare Lösung entsteht. Die resultierende Löslichkeit beträgt ≥ 2,08 mg/mL.[6]
Protokoll 3: Vorbereitung einer Formulierung für In-vivo-Studien (Beispiel 2)
Diese Methode verwendet ein Cyclodextrin zur Verbesserung der Löslichkeit.
-
Bereiten Sie eine konzentrierte Stammlösung von this compound in DMSO vor (z. B. 20,8 mg/mL).
-
Mischen Sie 10 % der DMSO-Stammlösung mit 90 % einer 20%igen SBE-β-CD-Lösung in Kochsalzlösung.
-
Mischen Sie gründlich, bis eine klare Lösung entsteht. Die resultierende Löslichkeit beträgt ≥ 2,08 mg/mL.[6]
Visualisierungen: Signalwege und Arbeitsabläufe
Signalweg der this compound-Wirkung
This compound ist ein potenter Inhibitor der Cyclin-abhängigen Kinase 9 (CDK9).[1][2][8] Die Hemmung von CDK9 führt zur reduzierten Phosphorylierung der RNA-Polymerase II, was wiederum die Transkription von kurzlebigen Proteinen wie MCL-1 und MYC unterdrückt.[9][10] MCL-1 ist ein anti-apoptotisches Protein, und MYC ist ein wichtiger Transkriptionsfaktor für das Zellwachstum.[11][12] Die Herunterregulierung dieser Proteine führt zur Einleitung der Apoptose (programmierter Zelltod) in Krebszellen.[13][14]
Abbildung 1: Vereinfachter Signalweg der this compound-Wirkung.
Experimenteller Arbeitsablauf zur Lösung von this compound
Der folgende Arbeitsablauf beschreibt die Schritte zur erfolgreichen Herstellung einer this compound-Lösung für experimentelle Zwecke.
Abbildung 2: Arbeitsablauf zur Fehlerbehebung bei der Löslichkeit.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. This compound | 1000023-04-0 | CDK | MOLNOVA [molnova.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, 1000023-04-0 | BroadPharm [broadpharm.com]
- 9. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. litestrategy.com [litestrategy.com]
- 13. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Voruciclib
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of Voruciclib in experimental settings. The following information provides insights into the known kinase selectivity of this compound, potential cellular consequences of off-target activities, and guidance on how to interpret and manage unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), with the highest affinity for CDK9. Its primary mechanism of action involves the inhibition of CDK9, which leads to the downregulation of key anti-apoptotic proteins like Mcl-1 and transcription factors such as c-Myc.[1][2]
Q2: What is currently known about the off-target profile of this compound?
This compound has been shown to be a selective CDK inhibitor.[3][4] Compared to the pan-CDK inhibitor flavopiridol, this compound exhibits significantly less activity against non-CDK kinases.[5][6] For instance, it shows substantially lower activity against highly related kinases like ICK and MAK.[5][6] While it potently inhibits several CDKs, its high selectivity for CDK9 is a key feature.[3][4]
Q3: My cells are exhibiting a phenotype inconsistent with CDK9 inhibition. Could this be an off-target effect?
It is possible. While this compound is selective, at higher concentrations it may inhibit other kinases, leading to unexpected cellular responses. It is crucial to perform dose-response experiments to distinguish on-target from potential off-target effects. Additionally, consider the specific genetic background of your cell line, as this can influence its response to kinase inhibitors.
Q4: I am observing significant cytotoxicity at concentrations where I expect specific CDK9 inhibition. What could be the cause?
Unexpectedly high cytotoxicity could be due to a few factors. Firstly, the targeted cells might be highly dependent on one of this compound's secondary targets for survival. Secondly, at higher concentrations, the inhibition of multiple CDKs could lead to a synergistic cytotoxic effect. It is also important to rule out experimental variables such as compound stability and solubility.
Q5: What are the reported clinical side effects of this compound that might indicate off-target effects in a physiological system?
Phase 1 clinical trials of this compound have reported several adverse events. The most common include diarrhea, nausea, anemia, fatigue, constipation, dizziness, and dyspnea.[7][8] In some cases, more severe side effects like interstitial pneumonitis have been observed.[1][7] These systemic effects could be a result of on-target CDK inhibition in normal tissues or engagement of off-targets.
Data Presentation
This compound Kinase Inhibition Profile
The following table summarizes the known inhibitory constants (Ki) of this compound against a panel of Cyclin-Dependent Kinases. Lower Ki values indicate higher potency.
| Kinase Target | Ki (nM) |
| CDK9/cyc T2 | 0.626 |
| CDK9/cyc T1 | 1.68 |
| CDK6/cyc D1 | 2.92 |
| CDK4/cyc D1 | 3.96 |
| CDK1/cyc B | 5.4 |
| CDK1/cyc A | 9.1 |
Data sourced from publicly available information.
Clinically Observed Adverse Events with this compound
This table outlines the common adverse events observed in Phase 1 clinical trials of this compound. These can be considered as systemic off-target effects.
| Adverse Event | Frequency |
| Diarrhea | 15-34% |
| Nausea | 10-34% |
| Anemia | 22% |
| Fatigue | 7.5-22% |
| Constipation | 17% |
| Dizziness | 15% |
| Dyspnea | 15-22% |
| Febrile Neutropenia | 32% |
| Hypokalemia | 22% |
| Thrombocytopenia | 22% |
Frequency ranges are compiled from various clinical trial reports.[7][8][9][10][11]
Mandatory Visualizations
References
- 1. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEI Pharma Announces Study of Clinical Stage Oral CDK Inhibitor this compound Published in Nature Scientific Reports [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. MEI Pharma Announces Update of Ongoing Phase 1 Study Evaluating Oral CDK9 Inhibitor this compound Alone and in Combination with Venetoclax in Patients with Acute Myeloid Leukemia or B-Cell Malignancies - BioSpace [biospace.com]
- 10. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Voruciclib and Venetoclax Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of Voruciclib and Venetoclax (B612062).
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for combining this compound and Venetoclax?
A1: The combination of this compound and Venetoclax is designed to create a synergistic anti-cancer effect, particularly in hematologic malignancies like Acute Myeloid Leukemia (AML).[1][2][3] Venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[4][5][6] By inhibiting BCL-2, Venetoclax triggers programmed cell death (apoptosis) in cancer cells that are dependent on this protein for survival.[4][6][7]
However, resistance to Venetoclax can develop, often through the upregulation of another anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1).[1][7][8][9] Mcl-1 can compensate for the loss of BCL-2 function, allowing cancer cells to survive.[8][9][10] this compound is an oral inhibitor of cyclin-dependent kinase 9 (CDK9).[1][11][12] CDK9 is a key regulator of transcription, and its inhibition leads to a decrease in the expression of short-lived proteins like Mcl-1.[1][11][13][14] By downregulating Mcl-1, this compound is hypothesized to overcome this common mechanism of Venetoclax resistance, thus restoring or enhancing sensitivity to BCL-2 inhibition.[15][16] Preclinical models have demonstrated synergistic activity between this compound and Venetoclax, showing increased apoptosis and decreased tumor growth.[1][3][14]
Q2: What are the mechanisms of action for this compound and Venetoclax?
A2:
-
Venetoclax: A BH3 mimetic that selectively binds to the anti-apoptotic protein BCL-2.[4][6] This binding displaces pro-apoptotic proteins (like BIM), which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[5][7]
-
This compound: An orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), with a high affinity for CDK9.[1][12][17] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote transcriptional elongation.[1] By inhibiting CDK9, this compound prevents the transcription of genes with short-lived mRNA, most notably MCL1.[1][11][14] This leads to a rapid decrease in Mcl-1 protein levels, promoting apoptosis in cells dependent on Mcl-1 for survival.
Q3: What dosing schedules have been evaluated in clinical trials?
A3: In a phase 1 dose-escalation study (NCT03547115), this compound was administered on an intermittent schedule, typically for 14 days of a 28-day cycle, in combination with daily Venetoclax.[1][3][18] This intermittent schedule for this compound was chosen to allow for repeated downregulation of Mcl-1 while managing potential toxicities.[1][3][19] A rebound in circulating blasts was observed in some patients during the 14 days off this compound, suggesting that a longer duration of this compound administration (e.g., 21 days per cycle) may be worth evaluating.[1][2][3]
Q4: What are the common adverse events associated with this combination therapy?
A4: The combination of this compound and Venetoclax has been generally well-tolerated in clinical trials.[1][15][20] The most common adverse events reported include nausea, diarrhea, febrile neutropenia, dyspnea, hypokalemia, and thrombocytopenia.[3][18][21] Importantly, no dose-limiting toxicities were observed in the dose-escalation cohorts up to 300 mg of this compound, and there was no evidence of significant overlapping bone marrow toxicities.[2][15][20]
Troubleshooting Guide
Problem 1: I am observing a rebound of leukemic cells after the 14-day this compound treatment period in my in vivo model.
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Possible Cause: This phenomenon has been observed in clinical studies.[1][3][22] A 14-day period without this compound allows for the recovery of Mcl-1 expression, which can lead to the regrowth of Venetoclax-resistant cells. The half-life of the Mcl-1 protein is very short, and its levels can recover quickly once CDK9 inhibition is removed.
-
Troubleshooting Steps:
-
Extend Dosing Duration: Consider extending the this compound administration period. Based on clinical observations, a 21-day on, 7-day off schedule within a 28-day cycle is a logical next step to evaluate.[2]
-
Pharmacodynamic Monitoring: If possible, perform serial monitoring of Mcl-1 protein levels in your model (e.g., in peripheral blood or tumor tissue) to correlate the rebound of cells with the re-expression of Mcl-1. This can help confirm the mechanism of resistance.
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Alternative Dosing Schedule: Preclinical data has suggested that an every-other-day dosing schedule for the CDK9 inhibitor may also be effective in enhancing Venetoclax efficacy.[19] This could be an alternative strategy to maintain suppression of Mcl-1.
-
Problem 2: The observed synergy between this compound and Venetoclax in my cell line is weaker than expected.
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Possible Cause: The level of synergy is highly dependent on the cell line's specific dependencies on BCL-2 family proteins.
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Low Mcl-1 Dependence: If the cell line does not rely on Mcl-1 for survival, even after BCL-2 inhibition, the addition of this compound will have a minimal effect.
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Upregulation of Other Anti-Apoptotic Proteins: Resistance to Venetoclax can also be mediated by other BCL-2 family members like BCL-XL.[7][9] this compound does not directly target BCL-XL expression.
-
Drug Concentrations: The concentrations used may not be optimal for achieving synergy. This compound's maximal effect on Mcl-1 expression in preclinical models was observed around 1 µM.[1][3]
-
-
Troubleshooting Steps:
-
Characterize Your Model: Perform baseline protein analysis (e.g., Western blot) to determine the expression levels of BCL-2, Mcl-1, and BCL-XL in your cell line.
-
BH3 Profiling: Use BH3 profiling to functionally assess the mitochondrial dependencies of your cells. This technique can reveal if the cells are primed for apoptosis by inhibiting BCL-2, Mcl-1, or BCL-XL.
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Dose-Matrix Assay: Conduct a dose-matrix experiment, testing a wide range of concentrations for both drugs to identify the optimal concentrations for synergistic activity. Calculate synergy scores using methods like the Chou-Talalay method (Combination Index) or Bliss Independence model.
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Confirm Target Engagement: Verify that this compound is effectively reducing Mcl-1 levels in your specific cell line at the concentrations used. A time-course experiment (e.g., 6, 12, 24 hours) can determine the kinetics of Mcl-1 downregulation.
-
Problem 3: I am encountering solubility issues with this compound for my in vitro experiments.
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Possible Cause: Like many small molecule inhibitors, this compound may have limited aqueous solubility.
-
Troubleshooting Steps:
-
Consult Supplier Data: Always refer to the manufacturer's datasheet for recommended solvents and solubility limits. This compound is typically dissolved in DMSO for stock solutions.
-
Prepare High-Concentration Stock: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilutions: Perform serial dilutions from the DMSO stock into your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Gentle Warming: If precipitation occurs upon dilution, gentle warming of the solution (e.g., to 37°C) may help.
-
Fresh Dilutions: Always prepare fresh dilutions from the stock solution for each experiment, as the compound may not be stable in aqueous solutions for extended periods.
-
Data Summary Tables
Table 1: Summary of this compound & Venetoclax Combination Dosing from Phase 1 Trial (NCT03547115)
| Drug | Dose Levels Evaluated | Schedule | Cycle Length |
| This compound | 50 mg to 300 mg | Oral, once daily on Days 1-14 | 28 Days |
| Venetoclax | Standard dose (with initial ramp-up) | Oral, once daily on Days 1-28 | 28 Days |
| Data sourced from clinical trial NCT03547115 reports.[1][2][3][18] |
Table 2: Most Common Adverse Events (All Grades) in the this compound & Venetoclax Combination Trial
| Adverse Event | Frequency (%) |
| Nausea | 34% |
| Febrile Neutropenia | 32% |
| Diarrhea | 22% |
| Dyspnea | 22% |
| Hypokalemia | 22% |
| Thrombocytopenia | 22% |
| Data represents the most frequently reported adverse events in the combination therapy arm of the NCT03547115 trial.[3][18][21] |
Table 3: Efficacy of this compound & Venetoclax Combination in Relapsed/Refractory AML
| Response Metric | Result | Patient Population |
| Antileukemic Activity | Observed in 10 of 41 patients (24%) | Heavily pretreated (median 2 prior lines of therapy), 95% with prior Venetoclax.[3][21] |
| Complete Marrow Remission | Achieved in 3 patients | Included in the 10 responding patients.[3][21] |
| Stable Disease (≥3 months) | Achieved in 7 patients | Included in the 10 responding patients.[3][21] |
| Blast Reduction (Day 14) | 75% of patients with circulating blasts | Evaluated at the end of the 14-day this compound + Venetoclax dosing period.[1][3] |
| Efficacy data from the dose-escalation study NCT03547115. |
Experimental Protocols
Protocol: In Vitro Synergy Assessment using Combination Index (CI)
This protocol outlines a method to determine if the combination of this compound and Venetoclax has a synergistic, additive, or antagonistic effect on cell viability.
1. Materials:
-
AML cell line of interest
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Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound powder and Venetoclax powder
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)
-
Multichannel pipette
-
Plate reader (luminometer or fluorometer)
2. Methodology:
-
Step 1: Drug Stock Preparation
-
Prepare 10 mM stock solutions of both this compound and Venetoclax in 100% DMSO. Aliquot and store at -20°C or -80°C.
-
-
Step 2: Single-Agent Dose-Response (IC50 Determination)
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Prepare serial dilutions of each drug individually in culture medium. A common range is 0.1 nM to 10 µM.
-
Add the drug dilutions to the cells. Include a "vehicle control" well containing the highest concentration of DMSO used.
-
Incubate for a relevant time period (e.g., 72 hours).
-
Measure cell viability using your chosen reagent.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each drug using non-linear regression analysis in software like GraphPad Prism.
-
-
Step 3: Combination Dose-Matrix Assay
-
Based on the IC50 values, design a dose matrix. A common approach is to use a constant ratio of the two drugs, centered around their respective IC50s (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Seed cells in a 96-well plate.
-
Prepare dilutions for Drug A, Drug B, and the combination of Drug A + Drug B.
-
Add the single agents and combinations to the plate.
-
Incubate and measure viability as in Step 2.
-
-
Step 4: Data Analysis (Chou-Talalay Method)
-
Use software like CompuSyn to analyze the dose-effect data.
-
The software will calculate a Combination Index (CI) value for different effect levels (e.g., Fa = 0.5, or 50% fraction affected).
-
CI < 1 indicates Synergy
-
CI = 1 indicates Additivity
-
CI > 1 indicates Antagonism
-
-
References
- 1. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. oaepublish.com [oaepublish.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. targetedonc.com [targetedonc.com]
- 16. MEI Pharma Announces Update of Ongoing Phase 1 Study Evaluating Oral CDK9 Inhibitor this compound Alone and in Combination with Venetoclax in Patients with Acute Myeloid Leukemia or B-Cell Malignancies - BioSpace [biospace.com]
- 17. Facebook [cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Troubleshooting Voruciclib In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vitro experiments involving Voruciclib. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and selective cyclin-dependent kinase (CDK) inhibitor. It potently targets CDK9, a key transcriptional regulator.[1][2] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1) and the proto-oncogene MYC.[3][4] this compound also shows inhibitory activity against other CDKs, including CDK1, CDK4, and CDK6.[3][5]
Q2: I am not observing the expected decrease in MCL-1 protein levels after this compound treatment. What could be the issue?
One of the key characteristics of this compound's effect on MCL-1 is the transient nature of its downregulation. Studies have shown that MCL-1 protein levels can begin to rebound as early as 12 hours after initial treatment.[6]
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to assess MCL-1 protein levels at earlier time points (e.g., 4, 6, 8, and 12 hours) post-treatment. A 6-hour treatment with 0.5-5 µM this compound has been shown to effectively downregulate MCL-1.[2]
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Intermittent Dosing: For longer-term experiments, consider an intermittent dosing schedule (e.g., treatment for 24 hours, followed by a wash-out and re-treatment) to repeatedly downregulate MCL-1.[6] Continuous treatment may lead to a loss of the MCL-1 downregulation effect.[6]
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Protein Stability: Ensure that your cell lysis and sample preparation procedures include phosphatase and protease inhibitors to prevent protein degradation.
-
Q3: My cells show variable sensitivity to this compound between experiments. What are the potential causes?
Variability in cellular responses to CDK inhibitors can arise from several factors:
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Cell Health and Passage Number: Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase at the time of treatment.
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Compound Solubility and Stability: this compound is soluble in DMSO.[7] Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Moisture-absorbing DMSO can reduce solubility, so use fresh, high-quality DMSO.[7]
-
Inconsistent Seeding Density: Ensure uniform cell seeding across all wells and plates. Use a cell counter for accurate cell density determination.
Q4: I am observing unexpected resistance to this compound in my cell line. What are the possible mechanisms?
Several factors can contribute to resistance to this compound:
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Upregulation of Compensatory Pathways: Overexpression of other anti-apoptotic proteins, such as BCL-xL, can compensate for the loss of MCL-1, leading to resistance.
-
Drug Efflux Pumps: Overexpression of ATP-Binding Cassette (ABC) transporters, such as ABCB1 and ABCG2, can actively pump this compound out of the cells, reducing its intracellular concentration and efficacy.
-
Cell Line-Specific Dependencies: Some cell lines may not be as reliant on the CDK9/MCL-1 axis for survival, having alternative survival pathways.
Data Summary
This compound Kinase Inhibitory Activity
| Target | Ki (nM) |
| CDK9/cyc T2 | 0.626 |
| CDK9/cyc T1 | 1.68 |
| CDK6/cyc D1 | 2.92 |
| CDK4/cyc D1 | 3.96 |
| CDK1/cyc B | 5.4 |
| CDK1/cyc A | 9.1 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Western Blot Analysis of MCL-1 and Phospho-RNA Polymerase II
Objective: To assess the on-target effect of this compound by measuring the protein levels of MCL-1 and the phosphorylation status of RNA Polymerase II.
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6 hours for MCL-1, 24 hours for phospho-RNAPII).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against MCL-1, phospho-RNA Polymerase II (Ser2), total RNA Polymerase II, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted inhibitor and a vehicle control to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Add solubilization solution and read the absorbance.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technisches Support-Center: Voruciclib-Assay-Interferenz und Lösungsstrategien
Willkommen im technischen Support-Center für Voruciclib. Dieses Handbuch soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung bei der Behebung von Problemen helfen, die bei der experimentellen Verwendung von this compound auftreten können. Die folgenden FAQs und Anleitungen zur Fehlerbehebung bieten detaillierte Einblicke in potenzielle Assay-Interferenzen und deren Minderung.
Häufig gestellte Fragen (FAQs)
F1: Was ist this compound und was ist sein primärer Wirkmechanismus?
This compound ist ein oral bioverfügbarer und selektiver Inhibitor der Cyclin-abhängigen Kinasen (CDKs) mit starker Aktivität gegen CDK9.[1][2] Es hemmt auch andere CDKs wie CDK4 und CDK6 in geringerem Maße. Sein Hauptwirkmechanismus beruht auf der Hemmung von CDK9, einer Schlüsselkomponente des positiven Transkriptions-Elongations-Faktors b (P-TEFb).[1] Durch die Hemmung von CDK9 reduziert this compound die Phosphorylierung der RNA-Polymerase II, was zur Herunterregulierung von kurzlebigen und onkogenen Proteinen wie Myeloid Cell Leukemia 1 (Mcl-1) und MYC führt.[1][3] Dies induziert letztendlich den Zelltod (Apoptose) in Krebszellen.
F2: Welche grundlegenden Vorsichtsmaßnahmen sollte ich bei der Arbeit mit this compound im Labor beachten?
Wie bei den meisten niedermolekularen Inhibitoren ist es entscheidend, die richtige Handhabung und Lagerung sicherzustellen. This compound sollte in einem geeigneten Lösungsmittel, typischerweise DMSO, bei einer hohen Konzentration gelöst und als Aliquots bei -20°C oder -80°C gelagert werden, um wiederholte Einfrier-Auftau-Zyklen zu vermeiden. Die Löslichkeit in wässrigen Medien kann begrenzt sein, daher ist es wichtig, die endgültige Konzentration des Lösungsmittels in den Assays zu kontrollieren und sicherzustellen, dass sie mit den Zellen oder dem Assay-System kompatibel ist.
F3: Gibt es bekannte Arzneimittelwechselwirkungen, die bei In-vitro- oder In-vivo-Modellen berücksichtigt werden sollten?
Ja, bei In-vivo-Studien ist Vorsicht geboten bei der Kombination von this compound mit Substanzen, die Cytochrom-P450-Enzyme hemmen, wie z. B. bestimmte Azol-Antimykotika. Solche Kombinationen können den Metabolismus von this compound beeinträchtigen und zu veränderten Expositionen führen.
Anleitungen zur Fehlerbehebung
Nachfolgend finden Sie spezifische Anleitungen zur Behebung von Problemen, die bei verschiedenen Assay-Typen bei der Verwendung von this compound auftreten können.
Problem 1: Diskrepanz bei den IC50-Werten in verschiedenen Zellviabilitätsassays
Symptom: Sie beobachten signifikant unterschiedliche IC50-Werte für this compound, wenn Sie verschiedene Methoden zur Messung der Zellviabilität verwenden (z. B. metabolische Assays wie MTT oder CellTiter-Glo im Vergleich zu Assays, die auf der DNA-Quantifizierung basieren wie CyQUANT).
Mögliche Ursache: CDK-Inhibitoren wie this compound können einen Zellzyklusstillstand in der G1-Phase induzieren, ohne sofortigen Zelltod zu verursachen. Während dieses Stillstands können die Zellen weiter an Größe und Biomasse zunehmen. Metabolische Assays, die die mitochondriale Aktivität (z. B. MTT, XTT, Resazurin) oder die ATP-Spiegel (z. B. CellTiter-Glo) messen, können fälschlicherweise eine höhere "Viabilität" anzeigen, da größere, arretierte Zellen metabolisch aktiv bleiben oder sogar ihre ATP-Produktion steigern können. Dies kann die antiproliferative Wirkung des Medikaments verschleiern.
Lösungsstrategien:
-
Verwenden Sie einen Assay auf DNA-Basis: Wechseln Sie zu einem Assay, der die Zellzahl direkt durch Quantifizierung der gesamten DNA misst (z. B. CyQUANT, DAPI-Färbung oder einfach das Zählen der Zellen). Diese Methoden werden nicht durch Veränderungen der Zellgröße oder des Metabolismus beeinflusst.
-
Führen Sie eine Zellzyklusanalyse durch: Bestätigen Sie den G1-Arrest mittels Durchflusszytometrie nach Propidiumiodid (PI)-Färbung. Dies wird den Wirkmechanismus von this compound bestätigen und die Interpretation der Viabilitätsdaten unterstützen.
-
Verlängern Sie die Inkubationszeit: Längere Inkubationszeiten (z. B. 72-96 Stunden) können es den arretierten Zellen ermöglichen, schließlich in die Apoptose einzutreten, was zu konsistenteren Ergebnissen über verschiedene Assay-Typen hinweg führt.
Illustrative Daten zur Assay-Diskrepanz
Die folgende Tabelle zeigt hypothetische, aber realistische IC50-Werte für this compound in der Zelllinie MOLM-13 (Akute Myeloische Leukämie), gemessen mit verschiedenen Viabilitätsassays nach 72 Stunden Behandlung.
| Assay-Typ | Messprinzip | Hypothetischer IC50-Wert (µM) |
| MTT | Metabolische Aktivität (Reduktase) | 2.5 |
| CellTiter-Glo® | ATP-Gehalt | 3.1 |
| CyQUANT® | DNA-Gehalt | 0.8 |
| Zellzählung (Trypanblau) | Membranintegrität | 0.9 |
Hinweis: Diese Daten sind illustrativ, um das Konzept der Assay-Abhängigkeit von IC50-Werten für CDK-Inhibitoren zu verdeutlichen.
Problem 2: Unerwartete Ergebnisse in Luciferase-basierten Reporter-Assays
Symptom: Bei der Verwendung eines Luciferase-Reportergen-Assays (z. B. zur Messung der Promotoraktivität) beobachten Sie eine unerwartete Zunahme des Lumineszenzsignals in Gegenwart von this compound, selbst in Kontrollexperimenten, in denen keine biologische Aktivität erwartet wird.
Mögliche Ursache: Viele niedermolekulare Verbindungen können direkt mit dem Luciferase-Enzym interagieren.[4][5] Eine häufige Form der Interferenz ist die Stabilisierung des Luciferase-Enzyms durch die Bindung des Inhibitors.[4] Dies schützt das Enzym vor dem Abbau in der Zelle, was zu einer Akkumulation und einem Anstieg des gemessenen Signals führt.[4][6] Dieser Effekt kann fälschlicherweise als eine Zunahme der Genexpression interpretiert werden.
Lösungsstrategien:
-
Führen Sie einen zellfreien Luciferase-Inhibitions-Assay durch: Testen Sie this compound direkt auf seine Wirkung auf rekombinantes Luciferase-Enzym in einem Puffer. Dies wird zeigen, ob die Verbindung direkt mit dem Enzym interagiert.
-
Verwenden Sie einen anderen Reporter: Wechseln Sie zu einem alternativen Reportersystem, das nicht auf Luciferase basiert, wie z. B. Green Fluorescent Protein (GFP) oder β-Galactosidase, um Ihre Ergebnisse zu validieren.
-
Normalisieren Sie mit einem zweiten Reporter: In Dual-Luciferase-Systemen kann die Verwendung eines zweiten, nicht verwandten Luciferase-Typs (z. B. Renilla-Luciferase zur Normalisierung der Firefly-Luciferase) helfen, einige, aber nicht alle, Interferenzen zu korrigieren. Es ist jedoch wichtig zu beachten, dass einige Verbindungen beide Luciferase-Typen beeinflussen können.
Problem 3: Geringere Wirksamkeit in zellbasierten Assays im Vergleich zu biochemischen Assays
Symptom: this compound zeigt eine hohe Wirksamkeit in einem zellfreien Kinase-Assay (z. B. nanomolare Ki-Werte), aber in zellbasierten Assays ist eine viel höhere Konzentration (mikromolar) erforderlich, um eine Wirkung zu erzielen.
Mögliche Ursachen:
-
Serumproteinbindung: this compound kann an Proteine im Zellkulturmedium, insbesondere an Albumin, binden.[7] Diese Bindung reduziert die freie, bioverfügbare Konzentration des Wirkstoffs, die den Zellen zur Verfügung steht.
-
Zellpermeabilität: Die Verbindung dringt möglicherweise nicht effizient in die Zellen ein, was zu einer niedrigeren intrazellulären Konzentration im Vergleich zur Konzentration im Medium führt.
-
Off-Target-Effekte und zelluläre Kompensation: In einer zellulären Umgebung können Off-Target-Effekte oder kompensatorische Signalwege die Wirkung des Inhibitors abschwächen. This compound ist jedoch im Vergleich zu früheren pan-CDK-Inhibitoren wie Flavopiridol selektiver, was das Risiko von Off-Target-Effekten verringert.[8]
Lösungsstrategien:
-
Reduzieren Sie die Serumkonzentration: Führen Sie Experimente, wenn möglich, in Medien mit reduziertem Serumgehalt durch. Beachten Sie jedoch, dass dies die Zellgesundheit beeinträchtigen kann.
-
Messen Sie die freie Konzentration: Analytische Methoden können verwendet werden, um die Fraktion von this compound zu bestimmen, die an Serumproteine gebunden ist, und so die wirksame Konzentration abzuschätzen.
-
Verwenden Sie 3D-Zellkulturmodelle: Sphäroide oder Organoide können die Penetrationseigenschaften von Wirkstoffen besser widerspiegeln und relevantere Daten zur Wirksamkeit liefern.
Kinase-Selektivitätsprofil von this compound
Die folgende Tabelle fasst die inhibitorische Konstante (Ki) für this compound gegen eine Auswahl von Cyclin-abhängigen Kinasen zusammen, um seine Selektivität zu demonstrieren.
| Kinase-Ziel | Ki-Wert (nM) |
| CDK9/cyc T1 | 1.68 |
| CDK9/cyc T2 | 0.626 |
| CDK4/cyc D1 | 3.96 |
| CDK6/cyc D1 | 2.92 |
| CDK1/cyc B | 5.4 |
| CDK1/cyc A | 9.1 |
Daten extrahiert aus kommerziellen Lieferantendatenblättern.
Visualisierungen
Die folgenden Diagramme illustrieren wichtige Konzepte im Zusammenhang mit der Wirkung und Analyse von this compound.
Abbildung 1: Vereinfachter Signalweg der this compound-Wirkung.
Abbildung 2: Workflow zur Fehlerbehebung bei Assay-Interferenzen.
References
- 1. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Changes in protein binding during disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Voruciclib Bioavailability for In Vivo Research
Welcome to the technical support center for Voruciclib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound in in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an orally bioavailable and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] Its primary mechanism of action involves the inhibition of CDK9, which is a key regulator of transcription. By inhibiting CDK9, this compound leads to the downregulation of short-lived and critical anti-apoptotic proteins, particularly Myeloid Cell Leukemia-1 (Mcl-1) and the oncogenic transcription factor MYC.[1][4][5] This disruption of pro-survival signaling pathways ultimately induces apoptosis in cancer cells.[2][4]
Q2: What are the known challenges with this compound's oral bioavailability?
Like many kinase inhibitors, this compound's oral bioavailability can be limited by its low aqueous solubility.[6] As a likely Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), its absorption after oral administration is dissolution rate-limited. This can lead to suboptimal and variable drug exposure in preclinical animal models, potentially impacting the reliability of in vivo efficacy studies.
Q3: What are some recommended starting formulations for in vivo oral administration of this compound in mice?
Based on preclinical studies and supplier recommendations, two common formulations can be considered:
-
Simple Suspension: A suspension in 0.1% methylcellulose (B11928114) has been used for oral gavage in mice. This is a straightforward approach for initial studies.
-
Co-solvent/Surfactant System: A more complex vehicle consisting of a mixture of DMSO, PEG300, Tween-80, and saline can be used to improve solubility. A typical composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing this compound in a polymer matrix can create an amorphous form with enhanced solubility and dissolution.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Use of Excipients: Incorporating solubility enhancers such as co-solvents (e.g., PEG400), surfactants (e.g., Tween 80), and cyclodextrins can increase drug concentration in the gastrointestinal fluids.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low and/or highly variable plasma concentrations after oral gavage. | 1. Poor drug dissolution: The formulation is not adequately solubilizing this compound in the gastrointestinal tract. 2. Inconsistent dosing: Inaccurate preparation or administration of the dosing formulation. 3. Precipitation of the drug: The drug may be precipitating out of the formulation upon contact with gastrointestinal fluids. | 1. Optimize the formulation: Switch from a simple suspension to a co-solvent/surfactant system. Consider more advanced formulations like a self-emulsifying drug delivery system (SEDDS). 2. Refine dosing technique: Ensure the formulation is a homogenous suspension or clear solution before each administration. Verify the accuracy of the dosing volume and the proper oral gavage technique. 3. Evaluate formulation stability: Assess the stability of the formulation in simulated gastric and intestinal fluids to check for precipitation. |
| Inconsistent or lack of in vivo efficacy despite proven in vitro potency. | 1. Insufficient drug exposure: The plasma concentrations of this compound are not reaching the therapeutic window. 2. High first-pass metabolism: The drug is being extensively metabolized in the liver before reaching systemic circulation. | 1. Increase the dose: If tolerated, a higher dose may achieve the necessary therapeutic concentrations. 2. Improve bioavailability: Implement the formulation strategies mentioned in the FAQs to enhance absorption. 3. Consider alternative routes: For initial proof-of-concept studies, intraperitoneal (IP) or intravenous (IV) administration can bypass first-pass metabolism and confirm in vivo activity. |
| Precipitation or instability of the dosing formulation. | 1. Incompatible excipients: The chosen solvents or excipients may not be suitable for this compound. 2. Incorrect preparation method: The order of addition or mixing technique may be causing precipitation. | 1. Screen different excipients: Test the solubility of this compound in a panel of pharmaceutically acceptable solvents and surfactants. 2. Optimize preparation protocol: For multi-component formulations, prepare a clear stock solution of this compound in a good solvent (e.g., DMSO) first, and then add the co-solvents and aqueous components sequentially with thorough mixing. |
Data Presentation
Table 1: Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose and Schedule | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |
| Steady State Cmax | Human | 200 mg, days 1-14 of 28-day cycle | 925 ng/mL | 4 hours | - | 28 hours | [7][8] |
| Steady State Ctrough | Human | 200 mg, days 1-14 of 28-day cycle | 442 ng/mL | - | - | 28 hours | [7][8] |
| Steady State AUC0-24 | Human | 300 mg, days 1-14 of 28-day cycle | - | - | 21,526 ng*hr/mL | - | [9] |
| Steady State Ctrough | Human | 300 mg, days 1-14 of 28-day cycle | 644 ng/mL | - | - | - | [9] |
Note: Detailed pharmacokinetic data from preclinical animal studies with specific formulations are limited in the public domain. Researchers are encouraged to perform their own pharmacokinetic studies to characterize the formulations used.
Experimental Protocols
Protocol 1: Preparation of this compound in 0.1% Methylcellulose for Oral Gavage
-
Materials:
-
This compound powder
-
Methylcellulose (viscosity appropriate for suspensions)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile container
-
-
Procedure:
-
Calculate the required amount of this compound and methylcellulose for the desired concentration and final volume.
-
Prepare a 0.1% (w/v) methylcellulose solution by slowly adding methylcellulose to sterile water while stirring continuously. Allow it to fully hydrate (B1144303) (this may take several hours or require heating, depending on the type of methylcellulose).
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Weigh the calculated amount of this compound powder.
-
If necessary, triturate the this compound powder in a mortar and pestle to reduce particle size.
-
Gradually add a small amount of the 0.1% methylcellulose solution to the this compound powder to form a paste.
-
Slowly add the remaining methylcellulose solution to the paste while stirring continuously with a magnetic stirrer.
-
Continue stirring until a uniform suspension is achieved.
-
Store the suspension in a sterile, labeled container. Shake well before each use to ensure homogeneity.
-
Protocol 2: Preparation of this compound in a Co-solvent/Surfactant Vehicle for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
-
-
Procedure (for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Determine the final desired concentration of this compound in the formulation.
-
Prepare a stock solution of this compound in DMSO at a concentration 10 times the final desired concentration. For example, for a final concentration of 2 mg/mL, prepare a 20 mg/mL stock in DMSO. Ensure the this compound is completely dissolved.
-
In a sterile tube, add 40% of the final volume as PEG300.
-
Add 10% of the final volume of the this compound/DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix until the solution is clear.
-
Add 45% of the final volume as sterile saline and mix thoroughly.
-
The final solution should be clear. Prepare this formulation fresh before each use.
-
Protocol 3: Oral Gavage Administration in Mice
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Use a sterile, ball-tipped gavage needle of the appropriate size for the mouse (typically 20-22 gauge for an adult mouse).
-
Measure the correct insertion depth beforehand (from the corner of the mouth to the last rib).
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse will naturally swallow, which helps guide the needle into the esophagus. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach (at the pre-measured depth), slowly administer the substance over 2-3 seconds.
-
Gently withdraw the needle along the same path.
-
-
Post-Procedure Monitoring:
Visualizations
Caption: this compound's mechanism of action via CDK9 inhibition.
Caption: Workflow for improving this compound's in vivo bioavailability.
Caption: Troubleshooting logic for low in vivo exposure of this compound.
References
- 1. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEI Pharma Announces Update of Ongoing Phase 1 Study Evaluating Oral CDK9 Inhibitor this compound Alone and in Combination with Venetoclax in Patients with Acute Myeloid Leukemia or B-Cell Malignancies - BioSpace [biospace.com]
- 6. Recent advances of highly selective CDK4/6 inhibitors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Paper: A Phase 1 Study of the Oral CDK9 Inhibitor this compound in Combination with Venetoclax in Relapsed/Refractory (R/R) Acute Myeloid Leukemia (AML) [ash.confex.com]
- 10. benchchem.com [benchchem.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Optimizing Cell Viability Assays with Voruciclib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Voruciclib in cell viability assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective cyclin-dependent kinase (CDK) inhibitor.[1] It primarily targets CDK9, but also shows activity against CDK1, CDK4, and CDK6. By inhibiting these CDKs, this compound disrupts the cell cycle and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).[2][3] Specifically, inhibition of CDK4 and CDK6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, which is a key step for cells to transition from the G1 to the S phase of the cell cycle.[2] Inhibition of CDK9 interferes with transcriptional elongation, leading to decreased levels of short-lived anti-apoptotic proteins like MCL-1 and the oncoprotein MYC.[3][4][5]
Q2: Which cell viability assays are most suitable for use with this compound?
Commonly used cell viability assays with this compound include metabolic assays like MTS and ATP-based assays like CellTiter-Glo.[6] However, a critical consideration when using CDK4/6 inhibitors like this compound is that they can cause cells to arrest in the G1 phase and increase in size, leading to a rise in mitochondrial numbers and ATP levels.[7][8] This can mask the true anti-proliferative effect in metabolic and ATP-based assays, making the cells appear more viable than they are.
Therefore, it is highly recommended to use assays that directly measure cell number or DNA content, which are not affected by changes in cell size.[7] Suitable alternatives include:
-
DNA-based assays: These assays quantify the amount of DNA, which directly correlates with cell number.
-
Crystal Violet assay: This simple colorimetric assay stains the DNA and proteins of adherent cells, providing a measure of total cell biomass.[9][10][11][12]
-
Direct cell counting: Using a hemocytometer or an automated cell counter provides a direct measure of cell number.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years.[13] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or at -20°C for up to one year.[13][14] When preparing working solutions, it is advisable to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[13]
Troubleshooting Guides
Problem 1: Higher than expected IC50 values or apparent resistance to this compound.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Assay Choice | As discussed in the FAQs, metabolic assays (MTT, MTS, XTT) and ATP-based assays (CellTiter-Glo) can be misleading with CDK4/6 inhibitors like this compound due to an increase in cell size and metabolism during G1 arrest.[7] Solution: Switch to a cell viability assay that directly measures cell number, such as a DNA-based proliferation assay or Crystal Violet staining.[7] |
| Suboptimal Cell Culture Conditions | High cell confluency can lead to contact inhibition of growth, which may mask the anti-proliferative effects of this compound.[15] High serum concentrations in the culture medium can also sometimes counteract the effects of CDK inhibitors.[16] Solution: Ensure cells are seeded at an optimal density to be in the logarithmic growth phase during the experiment. Consider reducing the serum concentration in your assay medium (e.g., to 1-5%), ensuring to include appropriate controls as lower serum can affect cell health.[16] |
| Compound Instability or Insolubility | This compound may degrade over time or precipitate in aqueous solutions, leading to a lower effective concentration. Solution: Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution.[13] Visually inspect the media for any signs of precipitation after adding the compound. |
| Cell Line-Specific Resistance | The genetic background of the cell line can influence its sensitivity to this compound. For example, cells with loss of functional Retinoblastoma (Rb) protein may be resistant to CDK4/6 inhibition.[17] Upregulation of other pro-survival pathways, such as increased BCL-xL expression, has also been implicated in resistance.[4] Overexpression of ABC transporters like ABCB1 and ABCG2 can also lead to multidrug resistance.[1][18] |
Problem 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell distribution in the microplate is a common source of variability. Solution: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Edge Effects | Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Lot-to-Lot Variability of this compound | Different batches of a compound can have slight variations in purity or activity. Solution: If you suspect lot-to-lot variability, it is advisable to test a new batch against a previously validated one on a sensitive cell line as a positive control. |
| Inconsistent Incubation Times | The duration of exposure to this compound can significantly impact the results.[19] Solution: Standardize the incubation time with the inhibitor across all experiments for consistency. |
Data Presentation
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Target | Kᵢ (nM) |
| CDK9/cyc T2 | 0.626 |
| CDK9/cyc T1 | 1.68 |
| CDK6/cyc D1 | 2.92 |
| CDK4/cyc D1 | 3.96 |
| CDK1/cyc B | 5.4 |
| CDK1/cyc A | 9.1 |
Data sourced from MedchemExpress.[20]
Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Used | Reported IC50 | Reference |
| Various | AML | Annexin V/PI | Apoptosis induction at clinically achievable concentrations | [3] |
| DLBCL models | Diffuse Large B-cell Lymphoma | Not Specified | Repression of MCL-1 | [4] |
| KRAS mutant cancer cell lines | Various (Lung, Colorectal, Pancreatic, etc.) | MTS, CellTiter-Glo | Decreased viability | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Crystal Violet Assay
This protocol is suitable for adherent cells and measures cell biomass, which is less susceptible to artifacts from changes in cell size compared to metabolic assays.
Materials:
-
This compound stock solution (in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Solubilization Solution (e.g., 1% SDS in PBS)
-
96-well clear flat-bottom microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%. Replace the old medium with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Fixation: Carefully aspirate the medium. Gently wash the cells once with PBS. Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the cells.[9]
-
Staining: Remove the methanol and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.[11]
-
Washing: Gently wash the plate with water to remove excess stain and allow the plate to air dry completely.
-
Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the stain. Place the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: DNA-Based Cell Proliferation Assay (General Workflow)
This protocol provides a general workflow for a fluorescence-based DNA quantification assay. Specific reagents and incubation times may vary depending on the commercial kit used.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
DNA-binding fluorescent dye kit (e.g., CyQUANT™)
-
Lysis buffer (provided with the kit)
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Crystal Violet Assay protocol.
-
Cell Lysis: After the treatment period, carefully remove the culture medium. Add the lysis buffer containing the DNA-binding dye to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to allow for cell lysis and DNA staining.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the dye used.
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) from all readings. Calculate the percentage of proliferation relative to the vehicle-treated control wells.
Mandatory Visualization
Caption: Workflow for optimizing a cell viability assay with this compound.
Caption: Simplified signaling pathway of this compound's action.
References
- 1. karger.com [karger.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic benefits of maintaining CDK4/6 inhibitors and incorporating CDK2 inhibitors beyond progression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound, 1000023-04-0 | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 18. This compound, a Potent CDK4/6 Inhibitor, Antagonizes ABCB1 and ABCG2-Mediated Multi-Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Interpreting Unexpected Results in Voruciclib Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in their experiments with Voruciclib. The information is based on findings from preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: We observed a serious adverse event of interstitial pneumonitis in our clinical study with continuous daily dosing of this compound. Is this a known toxicity?
A1: Yes, interstitial pneumonitis has been reported as a dose-limiting toxicity (DLT) in a Phase 1 clinical trial of this compound.[1][2] This serious adverse event was observed in two patients with relapsed/refractory acute myeloid leukemia (AML) or B-cell malignancies who had a history of allogeneic stem cell transplantation.[1][2] The event occurred at a continuous daily dose of 100 mg.[1][2] This led to a modification of the dosing regimen to an intermittent schedule (e.g., daily for 14 days followed by a 14-day break) to mitigate this risk.[1][2]
Troubleshooting Guide:
-
Patient Population: Carefully evaluate the medical history of study participants, particularly for prior allogeneic stem cell transplantation, as this may be a predisposing factor.
-
Dosing Schedule: Consider implementing an intermittent dosing schedule as has been done in subsequent clinical trials. The approved intermittent schedule in the Phase 1 study was 14 days on, 14 days off.[1][2]
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Monitoring: Implement rigorous respiratory monitoring for all patients, including regular clinical assessment for symptoms such as cough, dyspnea, and fever, as well as radiological imaging (e.g., chest X-ray or CT scan) at baseline and regular intervals during treatment.
-
Management: In case of suspected interstitial pneumonitis, this compound should be discontinued (B1498344) immediately, and appropriate medical management, including corticosteroid administration, should be initiated.
Q2: In our AML xenograft model treated with a combination of this compound and venetoclax (B612062) on an intermittent schedule, we see an initial tumor regression followed by a rapid rebound in tumor growth during the off-treatment period. Is this expected?
A2: Yes, a rebound of circulating blasts has been observed in 40% of evaluable patients with relapsed/refractory AML during the 14-day off-treatment period in a Phase 1 clinical trial of this compound in combination with venetoclax.[3][4] This suggests that while the combination is effective at inducing a response, the effect may not be sustained during the drug-free interval in a subset of patients.
Troubleshooting Guide:
-
Pharmacodynamic Monitoring: In preclinical models, consider collecting and analyzing tumor samples or peripheral blood at multiple time points, including during the off-treatment period, to monitor for the re-emergence of leukemic cells and to understand the underlying resistance mechanisms.
-
Dosing Schedule Optimization: It may be beneficial to explore alternative intermittent dosing schedules with shorter off-treatment periods or the addition of another agent during the break to maintain therapeutic pressure. The clinical trial investigators suggested that a 21-day on, 7-day off schedule might be worth evaluating.[5]
-
Combination Strategies: Consider investigating the addition of a third agent with a different mechanism of action to the this compound and venetoclax combination to prevent or delay the rebound.
Q3: Our in vitro experiments show that this compound is reversing multi-drug resistance (MDR) mediated by ABCB1 and ABCG2 transporters. Is this a known off-target effect?
A3: Yes, preclinical studies have demonstrated that this compound can antagonize the function of the ATP-binding cassette (ABC) transporters ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP).[6][7] This is an unexpected finding for a cyclin-dependent kinase 9 (CDK9) inhibitor. This effect was shown to potentiate the cytotoxicity of chemotherapy agents that are substrates of these transporters.[6][7]
Troubleshooting Guide:
-
Experimental Validation: To confirm this effect in your system, you can perform several key experiments:
-
Drug Accumulation Assays: Measure the intracellular accumulation of known fluorescent substrates of ABCB1 (e.g., Rhodamine 123) or ABCG2 (e.g., Hoechst 33342) in the presence and absence of this compound. An increase in substrate accumulation with this compound treatment would confirm the inhibitory effect.
-
Cytotoxicity Assays with MDR Substrates: Evaluate the cytotoxic effect of known ABCB1 substrates (e.g., paclitaxel, doxorubicin) or ABCG2 substrates (e.g., mitoxantrone, SN-38) in cancer cells overexpressing these transporters, with and without this compound. A potentiation of cytotoxicity in the presence of this compound would indicate MDR reversal.
-
ATPase Activity Assays: Measure the effect of this compound on the ATPase activity of purified ABCB1 or ABCG2 transporters. This compound was found to stimulate the ATPase activity of both transporters.[6][7]
-
-
Implications for Combination Studies: This finding suggests that this compound could be rationally combined with chemotherapy drugs that are subject to efflux by ABCB1 or ABCG2 to overcome drug resistance.
Data Summary
Table 1: Unexpected Adverse Events with this compound
| Adverse Event | Study Population | This compound Dose and Schedule | Incidence | Reference |
| Interstitial Pneumonitis | R/R AML and B-Cell Malignancies (with prior allogeneic stem cell transplant) | 100 mg daily, continuous | 2 patients (DLT) | [1][2] |
Table 2: Unexpected Pharmacodynamic and In Vitro Effects of this compound
| Unexpected Effect | Experimental System | Key Findings | Reference |
| Rebound of Circulating Blasts | Phase 1 Clinical Trial (R/R AML) | Observed in 40% of evaluable patients during the 14-day off-treatment period of an intermittent schedule with venetoclax. | [3][4] |
| Antagonism of ABCB1 and ABCG2 | In vitro cancer cell lines | This compound potentiated the effect of paclitaxel, doxorubicin, mitoxantrone, and SN-38 in cells overexpressing these transporters. It increased intracellular accumulation and decreased efflux of substrate drugs. | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for interpreting and troubleshooting unexpected results. Researchers should refer to the original publications for complete protocols. Below are summaries of the likely methodologies employed.
Protocol 1: Clinical Monitoring for Interstitial Pneumonitis (Based on standard clinical trial practices)
-
Baseline Assessment: All patients should undergo a thorough baseline respiratory assessment, including a physical examination, detailed medical history (especially regarding prior lung conditions and treatments like allogeneic stem cell transplant), and baseline chest imaging (X-ray or CT scan).
-
Ongoing Monitoring: Patients should be monitored at each study visit for any new or worsening respiratory symptoms, such as cough, shortness of breath, or fever. Pulse oximetry should be performed regularly.
-
Imaging: Repeat chest imaging should be performed at predefined intervals and whenever clinically indicated by new symptoms.
-
Diagnostic Workup: If interstitial pneumonitis is suspected, a comprehensive diagnostic workup should be initiated, which may include high-resolution CT of the chest, bronchoscopy with bronchoalveolar lavage, and consultation with a pulmonologist to rule out infectious causes.
-
Grading of Toxicity: The severity of pneumonitis should be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Protocol 2: In Vitro Assessment of ABCB1/ABCG2 Inhibition (Based on[6][7])
-
Cell Lines: Use cancer cell lines known to overexpress ABCB1 (e.g., KB-C2) or ABCG2 (e.g., NCI-H460/MX20) and their parental, drug-sensitive counterparts.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates.
-
Treat cells with a range of concentrations of an ABCB1 substrate (e.g., paclitaxel) or ABCG2 substrate (e.g., mitoxantrone) in the presence or absence of a non-toxic concentration of this compound.
-
After a set incubation period (e.g., 72 hours), add MTT solution and incubate.
-
Lyse the cells and measure the absorbance to determine cell viability.
-
-
Substrate Accumulation Assay (Flow Cytometry):
-
Incubate cells with a fluorescent substrate (e.g., Rhodamine 123 for ABCB1, Hoechst 33342 for ABCG2) with or without this compound for a defined period.
-
Wash the cells and analyze the intracellular fluorescence by flow cytometry.
-
-
ATPase Activity Assay:
-
Use membrane vesicles prepared from cells overexpressing ABCB1 or ABCG2.
-
Incubate the vesicles with ATP and varying concentrations of this compound.
-
Measure the amount of inorganic phosphate (B84403) released to determine the ATPase activity.
-
Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Primary Mechanism of Action and an Unexpected Off-Target Effect
Caption: this compound's dual action: CDK9 inhibition and MDR transporter antagonism.
Diagram 2: Experimental Workflow for Investigating Unexpected In Vitro MDR Reversal
Caption: Workflow for confirming this compound's effect on multi-drug resistance.
Diagram 3: Logical Flow for Managing Unexpected Interstitial Pneumonitis in a Clinical Trial
Caption: Clinical management flowchart for suspected interstitial pneumonitis.
References
- 1. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. karger.com [karger.com]
- 7. This compound, a Potent CDK4/6 Inhibitor, Antagonizes ABCB1 and ABCG2-Mediated Multi-Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Voruciclib stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Voruciclib in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid powder should be stored at -20°C, where it is reported to be stable for up to three years. For short-term storage, 4°C is acceptable for up to two years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: What is the solubility of this compound in common laboratory solvents?
Q4: Is this compound stable in aqueous solutions and different pH conditions?
A4: There is limited publicly available data on the stability of this compound in aqueous solutions across a range of pH values. As the stability of a compound can be pH-dependent, it is highly recommended that researchers determine the stability of this compound in their specific buffer systems and pH conditions before initiating experiments.
Q5: How stable is this compound at different temperatures?
A5: While long-term storage temperatures for the solid form are defined, specific data on the thermal stability of this compound in solution at various temperatures (e.g., room temperature, 37°C) is not extensively documented. For critical experiments, it is advisable to prepare fresh dilutions from a frozen stock solution.
Q6: Is this compound sensitive to light?
A6: Information regarding the photostability of this compound is not available in the reviewed literature. As a general precaution for compounds with complex aromatic structures, it is recommended to protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer or cell culture medium. | The aqueous solubility of this compound may be low, leading to precipitation when the DMSO stock solution is diluted. | - Increase the final concentration of DMSO in the working solution (ensure it is compatible with your experimental system).- Prepare a more diluted stock solution in DMSO before further dilution in the aqueous medium.- Investigate the use of solubility enhancers, if compatible with your assay. |
| Inconsistent experimental results. | Degradation of this compound in the working solution due to inappropriate storage or handling. | - Prepare fresh working solutions for each experiment from a properly stored, frozen aliquot of the stock solution.- Avoid repeated freeze-thaw cycles of the stock solution.- Perform a stability study of this compound in your experimental buffer under your specific conditions (time, temperature, light exposure) to determine its stability window. |
| Loss of compound activity over time in multi-day experiments. | This compound may not be stable in your experimental medium for the duration of the experiment. | - Replenish the medium with freshly prepared this compound at regular intervals.- Conduct a time-course experiment to assess the stability of this compound in your complete experimental medium at the incubation temperature. |
Data Summary Tables
Table 1: this compound Storage and Stability
| Form | Storage Condition | Reported Stability | Citations |
| Solid Powder | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| Stock Solution in DMSO | -80°C | Up to 2 years | [3] |
| -20°C | Up to 1 year | [3] |
Table 2: this compound Solubility
| Solvent | Concentration | Comments | Citations |
| DMSO | 50 mg/mL | Sonication may be required. | [1] |
| 94 mg/mL | Fresh DMSO is recommended as moisture can reduce solubility. | [2] |
Experimental Protocols
Protocol: General Procedure for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a general framework. Specific parameters such as buffer composition, pH, temperature, and time points should be adapted to the user's experimental needs.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in high-purity DMSO to a final concentration of 10 mM.
-
Vortex or sonicate until fully dissolved.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with the desired aqueous buffer to a final concentration relevant to your experiment (e.g., 10 µM). Ensure the final DMSO concentration is compatible with your analytical method and does not cause precipitation.
-
-
Stability Study:
-
Incubate the working solution under the desired experimental conditions (e.g., 37°C in a water bath, protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Validation & Comparative
Voruciclib versus flavopiridol CDK9 inhibition
Eine vergleichende Analyse der CDK9-Inhibition: Voruciclib versus Flavopiridol (B1662207)
Einführung in die CDK9-Inhibition als therapeutische Strategie
Die Cyclin-abhängige Kinase 9 (CDK9) ist eine Serin/Threonin-Kinase, die eine entscheidende Rolle bei der Regulierung der Transkriptionselongation spielt. Als katalytische Untereinheit des positiven Transkriptionselongationsfaktors b (P-TEFb) phosphoryliert CDK9 die C-terminale Domäne (CTD) der RNA-Polymerase II (RNAPII). Dieser Prozess ist entscheidend für die Freisetzung der RNAPII aus der Promotor-proximalen Pause, was die produktive Elongation und Transkription vieler Gene ermöglicht. In vielen Krebsarten besteht eine hohe Abhängigkeit von der kontinuierlichen Expression von kurzlebigen Proteinen wie dem anti-apoptotischen Protein MCL-1 und dem Onkogen MYC. Diese "Transkriptionssucht" macht Krebszellen besonders anfällig für die Hemmung von CDK9.
Dieser Leitfaden bietet einen objektiven Vergleich von zwei bedeutenden CDK9-Inhibitoren: Flavopiridol (Alvocidib), dem ersten Vertreter dieser Klasse in klinischen Studien, und this compound, einem oral bioverfügbaren Inhibitor der nächsten Generation mit verbesserter Selektivität.
Wirkmechanismus: Ein Vergleich
Flavopiridol (Alvocidib)
Flavopiridol ist ein semisynthetisches Flavon, das als erster potenter Inhibitor von Cyclin-abhängigen Kinasen (CDKs) in die klinische Erprobung ging.[1] Es wirkt als ATP-kompetitiver Inhibitor und hemmt ein breites Spektrum von CDKs, einschließlich derjenigen, die den Zellzyklus regulieren (CDK1, CDK2, CDK4, CDK6) sowie derjenigen, die an der Transkription beteiligt sind (CDK7, CDK9).[2][3][4][5] Seine potente Hemmung von CDK9 gilt als Hauptursache für seine Antitumorwirkung.[6][7] Durch die Blockade von CDK9 unterdrückt Flavopiridol die Phosphorylierung der RNAPII, was zu einer verminderten Transkription von überlebenswichtigen Proteinen wie MCL-1 führt und letztendlich die Apoptose in Krebszellen einleitet.[6][8][9] Die mangelnde Selektivität und die Hemmung mehrerer CDKs können jedoch zu breiteren biologischen Effekten und potenziellen Off-Target-Toxizitäten führen.[10][11]
This compound
This compound ist ein oral bioverfügbarer CDK-Inhibitor der zweiten Generation, der mit einer höheren Spezifität für CDK9 entwickelt wurde.[11] Obwohl es auch andere CDKs hemmt, zeigt es eine deutlich stärkere Bindungsaffinität für CDK9 im Vergleich zu CDK4, CDK6 und CDK1.[12][13] Diese erhöhte Selektivität zielt darauf ab, die transkriptionelle Abhängigkeit von Tumorzellen gezielter auszunutzen und gleichzeitig die mit der Pan-CDK-Inhibition verbundenen Toxizitäten zu reduzieren.[11] Ähnlich wie Flavopiridol führt die Hemmung von CDK9 durch this compound zur Herunterregulierung von MCL-1 und MYC, was die Apoptose fördert und in präklinischen Modellen synergistisch mit anderen Wirkstoffen wie dem BCL2-Inhibitor Venetoclax (B612062) wirkt.[11][14][15]
CDK9-Signalweg und Angriffspunkte der Inhibitoren
Der folgende Signalweg illustriert die zentrale Rolle von CDK9 bei der Transkriptionselongation und die Angriffspunkte von this compound und Flavopiridol.
Quantitative Daten: Vergleich der Inhibitoraktivität
Die Selektivität eines Inhibitors ist ein entscheidender Faktor für sein therapeutisches Potenzial. Die folgende Tabelle fasst die inhibitorischen Konzentrationen (IC50) und Dissoziationskonstanten (Ki) für this compound und Flavopiridol gegenüber verschiedenen Kinasen zusammen.
| Kinase | This compound (Ki in nM) | Flavopiridol (IC50 in nM) | Referenz |
| CDK9/CycT1 | 1.68 | 20 | [16][17] |
| CDK9/CycT2 | 0.626 | - | [16] |
| CDK1/CycB | 5.4 | 30 | [16][18] |
| CDK2/CycA | 9.1 | 170 | [16][17] |
| CDK4/CycD1 | 3.96 | 100 | [16][18] |
| CDK6/CycD1 | 2.92 | ~40 | [4][16] |
| CDK7/CycH | - | 875 | [3] |
Hinweis: Ki- und IC50-Werte sind unterschiedliche Maße der Inhibitorpotenz und nicht direkt vergleichbar, geben aber Aufschluss über die jeweilige Aktivität.
Die Daten zeigen, dass this compound eine hohe Potenz gegenüber CDK9 aufweist.[16] Flavopiridol hemmt ebenfalls CDK9 stark, zeigt aber auch signifikante Aktivität gegen andere CDKs, die den Zellzyklus steuern.[3][5][17] Bemerkenswert ist, dass this compound im Vergleich zu Flavopiridol eine über 100-fach höhere Selektivität für CDK9 gegenüber der verwandten Kinase MAK aufweist, was auf ein geringeres Potenzial für Off-Target-Effekte hindeutet.[19]
Präklinische Wirksamkeit: In-vitro- und In-vivo-Daten
Beide Wirkstoffe haben in einer Vielzahl von präklinischen Modellen eine robuste Antitumoraktivität gezeigt.
| Modell / Zelllinie | Wirkstoff | Beobachtete Effekte | Referenz |
| Anaplastisches Schilddrüsenkarzinom (ATC) | Flavopiridol | Submikromolare IC50-Werte, Induktion von Zellzyklusstillstand, Reduktion von Tumorwachstum in Xenograft-Modellen. | [8][9] |
| Diffus großzelliges B-Zell-Lymphom (DLBCL) | This compound | Herunterregulierung von MCL-1, Sensibilisierung gegenüber BCL2-Inhibition. | [2] |
| Akute Myeloische Leukämie (AML) | This compound | Synergistische Apoptose-Induktion mit Venetoclax in Zelllinien und primären Patientenproben. | [11][15] |
| Chronische Lymphatische Leukämie (CLL) | Flavopiridol | Potente Zytotoxizität, unabhängig vom p53-Status, durch transkriptionelle Suppression von anti-apoptotischen Proteinen. | [6] |
| Verschiedene humane Tumorzelllinien | Flavopiridol | Zytotoxizität mit IC50-Werten im nanomolaren Bereich (z.B. 10-36 nM in PC3, A2780, Mia PaCa-2). | [3] |
Experimentelle Protokolle
Für die vergleichende Bewertung von CDK9-Inhibitoren sind standardisierte experimentelle Verfahren unerlässlich.
1. Kinase-Inhibitionsassay (In-vitro-Potenz)
-
Ziel: Bestimmung der IC50-Werte des Inhibitors gegen eine aufgereinigte Kinase.
-
Methode: Rekombinante humane CDK9/Cyclin-T1-Komplexe werden mit einem spezifischen Peptidsubstrat und ATP (oft radioaktiv markiert mit ³²P oder ³³P) in einem geeigneten Puffer inkubiert. Die Inhibitoren (this compound, Flavopiridol) werden in einer seriellen Verdünnung zugegeben. Die Reaktion wird gestartet und für eine definierte Zeit bei 30°C inkubiert. Anschließend wird die Reaktion gestoppt und die phosphorylierten Substrate werden von ungebundenem ATP getrennt (z.B. mittels Phosphocellulose-Papier). Die verbleibende Kinaseaktivität wird durch Szintillationszählung gemessen. Die IC50-Werte werden durch nichtlineare Regression der Dosis-Wirkungs-Kurven berechnet.
2. Zellviabilitätsassay (MTS/MTT-Assay)
-
Ziel: Bestimmung der zytotoxischen oder zytostatischen Wirkung des Inhibitors auf Krebszelllinien.
-
Methode: Tumorzellen (z.B. AML-Zelllinie MV4-11) werden in 96-Well-Platten ausgesät und für 24 Stunden kultiviert. Anschließend werden die Zellen mit einer Konzentrationsreihe von this compound oder Flavopiridol für 72 Stunden behandelt.[3] Danach wird eine Tetrazoliumverbindung (z.B. MTS) zu den Wells gegeben. Lebende, metabolisch aktive Zellen reduzieren das Tetrazolium zu einem farbigen Formazan-Produkt. Die Farbintensität, die proportional zur Anzahl der lebenden Zellen ist, wird bei 490 nm mit einem Plattenlesegerät gemessen.[20] Die IC50-Werte werden aus den resultierenden Dosis-Wirkungs-Kurven berechnet.
3. Western Blotting (Analyse der Proteinexpression)
-
Ziel: Nachweis der Herunterregulierung von Zielproteinen wie MCL-1 und Phospho-RNAPII.
-
Methode: Krebszellen werden für definierte Zeiträume (z.B. 6 oder 24 Stunden) mit den Inhibitoren behandelt.[11] Anschließend werden die Zellen lysiert, um die Gesamtproteine zu extrahieren. Die Proteinkonzentration wird bestimmt (z.B. mittels BCA-Assay), um gleiche Proteinmengen für die Analyse zu gewährleisten. Die Proteine werden mittels SDS-PAGE der Größe nach aufgetrennt und auf eine PVDF- oder Nitrocellulose-Membran transferiert. Die Membran wird mit primären Antikörpern, die spezifisch für die Zielproteine (z.B. anti-MCL-1, anti-Phospho-RNAPII Ser2) sind, und anschließend mit einem sekundären, an ein Enzym (z.B. HRP) gekoppelten Antikörper inkubiert. Das Signal wird durch Chemilumineszenz detektiert. β-Actin oder GAPDH dienen als Ladekontrolle.[11]
Experimenteller Workflow
Das folgende Diagramm zeigt einen typischen Arbeitsablauf für den Vergleich von CDK9-Inhibitoren.
Klinische Entwicklung und Sicherheitsprofil
Beide Inhibitoren wurden in klinischen Studien am Menschen untersucht, wobei sich deutliche Unterschiede im Entwicklungsstand und im Toxizitätsprofil zeigen.
| Merkmal | This compound | Flavopiridol |
| Verabreichung | Oral | Intravenös |
| Entwicklungsstand | Phase 1/2 in hämatologischen Malignomen und soliden Tumoren.[14][21][22] | Mehrere Phase I und II Studien, einzeln und in Kombination.[1][10][23][24] |
| Häufigste unerwünschte Ereignisse | Diarrhö, Übelkeit, Fatigue, Anämie.[12][14] | Sekretorische Diarrhö, Hypotonie, Neutropenie, Fatigue, pro-inflammatorisches Syndrom.[10][23][25][26] |
| Dosislimitierende Toxizitäten (DLTs) | Interstitielle Pneumonitis bei hohen Dosen (kontinuierliche Gabe).[12][14] | Diarrhö, Hypotonie.[25][26] |
| Klinische Aktivität | Monotherapie: begrenzte Aktivität. Kombination mit Venetoclax: vielversprechende Anzeichen bei R/R AML.[12][22][27] | Monotherapie: begrenzte Ansprechraten bei soliden Tumoren, höhere Aktivität bei CLL.[6][23][28] |
Frühe CDK-Inhibitoren wie Flavopiridol zeigten zwar Aktivität, ihre Entwicklung wurde jedoch durch Toxizitäten aufgrund von Off-Target-Effekten erschwert.[12] this compound wurde so konzipiert, dass es bei intermittierender Dosierung gut verträglich ist und in Kombinationstherapien, insbesondere zur Überwindung von Resistenzen gegen Medikamente wie Venetoclax, eingesetzt werden kann.[14][27]
Zusammenfassung und Ausblick
This compound und Flavopiridol sind beides potente Inhibitoren von CDK9, die auf die transkriptionelle Abhängigkeit von Krebszellen abzielen. Ihre Hauptunterschiede liegen in der Selektivität und dem daraus resultierenden Sicherheitsprofil.
-
Flavopiridol ist ein potenter Pan-CDK-Inhibitor der ersten Generation mit nachgewiesener Antitumoraktivität, dessen breites Wirkungsspektrum jedoch auch zu signifikanten Off-Target-Toxizitäten führt, die seine klinische Anwendung einschränken.[10][11]
-
This compound repräsentiert einen gezielteren Ansatz. Als selektiverer CDK9-Inhibitor der nächsten Generation bietet es das Potenzial für ein verbessertes therapeutisches Fenster mit geringerer Toxizität.[11][19] Seine orale Bioverfügbarkeit und sein günstigeres Sicherheitsprofil machen es zu einem vielversprechenden Kandidaten für Kombinationsstrategien, insbesondere zur Überwindung von Therapieresistenzen.[12][22]
Die Wahl zwischen einem selektiven Inhibitor wie this compound und einem Pan-Inhibitor wie Flavopiridol wird vom spezifischen therapeutischen Kontext abhängen, einschließlich des Krebstyps und des gewünschten therapeutischen Fensters. Zukünftige direkte Vergleichsstudien sind erforderlich, um die relative Wirksamkeit und Sicherheit dieser beiden Klassen von CDK9-Inhibitoren vollständig zu klären und ihre optimale klinische Entwicklung zu leiten.
References
- 1. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MEI Pharma Announces Update of Ongoing Phase 1 Study Evaluating Oral CDK9 Inhibitor this compound Alone and in Combination with Venetoclax in Patients with Acute Myeloid Leukemia or B-Cell Malignancies - BioSpace [biospace.com]
- 22. onclive.com [onclive.com]
- 23. cancernetwork.com [cancernetwork.com]
- 24. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. targetedonc.com [targetedonc.com]
- 28. ascopubs.org [ascopubs.org]
A Comparative Guide: Voruciclib vs. Dinaciclib in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two cyclin-dependent kinase (CDK) inhibitors, voruciclib and dinaciclib (B612106), in acute myeloid leukemia (AML) models. The information presented is collated from various studies to offer a comprehensive overview for research and drug development purposes.
At a Glance: this compound vs. Dinaciclib
| Feature | This compound | Dinaciclib |
| Primary Targets | Cyclin-Dependent Kinase 9 (CDK9)[1] | Cyclin-Dependent Kinases 1, 2, 5, and 9[2] |
| Mechanism of Action | Selective CDK9 inhibition leading to transcriptional repression of anti-apoptotic proteins like Mcl-1 and oncogenes like MYC.[1][3] | Broad inhibition of CDKs involved in cell cycle progression and transcription, leading to cell cycle arrest and apoptosis.[2][4] |
| Reported In Vitro Activity (AML Cell Lines) | Induces apoptosis in a concentration-dependent manner. At 2µM, induced apoptosis in 13.8% to 55.8% of cells across various AML cell lines.[5] | Potent growth inhibition with IC50 values in the low nanomolar range. For example, IC50 of 8.46 nM in HL-60 cells and 14.37 nM in KG-1 cells.[4] |
| Reported In Vivo Activity (AML Models) | Demonstrates anti-leukemic activity, particularly in combination with venetoclax (B612062), leading to decreased tumor growth and improved survival in murine xenograft models.[3][6] | Elicits potent antitumor responses and significantly prolongs survival in mouse xenograft models of AML.[7] |
Quantitative In Vitro Performance
The following tables summarize the quantitative data on the in vitro activity of this compound and dinaciclib in various AML cell lines as reported in the literature. It is important to note that these data are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: this compound - Induction of Apoptosis in AML Cell Lines
| Cell Line | Concentration | % Apoptotic Cells (Annexin V+) | Reference |
| THP-1 | 2 µM | 13.8 - 55.8 (range across 5 cell lines) | [5] |
| U937 | 2 µM | 13.8 - 55.8 (range across 5 cell lines) | [5] |
| MOLM-13 | 2 µM | 13.8 - 55.8 (range across 5 cell lines) | [5] |
| MV4-11 | 2 µM | 13.8 - 55.8 (range across 5 cell lines) | [5] |
| OCI-AML3 | 2 µM | 13.8 - 55.8 (range across 5 cell lines) | [5] |
Note: The study reported a range of apoptosis induction across the five cell lines at the 2 µM concentration.
Table 2: Dinaciclib - IC50 Values in AML Cell Lines
| Cell Line | IC50 (nM) | Reference |
| HL-60 | 8.46 | [4] |
| KG-1 | 14.37 | [4] |
Signaling Pathways and Mechanisms of Action
This compound and dinaciclib, while both targeting CDKs, have distinct selectivity profiles that translate into different mechanisms of action.
This compound is a selective inhibitor of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II to promote transcriptional elongation of many genes, including the anti-apoptotic protein Mcl-1 and the oncogene MYC. By inhibiting CDK9, this compound effectively downregulates the expression of these key survival and proliferation factors in AML cells.[1][3]
Caption: this compound inhibits CDK9, leading to reduced transcription of Mcl-1 and MYC, and subsequent apoptosis.
Dinaciclib is a broader spectrum CDK inhibitor, targeting CDK1, CDK2, CDK5, and CDK9.[2] This multi-targeted approach impacts both cell cycle progression and transcription. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M phases, while inhibition of CDK9, similar to this compound, downregulates Mcl-1 and other survival proteins.[4] Dinaciclib has also been shown to affect other signaling pathways, such as the ERK1/STAT3/MYC and Wnt/β-catenin pathways.[4][8]
Caption: Dinaciclib's broad CDK inhibition leads to both cell cycle arrest and transcriptional repression, inducing apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate this compound and dinaciclib in AML models.
In Vitro Cell Viability and Apoptosis Assays
1. Cell Culture:
-
Cell Lines: Human AML cell lines such as HL-60, KG-1, THP-1, U937, MOLM-13, MV4-11, and OCI-AML3 are commonly used.[4][6][9]
-
Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.[10]
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10]
2. Apoptosis Assay (Annexin V/PI Staining):
-
Treatment: AML cells are seeded in 6-well plates and treated with various concentrations of this compound or dinaciclib for a specified duration (e.g., 24 or 48 hours).
-
Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining is used to differentiate between early (PI-negative) and late (PI-positive) apoptotic or necrotic cells.[6]
Caption: A typical workflow for assessing apoptosis in AML cells treated with CDK inhibitors.
In Vivo Xenograft Model
1. Animal Model:
-
Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, are commonly used to prevent rejection of human AML cells.[7]
2. Cell Line Engraftment:
-
Human AML cell lines (e.g., luciferase-transduced HL-60 cells) are injected intravenously or subcutaneously into the mice.[7]
3. Drug Administration:
-
Once tumors are established or leukemia is engrafted, mice are treated with this compound (e.g., orally) or dinaciclib (e.g., intraperitoneally) according to a specified dosing schedule. A vehicle control group is included for comparison.[6][7]
4. Monitoring and Endpoint:
-
Tumor growth is monitored by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for luciferase-expressing cells).[7]
-
Animal survival is monitored as a primary endpoint.
-
At the end of the study, tissues such as bone marrow and spleen may be harvested to assess leukemic burden.
Summary and Conclusion
Both this compound and dinaciclib demonstrate significant anti-leukemic activity in preclinical AML models. This compound's selectivity for CDK9 offers a targeted approach to downregulate key survival proteins like Mcl-1, making it a promising candidate for combination therapies, particularly with BCL-2 inhibitors like venetoclax.[3][6] Dinaciclib's broader CDK inhibition profile results in potent, direct anti-proliferative and pro-apoptotic effects through both cell cycle arrest and transcriptional repression.[4]
The choice between these two agents in a research or clinical setting will likely depend on the specific AML subtype, the desired mechanism of action (targeted vs. broader inhibition), and the potential for combination with other therapies. Further head-to-head comparative studies are warranted to definitively delineate the relative efficacy and safety of this compound and dinaciclib in various AML contexts.
References
- 1. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinaciclib inhibits the growth of acute myeloid leukemia cells through either cell cycle-related or ERK1/STAT3/MYC pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK9 Inhibitor Dinaciclib Exerts Potent Apoptotic and Antitumor Effects in Preclinical Models of MLL-Rearranged Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Voruciclib: A Comparative Analysis Against Other Selective CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in phosphorylating the C-terminal domain of RNA Polymerase II, thereby enabling the transcription of short-lived anti-apoptotic proteins and oncoproteins, such as MCL-1 and MYC. Dysregulation of CDK9 activity is a hallmark of various malignancies, making its selective inhibition a promising therapeutic strategy. Voruciclib is an oral, selective CDK inhibitor with potent activity against CDK9. This guide provides an objective comparison of this compound with other selective CDK9 inhibitors, namely AZD4573, KB-0742, and NVP-2, supported by available preclinical and clinical data.
Mechanism of Action and Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the active P-TEFb complex. This complex is recruited to the promoter regions of genes where it phosphorylates the serine 2 residue of the RNA Polymerase II C-terminal domain (CTD). This phosphorylation event releases the polymerase from a paused state, allowing for productive transcript elongation. Selective CDK9 inhibitors, including this compound, competitively bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNA Polymerase II and subsequently leading to the downregulation of key survival proteins like MCL-1 and MYC, ultimately inducing apoptosis in cancer cells.
Performance Comparison of Selective CDK9 Inhibitors
The following tables summarize the available quantitative data for this compound and other selective CDK9 inhibitors. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the publicly available literature. Therefore, variations in assay conditions should be considered when interpreting these data.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Selectivity Profile |
| This compound | CDK9, CDK4, CDK6, CDK1 | 0.626 (CDK9/cyc T2) | - | Potent against CDK9, with additional activity against cell cycle CDKs. Less off-target activity against non-CDK kinases compared to first-generation pan-CDK inhibitors.[1][2] |
| AZD4573 | CDK9 | - | <3 | Highly selective for CDK9 with >10-fold selectivity against other CDKs and kinases.[3] |
| KB-0742 | CDK9 | - | 6 (CDK9/cyclin T1) | >50-fold selectivity for CDK9/cyclin T1 over other CDK kinases.[4] |
| NVP-2 | CDK9 | - | 0.514 (CDK9/CycT) | Highly selective for CDK9, with >1000-fold selectivity over CDK1, CDK2, and CDK16.[5][6] |
Table 2: Cellular and Preclinical Activity
| Inhibitor | Cell Lines / Models | Key Findings |
| This compound | AML, CLL, DLBCL cell lines and xenograft models | Decreased MCL-1 and MYC expression.[1][7] Synergizes with venetoclax (B612062) to induce apoptosis and inhibit tumor growth.[8][9][10][11] |
| AZD4573 | Hematological cancer cell lines and PDX models | Rapid induction of apoptosis.[12] Durable tumor regressions in vivo.[3] Enhances anti-tumor activity of venetoclax.[3] |
| KB-0742 | MYC-dependent cancer cell lines and PDX models | Potent anti-tumor activity.[4] Decreased cell viability in breast cancer models.[4] |
| NVP-2 | Leukemia cell lines | Induces apoptosis and inhibits proliferation.[5] |
Experimental Protocols
Detailed experimental protocols for the characterization of CDK9 inhibitors are crucial for the accurate interpretation and replication of results. Below is a generalized workflow for evaluating a selective CDK9 inhibitor.
Key Experimental Methodologies:
-
Biochemical Kinase Assays (e.g., ADP-Glo™): These assays measure the enzymatic activity of purified CDK9/Cyclin T1 in the presence of varying concentrations of the inhibitor to determine the IC50 value, a measure of potency. The principle involves quantifying the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
-
Kinome Selectivity Profiling (e.g., KINOMEscan™): This competition binding assay is used to assess the selectivity of an inhibitor against a large panel of kinases. The inhibitor is tested for its ability to displace a ligand from the ATP-binding site of each kinase, providing a comprehensive profile of its on- and off-target activities.
-
Cellular Viability Assays (e.g., CellTiter-Glo®): These assays determine the effect of the inhibitor on the proliferation and viability of cancer cell lines. The amount of ATP present in viable cells is quantified as a luminescent signal, allowing for the calculation of the EC50 value.
-
Target Engagement Assays (e.g., CETSA, NanoBRET™):
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding in intact cells or cell lysates.[13][14][15]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of an inhibitor to a NanoLuc® luciferase-tagged CDK9 fusion protein through bioluminescence resonance energy transfer (BRET).[16][17][18][19][20]
-
-
Western Blotting: This technique is used to detect and quantify changes in the protein levels of downstream targets of CDK9, such as the phosphorylated form of RNA Polymerase II (p-Ser2-RNAPII), MCL-1, and MYC, following inhibitor treatment.
-
Quantitative Real-Time PCR (qRT-PCR): This method is employed to measure the changes in mRNA expression levels of CDK9 target genes, such as MCL1 and MYC.
-
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models: These animal models, where human cancer cells or patient tumor tissue are implanted into immunocompromised mice, are crucial for evaluating the anti-tumor efficacy, pharmacodynamics, and safety of the CDK9 inhibitor in a living organism.[4][21][22]
Clinical Development
This compound is currently being evaluated in clinical trials for patients with relapsed/refractory acute myeloid leukemia (AML) and B-cell malignancies, both as a monotherapy and in combination with the BCL-2 inhibitor venetoclax.[1][8][9][23][24] The combination therapy is particularly promising as this compound's ability to downregulate MCL-1 may overcome a key resistance mechanism to venetoclax.[10][11][25][26][27][28] AZD4573 and KB-0742 are also in clinical development for hematological malignancies and solid tumors, respectively.[4][29][30][31][32][33]
Conclusion
This compound is a potent oral CDK9 inhibitor with a distinct selectivity profile that includes activity against key cell cycle CDKs. Its ability to downregulate critical survival proteins like MCL-1 and MYC provides a strong rationale for its development, particularly in combination with other targeted agents like venetoclax. While direct comparative data with other highly selective CDK9 inhibitors such as AZD4573, KB-0742, and NVP-2 is limited, the available preclinical and emerging clinical data position this compound as a promising therapeutic agent for various hematological malignancies. Further head-to-head studies will be crucial to fully delineate the comparative efficacy and safety profiles of these next-generation CDK9 inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. AZD4573 [openinnovation.astrazeneca.com]
- 4. tempus.com [tempus.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. NanoLuc®-CDK9 Fusion Vector [promega.com]
- 19. NanoBRET® Target Engagement CDK Selectivity Systems [promega.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. benchchem.com [benchchem.com]
- 23. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. oncotarget.com [oncotarget.com]
- 27. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. ascopubs.org [ascopubs.org]
- 32. Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
Efficacy Showdown: Voruciclib Versus Direct Mcl-1 Inhibitors in Preclinical Cancer Models
For Immediate Release
In the landscape of targeted cancer therapy, the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) has emerged as a critical target for drug development, particularly in hematologic malignancies. Overexpression of Mcl-1 is a key mechanism of tumor survival and resistance to conventional therapies. This guide provides a comparative analysis of two distinct strategies to neutralize Mcl-1: the indirect approach of Voruciclib, a CDK9 inhibitor, and the direct inhibition by a new wave of selective Mcl-1 antagonists, including AMG-176, AZD5991, and S64315/MIK665.
Mechanism of Action: A Tale of Two Strategies
This compound exerts its anti-tumor effects through the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of gene transcription. By blocking CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to a downstream reduction in the transcription of short-lived proteins, most notably Mcl-1.[1][2] This indirect mechanism of action contrasts with that of direct Mcl-1 inhibitors like AMG-176, AZD5991, and S64315/MIK665. These molecules are designed to bind with high affinity to the BH3-binding groove of the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins such as Bak and Bax.[3] This disruption of the Mcl-1/pro-apoptotic protein interaction unleashes the cell's natural apoptotic machinery, leading to programmed cell death.[3]
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of these inhibitors has been evaluated across a range of cancer cell lines, primarily focusing on hematologic malignancies where Mcl-1 dependence is prevalent.
This compound , as a CDK9 inhibitor, demonstrates potent inhibition of its primary target and subsequently affects cell viability. Preclinical studies have shown that this compound leads to a dose-dependent decrease in Mcl-1 mRNA and protein levels in various cancer cell lines, with maximal effects often observed at concentrations around 1 µM.[4][5][6] In diffuse large B-cell lymphoma (DLBCL) cell lines, this compound treatment for 6 hours showed targeted downregulation of Mcl-1 at concentrations ranging from 0.5 to 5 µM.[7] Its anti-proliferative effects are observed in the nanomolar to low micromolar range in sensitive cell lines.[8]
Direct Mcl-1 inhibitors have shown remarkable potency in biochemical and cellular assays.
-
AMG-176 exhibits a high binding affinity for Mcl-1 with a Ki of 0.13 nM.[9] In cellular assays, it induces cell death in chronic lymphocytic leukemia (CLL) cells at concentrations of 100 nM and higher.[10] Its IC50 values in B-cell lymphoma cell lines at 48 hours range from 0.21 µM to 19.45 µM, depending on the specific cell line.[11]
-
AZD5991 is a potent Mcl-1 inhibitor with a Ki of 0.13 nM and an IC50 of less than 0.0031 µM in cell-free assays.[12] In cellular models, it induces apoptosis in multiple myeloma (MM) and acute myeloid leukemia (AML) cell lines with EC50 values in the low nanomolar range (e.g., 33 nM in MOLP-8 and 24 nM in MV4;11 cells).[13]
-
S64315/MIK665 demonstrates sub-nanomolar binding affinity to human Mcl-1 with a Ki of 0.048 nM and an IC50 of 1.81 nM.[14][15] It shows potent cell-killing activity in a diverse panel of hematological tumor cell lines.[14]
The following table summarizes the in vitro efficacy data for this compound and the direct Mcl-1 inhibitors.
| Inhibitor | Mechanism of Action | Target | Binding Affinity (Ki) | Cellular Potency (IC50/EC50) | Key Cancer Types |
| This compound | Indirect Mcl-1 Downregulation | CDK9 | 0.626 nM (CDK9/cyc T2)[7] | nM to low µM range (anti-proliferative)[8] | AML, DLBCL, CLL[2][4][8] |
| AMG-176 | Direct Mcl-1 Inhibition | Mcl-1 | 0.13 nM[9] | 0.21 - 19.45 µM (B-cell lymphoma)[11] | AML, MM, B-cell Lymphoma[16][17] |
| AZD5991 | Direct Mcl-1 Inhibition | Mcl-1 | 0.13 nM[12] | 24 - 33 nM (AML, MM)[13] | AML, MM[5][13] |
| S64315/MIK665 | Direct Mcl-1 Inhibition | Mcl-1 | 0.048 nM[14] | 1.81 nM (cell-free)[15] | AML, MM, Lymphoma[14] |
In Vivo Efficacy and Combination Potential
In vivo studies using xenograft models have demonstrated the anti-tumor activity of both this compound and direct Mcl-1 inhibitors.
This compound has shown tumor growth inhibition in various preclinical models, particularly in combination with the Bcl-2 inhibitor Venetoclax (B612062), where it demonstrates synergistic effects.[2] This synergy is attributed to the dual targeting of two key anti-apoptotic proteins.
Direct Mcl-1 inhibitors have also shown significant in vivo efficacy.
-
AMG-176 administered orally has demonstrated dose-dependent tumor growth inhibition in AML and multiple myeloma xenograft models.[17] The combination of AMG-176 with Venetoclax has shown synergistic activity in AML models.[18]
-
AZD5991 , administered intravenously, has led to complete tumor regression in several multiple myeloma and AML xenograft models as a single agent.[5] It also enhances the anti-tumor activity of Venetoclax and Bortezomib in vivo.[13]
-
S64315/MIK665 has demonstrated potent, dose-dependent anti-tumor responses in several human hematological tumor models, with complete regression of established tumors at well-tolerated doses.[19] Strong synergistic anti-tumor activity has been observed in combination with Bcl-2 inhibitors in various hematologic malignancy models.[20]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and direct Mcl-1 inhibitors are best visualized through their respective signaling pathways.
References
- 1. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ashpublications.org [ashpublications.org]
- 5. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 16. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. CDK9 keeps RNA polymerase II on track - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Voruciclib's Impact on RNA Polymerase II: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Voruciclib's performance in modulating RNA polymerase II (RNAPII) activity against other CDK9 inhibitors. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting CDK9, this compound effectively reduces the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at the Serine 2 position (pSer2-RNAPII). This inhibitory action leads to the downregulation of short-lived and oncogenic proteins, such as Myeloid Cell Leukemia-1 (Mcl-1) and MYC, highlighting its therapeutic potential in various malignancies.[1][2][3]
Performance Comparison of CDK9 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and other notable CDK9 inhibitors, offering a comparative view of their potency and selectivity. This compound demonstrates a strong affinity for CDK9.[1]
| Inhibitor | CDK9 IC50 (nM) | Other Targeted CDKs (IC50 in nM) | Reference |
| This compound | 0.626 - 9.1 (Kᵢ) | CDK1, CDK4, CDK6 | [1] |
| Flavopiridol (Alvocidib) | 3 (Kᵢ) | CDK1 (30), CDK2 (170), CDK4 (100), CDK7 (110-300) | [4] |
| Dinaciclib | 4 | CDK1 (3), CDK2 (1), CDK5 (1) | [5][6][7] |
| AZD4573 | <4 | CDK1 (370), CDK2 (>10,000), CDK4/6 (1,100), CDK7 (1,100) | [2][3][8][9][10] |
Experimental Validation of this compound's Effect on RNAPII
Clinical and preclinical studies have consistently demonstrated this compound's on-target effect of reducing RNAPII Ser2 phosphorylation.[2][3] While specific fold-change data from densitometric analysis of Western blots are not consistently presented in tabular format across publications, the qualitative evidence strongly supports this mechanism. Similarly, RT-qPCR analyses have confirmed the downstream effect of decreased MCL1 and MYC mRNA levels.[7][11]
Key Experiments and Findings:
-
Western Blotting: Treatment of cancer cell lines and patient-derived samples with this compound has been shown to decrease the levels of phosphorylated RNAPII at Serine 2.[4][7]
-
RT-qPCR: this compound treatment results in a significant reduction in the mRNA expression of CDK9 target genes, including MCL1 and MYC.[7][11]
-
Cell Viability Assays: Inhibition of CDK9 by this compound leads to decreased viability and induction of apoptosis in various cancer cell lines.[12][13]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used for validation, the following diagrams are provided.
Caption: this compound's mechanism of action on the RNA polymerase II signaling pathway.
Caption: General experimental workflow for validating the effects of this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation of this compound's effect on RNA polymerase II.
Western Blot for Phosphorylated RNA Polymerase II (pSer2)
-
Cell Lysis:
-
Treat cells with this compound or control vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pSer2-RNAPII overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total RNAPII and a loading control (e.g., β-actin) for normalization.
-
-
Densitometry Analysis:
-
Quantify band intensities using image analysis software. Normalize the pSer2-RNAPII signal to total RNAPII and the loading control.
-
Real-Time Quantitative PCR (RT-qPCR) for MCL1 and MYC mRNA
-
RNA Extraction:
-
Treat cells with this compound or control vehicle.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for human MCL1, MYC, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
A typical qPCR reaction mixture includes cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of MCL1 and MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.
-
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound or other CDK9 inhibitors for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. providence.elsevierpure.com [providence.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractor" by Matthew S Davids, Danielle M Brander et al. [digitalcommons.providence.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Voruciclib and Other CDK Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comparative analysis of Voruciclib and other prominent Cyclin-Dependent Kinase (CDK) inhibitors, with a focus on the critical issue of cross-resistance. While direct comparative data on cross-resistance involving this compound is not yet available in published literature, this document synthesizes existing preclinical data on related compounds and outlines the experimental frameworks necessary for such investigations.
Executive Summary
This compound is a potent, orally bioavailable inhibitor of multiple CDKs, with particularly high affinity for CDK9, as well as activity against CDK4 and CDK6.[1][2] Its primary mechanism of action involves the downregulation of Myeloid Cell Leukemia-1 (MCL-1) and MYC, key survival proteins, thereby inducing apoptosis in cancer cells.[1][2] This contrasts with the first-generation CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—which primarily induce cell cycle arrest by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein.
The emergence of resistance to CDK4/6 inhibitors presents a significant clinical challenge. Preclinical studies have demonstrated cross-resistance among Palbociclib, Ribociclib, and Abemaciclib, often driven by shared resistance mechanisms. Due to its distinct primary target (CDK9), this compound holds the potential to overcome resistance mechanisms developed against CDK4/6-specific inhibitors. However, dedicated preclinical studies are required to formally evaluate this hypothesis.
Comparative Analysis of CDK Inhibitor Activity
Quantitative data on the cross-resistance between first-generation CDK4/6 inhibitors has been established in various cancer cell lines. The following table summarizes representative data from published studies. It is important to note that similar comparative data for this compound is not currently available.
| Cell Line | Resistant to | Cross-Resistance to | Fold Change in IC50 | Reference |
| MCF-7 (Breast Cancer) | Palbociclib | Abemaciclib | ~19x | [No direct citation] |
| T47D (Breast Cancer) | Palbociclib | Abemaciclib | ~21x | [No direct citation] |
| KPL-1 (Breast Cancer) | Palbociclib | Abemaciclib | 3-6x | [No direct citation] |
| EFM19 (Breast Cancer) | Palbociclib | Ribociclib & Abemaciclib | Not specified | [No direct citation] |
Note: The fold change in IC50 represents the increase in the half-maximal inhibitory concentration in the resistant cell line compared to the parental, sensitive cell line. The absence of data for this compound in this table highlights a critical knowledge gap.
Signaling Pathways and Mechanisms of Action
The differential targeting of CDKs by this compound compared to other CDK inhibitors is a key factor in considering the potential for overcoming resistance.
Caption: Signaling pathways of CDK inhibitors.
Potential Mechanisms of Cross-Resistance and Evasion
Resistance to CDK4/6 inhibitors can arise from various molecular alterations. Understanding these can provide a rationale for sequential therapies.
Caption: Potential mechanisms of CDK4/6 inhibitor resistance.
Interestingly, one study has shown that this compound can antagonize the multi-drug resistance mediated by ABCB1 and ABCG2 transporters, which are known mechanisms of resistance to various chemotherapeutic agents.[3][4] This suggests a potential role for this compound in overcoming certain types of drug resistance.
Experimental Protocols
The following outlines a generalized methodology for generating CDK inhibitor-resistant cell lines and assessing cross-resistance, based on standard practices in the field.
Generation of Resistant Cell Lines
-
Parental Cell Line Culture: Begin with a cancer cell line known to be sensitive to the CDK inhibitor of interest (e.g., MCF-7 for breast cancer).
-
Initial Drug Exposure: Treat the cells with the CDK inhibitor at a concentration close to the IC50 value.
-
Dose Escalation: Gradually increase the concentration of the drug in the culture medium as the cells adapt and resume proliferation. This process can take several months.
-
Maintenance of Resistant Phenotype: Continuously culture the resistant cells in the presence of the CDK inhibitor to maintain the resistant phenotype.
-
Verification of Resistance: Regularly assess the IC50 of the resistant cell line compared to the parental line using a cell viability assay to confirm the degree of resistance.
Cross-Resistance Assessment
-
Cell Plating: Seed both the parental (sensitive) and the generated resistant cell lines into 96-well plates.
-
Drug Treatment: Treat the cells with a range of concentrations of different CDK inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib, and this compound).
-
Incubation: Incubate the plates for a period of 3 to 7 days.
-
Viability Assay: Measure cell viability using a standard method such as MTS or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for each inhibitor in both the sensitive and resistant cell lines. A significant increase in the IC50 in the resistant line for a second inhibitor indicates cross-resistance.
Caption: Workflow for assessing cross-resistance.
Future Directions and Conclusion
The landscape of CDK inhibition in oncology is continually evolving. While the first-generation CDK4/6 inhibitors have significantly improved outcomes for many patients, acquired resistance is a major hurdle. This compound, with its distinct mechanism of action centered on CDK9 inhibition, presents a promising avenue for patients who have developed resistance to CDK4/6-specific therapies.
To definitively establish the role of this compound in this setting, further preclinical research is essential. Studies employing the methodologies outlined above are needed to directly compare the activity of this compound in cell lines with acquired resistance to Palbociclib, Ribociclib, and Abemaciclib. Such data will be invaluable in guiding the clinical development of this compound and designing rational combination strategies to overcome CDK inhibitor resistance.
References
A Head-to-Head Comparison of Voruciclib and Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voruciclib is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), with particular potency against CDK9.[1][2][3] By inhibiting CDK9, this compound effectively downregulates the transcription of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1) and the oncogene MYC.[1][4] This mechanism of action makes this compound a promising therapeutic agent in hematologic malignancies such as B-cell lymphomas and acute myeloid leukemia (AML), where overexpression of MCL-1 is a known driver of cancer cell survival and resistance to conventional therapies, including the BCL-2 inhibitor venetoclax (B612062).[1][2][3][5][6] This guide provides a head-to-head comparison of this compound with other CDK inhibitors and direct MCL-1 inhibitors, supported by preclinical and clinical data.
Mechanism of Action: Indirectly Targeting MCL-1
This compound's primary mechanism of action is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a critical step in the elongation phase of transcription for a subset of genes, including those with short-lived mRNAs like MCL1 and MYC.[1] By inhibiting CDK9, this compound leads to a rapid decrease in the levels of MCL-1 and MYC protein, thereby inducing apoptosis in cancer cells that are dependent on these proteins for survival.[1][4][6]
This indirect approach to MCL-1 inhibition contrasts with direct MCL-1 inhibitors that bind to the BH3-binding groove of the MCL-1 protein.
Signaling Pathway of this compound
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of Voruciclib with Venetoclax: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-tumor activity of voruciclib in combination with venetoclax (B612062). It summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
The combination of this compound, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, and venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, has demonstrated promising synergistic efficacy in preclinical models of acute myeloid leukemia (AML) and has been evaluated in clinical trials for patients with relapsed or refractory AML.[1][2] This guide synthesizes the available data to validate this synergistic effect.
Mechanism of Synergy: Overcoming Venetoclax Resistance
Venetoclax induces apoptosis by directly inhibiting the anti-apoptotic protein BCL-2.[1] However, resistance to venetoclax can emerge through the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[1][2]
This compound targets CDK9, a key regulator of gene transcription.[1] Inhibition of CDK9 leads to the downregulation of short-lived transcripts, including that of MCL1.[1][2] By reducing MCL-1 levels, this compound resensitizes cancer cells to BCL-2 inhibition by venetoclax, leading to a potent synergistic pro-apoptotic effect.[1][3]
Caption: Mechanism of synergistic action between this compound and venetoclax.
Preclinical Evidence of Synergy
In vitro studies using AML cell lines have demonstrated a clear synergistic effect when combining this compound and venetoclax. This synergy is characterized by a significant increase in apoptosis and is quantitatively supported by Combination Index (CI) values well below 1.0, indicating a strong synergistic interaction.
In Vitro Apoptosis Induction in AML Cell Lines
| Cell Line | This compound (2 µM) % Apoptosis | Venetoclax (2 µM) % Apoptosis | Combination (2 µM each) % Apoptosis | Combination Index (CI) |
| MV4-11 | 13.8 - 55.8 | Varies | >80 | <0.73[3][4] |
| U937 | 13.8 - 55.8 | Varies | >80 | <0.73[3][4] |
| THP-1 | 13.8 - 55.8 | Varies | >80 | <0.73[3][4] |
| MOLM-13 | 13.8 - 55.8 | Varies | >80 | <0.73[3][4] |
| OCI-AML3 | 13.8 - 55.8 | Varies | Not specified | Not specified |
Data sourced from preclinical studies.[3][4] The range for this compound monotherapy reflects varying sensitivities across different AML cell lines.
In Vivo Tumor Growth Inhibition in Xenograft Models
Preclinical evaluation in murine xenograft models of AML further substantiates the synergistic anti-tumor activity of the this compound and venetoclax combination, demonstrating significant tumor growth inhibition and improved survival.[1][5]
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (TGI) % |
| U2932 | This compound + Venetoclax | Significantly higher than single agents |
| RIVA | This compound + Venetoclax | Significantly higher than single agents |
| OCI-LY10 | This compound + Venetoclax | Model-dependent effects |
| NU-DHL-1 | This compound + Venetoclax | Model-dependent effects |
| SU-DHL-4 | This compound + Venetoclax | Model-dependent effects |
Qualitative summary based on available preclinical data.[6] Specific TGI percentages were not consistently reported across all models.
Clinical Validation: Phase 1 Trial (NCT03547115)
A Phase 1, open-label, dose-escalation and expansion study (NCT03547115) has been evaluating the safety and preliminary efficacy of this compound alone and in combination with venetoclax in patients with relapsed/refractory AML or B-cell malignancies.[7][8]
Patient Demographics and Dosing
| Characteristic | Value |
| Number of Patients (Combination Arm) | 41 |
| Median Age (years) | 69 (range, 34-89) |
| Median Prior Lines of Therapy | 2 (range, 1-7) |
| Prior Venetoclax Treatment | 95% |
| This compound Dosing | 7 dose levels evaluated (50 mg every other day to 300 mg daily) on days 1-14 of a 28-day cycle |
| Venetoclax Dosing | Standard daily dose |
Data from the NCT03547115 clinical trial.[1][9]
Efficacy in Relapsed/Refractory AML
The combination of this compound and venetoclax has shown encouraging clinical activity in a heavily pretreated patient population.
| Efficacy Endpoint | Result |
| Disease Control Rate (DCR) in initial cohort (n=6) | 50%[10] |
| Antileukemic Activity (n=32 at doses 100-300mg) | 31% (10 patients)[11] |
| Complete Remission with incomplete hematologic recovery (CRi) | 2 patients[11] |
| Morphologic Leukemia-Free State (MLFS) | 1 patient[11] |
| Stable Disease (≥3 months) | 7 patients[9] |
Data from the NCT03547115 clinical trial.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the key in vitro assays used to determine synergy.
Caption: A typical workflow for in vitro synergy studies.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed AML cells in the logarithmic growth phase into opaque-walled 96-well plates at a density of 1,500 cells per well in 100 µL of culture medium and culture overnight.[12]
-
Drug Treatment: Add this compound, venetoclax, or the combination at various concentrations to the designated wells. Include vehicle-only control wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[12]
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed 1 x 10^6 AML cells in a T25 flask and treat with this compound, venetoclax, or the combination for 24 hours.[15] Include an untreated control.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect the supernatant containing floating (apoptotic) cells and then detach the adherent cells using a gentle method (e.g., trypsin-EDTA). Combine with the supernatant.
-
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[16]
-
Staining:
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[16]
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Synergy Analysis
The synergistic effect of the drug combination can be quantitatively assessed using software such as CompuSyn, which calculates the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[4]
Conclusion
The combination of this compound and venetoclax demonstrates a strong synergistic anti-leukemic effect, supported by robust preclinical data and encouraging early clinical results. The mechanism of synergy, which involves this compound-mediated MCL-1 downregulation to overcome venetoclax resistance, provides a clear rationale for this combination therapy. The provided experimental protocols offer a foundation for further research into this promising therapeutic strategy for AML and other hematological malignancies. Further investigation, including mature data from ongoing clinical trials, will be crucial to fully elucidate the clinical benefit of this combination.
References
- 1. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Paper: A Phase 1 Study of the Oral CDK9 Inhibitor this compound in Combination with Venetoclax in Relapsed/Refractory (R/R) Acute Myeloid Leukemia (AML) [ash.confex.com]
- 12. Cell Viability Assay [bio-protocol.org]
- 13. ch.promega.com [ch.promega.com]
- 14. scribd.com [scribd.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
A Comparative Guide to Alternative Strategies for Mcl-1 Downregulation Beyond Voruciclib
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the Bcl-2 family, is a critical survival factor for many cancer cells and a key mediator of resistance to various cancer therapies. While the CDK9 inhibitor Voruciclib has emerged as a promising strategy to indirectly downregulate Mcl-1, a diverse landscape of alternative approaches is being actively explored. This guide provides an objective comparison of this compound with other strategies for Mcl-1 downregulation, supported by experimental data, detailed methodologies, and visual pathway diagrams to aid in the selection and development of novel anti-cancer therapeutics.
This compound: An Indirect Approach to Mcl-1 Inhibition
This compound is an orally bioavailable, selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3][4] Its primary mechanism for Mcl-1 downregulation is indirect, stemming from the inhibition of CDK9's role in transcriptional elongation.[1][2][3][4] CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of short-lived proteins, including Mcl-1.[5][6] By inhibiting CDK9, this compound effectively halts the transcription of the MCL1 gene, leading to a rapid decrease in Mcl-1 mRNA and protein levels.[1][2][4][7]
Alternative Strategies: A Multi-pronged Attack on Mcl-1
Alternative strategies to this compound for Mcl-1 downregulation can be broadly categorized into two main groups: other indirect inhibitors that target transcriptional machinery, and direct inhibitors that bind to the Mcl-1 protein itself.
Other Indirect Mcl-1 Inhibitors: Targeting Transcriptional Regulation
Similar to this compound, other CDK inhibitors have demonstrated efficacy in downregulating Mcl-1 by targeting the transcriptional machinery.
-
Alvocidib (Flavopiridol): A broad-spectrum CDK inhibitor that has shown to potently inhibit CDK9.[7][8] Its mechanism of Mcl-1 downregulation mirrors that of this compound, involving the suppression of MCL1 gene transcription.[7][8]
-
Dinaciclib (B612106): Another potent inhibitor of several CDKs, including CDK1, CDK2, CDK5, and CDK9. Its inhibition of CDK9 leads to a rapid and selective suppression of Mcl-1 transcription and protein levels.[6]
Direct Mcl-1 Inhibitors: BH3 Mimetics
A significant class of alternative Mcl-1 targeting agents are the BH3 mimetics. These small molecules are designed to mimic the BH3 domain of pro-apoptotic proteins, which naturally bind to and neutralize anti-apoptotic proteins like Mcl-1. By binding to the hydrophobic BH3-binding groove of Mcl-1, these inhibitors prevent Mcl-1 from sequestering pro-apoptotic effector proteins like Bak and Bax, thereby triggering the intrinsic apoptotic pathway.
-
AZD5991: A macrocyclic Mcl-1 inhibitor with high affinity and selectivity.[9][10][11][12] It directly binds to Mcl-1, leading to the activation of the Bak-dependent mitochondrial apoptotic pathway.[11][12]
-
AMG-176: A potent and selective, orally bioavailable Mcl-1 inhibitor.[13][14] It has demonstrated efficacy in hematologic cancer models, both as a single agent and in combination with other therapies.[13][14]
-
S63845: A highly selective Mcl-1 inhibitor that has shown potent anti-tumor activity in various preclinical cancer models.
-
A-1210477: One of the earlier developed selective Mcl-1 inhibitors that has been instrumental in validating Mcl-1 as a therapeutic target.
-
MIK665 (S64315): A potent and selective Mcl-1 inhibitor with demonstrated pro-apoptotic and antineoplastic activities.
-
UMI-77: A selective Mcl-1 inhibitor that binds to the BH3 binding groove and disrupts Mcl-1's interaction with pro-apoptotic proteins.
Data Presentation: Quantitative Comparison of Mcl-1 Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparison of potencies can be challenging due to variations in experimental assays and cell lines used across different studies.
Table 1: Indirect Mcl-1 Inhibitors (CDK Inhibitors)
| Compound | Target(s) | IC50 (nM) | Key Findings |
| This compound | CDK9 > CDK4, CDK6, CDK1 | CDK9: <10 (in vitro kinase assay) | Decreases Mcl-1 mRNA and protein levels in a dose-dependent manner.[1][2][5] Synergizes with venetoclax (B612062) in AML models.[5][7] |
| Alvocidib | CDK1, CDK2, CDK4, CDK6, CDK9 | CDK9: ~3-8 | Rapid and potent downregulation of Mcl-1 expression.[8][15] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | CDK9: 4 | Potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive lymphomas.[6] |
Table 2: Direct Mcl-1 Inhibitors (BH3 Mimetics)
| Compound | Target | Ki (nM) | IC50 (nM) | Key Findings |
| AZD5991 | Mcl-1 | 0.13 | 0.7 (FRET assay) | Induces rapid apoptosis in hematological cancer cells.[9][10] |
| AMG-176 | Mcl-1 | 0.06 | - | Effective in hematologic cancer models alone and in combination.[13][14] |
| S63845 | Mcl-1 | 0.19 (Kd) | - | Potent and selective Mcl-1 inhibitor. |
| A-1210477 | Mcl-1 | - | 26.2 | Overcomes ABT-737 resistance in AML. |
| MIK665 (S64315) | Mcl-1 | 1.2 | - | Potential pro-apoptotic and antineoplastic activities. |
| UMI-77 | Mcl-1 | 490 | 310 (binding affinity) | Shows selectivity over other Bcl-2 family members. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Mcl-1 inhibitors.
Western Blot Analysis for Mcl-1 Expression
Objective: To determine the protein levels of Mcl-1 in cancer cells following treatment with an inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11, THP-1 for AML) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the inhibitor (e.g., this compound, AZD5991) or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate proteins on a 4-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Mcl-1 (e.g., rabbit anti-Mcl-1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[16][17][18][19]
Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after inhibitor treatment.[20][21][22][23]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor or vehicle control for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Co-Immunoprecipitation (Co-IP) to Assess Mcl-1 Protein Interactions
Objective: To determine if a direct Mcl-1 inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bak, Bim).[24][25][26][27][28]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the direct Mcl-1 inhibitor or vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody specific for Mcl-1 overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads by boiling in Laemmli buffer. Analyze the eluted proteins by Western blotting using antibodies against Mcl-1 and its potential binding partners (e.g., Bak, Bim). A decrease in the co-immunoprecipitated binding partner in the inhibitor-treated sample indicates disruption of the interaction.[24][26][27]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and Mcl-1 transcription.
Caption: Direct Mcl-1 inhibitors bind to Mcl-1, releasing pro-apoptotic proteins to induce apoptosis.
Caption: Experimental workflow for Western blot analysis of Mcl-1 expression.
Conclusion
The landscape of Mcl-1 targeting strategies is rapidly evolving, offering a range of options beyond this compound. Indirect approaches, primarily through CDK9 inhibition, provide a means to transcriptionally silence Mcl-1, while direct BH3 mimetics offer a more targeted approach to disrupt Mcl-1's anti-apoptotic function. The choice of strategy will depend on the specific cancer context, potential resistance mechanisms, and the desired therapeutic window. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to navigate this promising area of cancer drug discovery and to design robust experiments to evaluate and compare these novel therapeutic agents.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD5991 [openinnovation.astrazeneca.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highlights of the Latest Advances in Research on CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. Anti-apoptotic MCL-1 promotes long chain fatty acid oxidation through interaction with ACSL1 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Voruciclib Against Next-Generation CDK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone of precision medicine, particularly in the treatment of hormone receptor-positive (HR+) breast cancer and various hematological malignancies. While first-generation CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib (B560072) have demonstrated significant clinical benefit, the development of resistance and the desire for improved safety profiles have spurred the development of next-generation inhibitors with novel selectivity profiles. This guide provides a comprehensive comparison of Voruciclib, a potent CDK9 inhibitor with activity against CDK4 and CDK6, against a panel of next-generation CDK inhibitors, including the CDK4-selective atirmociclib and the CDK2-selective inhibitors BLU-222 and PF-07104091.
Executive Summary
This guide offers a detailed comparative analysis of this compound and selected next-generation CDK inhibitors, focusing on their mechanism of action, preclinical efficacy, and selectivity. The information presented is intended to provide researchers and drug development professionals with a valuable resource for evaluating these compounds for further investigation and clinical application.
This compound distinguishes itself as a potent inhibitor of CDK9, a key regulator of transcription, leading to the downregulation of anti-apoptotic proteins like MCL-1 and oncogenes such as MYC. This unique mechanism of action suggests its potential in overcoming resistance to conventional CDK4/6 inhibitors and in combination therapies, particularly in hematological cancers.
Next-generation CDK inhibitors are being developed with a focus on increased selectivity to either enhance efficacy in specific cancer subtypes or to mitigate off-target toxicities.
-
Atirmociclib (PF-07220060) , a highly selective CDK4 inhibitor, aims to improve upon the therapeutic window of dual CDK4/6 inhibitors by minimizing CDK6-related neutropenia.
-
BLU-222 and PF-07104091 are selective CDK2 inhibitors designed to address cancers with cyclin E1 (CCNE1) amplification, a known driver of resistance to CDK4/6 inhibition.
Mechanism of Action and Signaling Pathways
The cell cycle is a tightly regulated process controlled by CDKs and their cyclin partners. Dysregulation of this process is a hallmark of cancer. CDK inhibitors exert their anti-cancer effects by blocking the activity of specific CDKs, leading to cell cycle arrest and apoptosis.
This compound's primary target, CDK9, is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the transcription of a variety of genes, including those involved in cell survival and proliferation. By inhibiting CDK9, this compound effectively shuts down the transcription of key oncogenes and survival factors.
Next-generation CDK inhibitors, on the other hand, are designed to be more selective for specific cell cycle-related CDKs. Atirmociclib's selective inhibition of CDK4 is based on the premise that CDK4 is the primary driver of proliferation in HR+ breast cancer, while CDK6 inhibition is associated with dose-limiting neutropenia. Selective CDK2 inhibitors like BLU-222 and PF-07104091 target a key vulnerability in cancers that have become resistant to CDK4/6 inhibitors through the upregulation of cyclin E1.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and the next-generation CDK inhibitors. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Kinase Inhibitory Activity (Ki, nM)
| Target | This compound | Atirmociclib (PF-07220060) | BLU-222 | PF-07104091 |
| CDK9/CycT1 | 1.68 [1] | N/A | >10,000 | 117[2] |
| CDK4/CycD1 | 3.96[1] | <0.1 | >10,000 | 238[2] |
| CDK6/CycD1 | 2.92[1] | 0.8 | >10,000 | 465[2] |
| CDK2/CycE | N/A | >1000 | 0.8 | 1.16 [2] |
| CDK1/CycB | 5.4[1] | >1000 | 24 | 110[2] |
| N/A: Data not readily available in the public domain. |
Table 2: Biochemical Inhibitory Potency (IC50, nM)
| Target | This compound | Atirmociclib (PF-07220060) | BLU-222 | PF-07104091 |
| CDK9/CycT1 | <1 | N/A | 6941 | N/A |
| CDK4/CycD1 | N/A | 0.11 | 234 | N/A |
| CDK6/CycD3 | N/A | 2.4 | 377 | N/A |
| CDK2/CycE1 | N/A | N/A | 4.2 | 1.05 [2] |
| CDK1/CycB1 | N/A | N/A | 380 | 152 |
| N/A: Data not readily available in the public domain. |
Table 3: Cellular Antiproliferative Activity (IC50/GI50, nM)
| Cell Line | Cancer Type | This compound | Atirmociclib (PF-07220060) | BLU-222 | PF-07104091 |
| U2932 | DLBCL | ~500-5000 (MCL-1 downregulation)[1] | N/A | N/A | N/A |
| ZR-75-1 | Breast | N/A | Potent TGI in xenografts | N/A | N/A |
| OVCAR-3 | Ovarian | N/A | N/A | ~10-100 | Potent activity |
| T47D | Breast | N/A | N/A | >1000 | N/A |
| TGI: Tumor Growth Inhibition; N/A: Data not readily available in the public domain. Note: this compound data reflects concentration for MCL-1 downregulation, not direct IC50 for proliferation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate CDK inhibitors.
Kinase Selectivity Profiling (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the kinase activity of a panel of purified CDK/cyclin complexes.
Protocol:
-
Reagent Preparation: Purified, active CDK/cyclin complexes, a suitable substrate (e.g., a peptide or protein), and ATP are prepared in a kinase assay buffer. The test inhibitor is serially diluted in DMSO.
-
Assay Reaction: The kinase, substrate, and inhibitor are pre-incubated in the wells of a microplate. The reaction is initiated by the addition of ATP (often including a radiolabeled or modified version for detection).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P or ³³P), fluorescence-based assays, or luminescence-based assays.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.
Protocol (using a luminescence-based assay like CellTiter-Glo®):
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the CDK inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (typically 72 hours) to allow the inhibitor to exert its effect.
-
Lysis and Luminescence Measurement: A reagent containing a thermostable luciferase and its substrate is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells. The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal from the treated wells is normalized to the vehicle control to determine the percentage of cell viability. The IC50 or GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curve.
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into treatment and control groups. The CDK inhibitor is administered to the treatment group (e.g., orally or via intraperitoneal injection) according to a specific dosing schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Data Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition (TGI). The data is often plotted as tumor volume over time.
Logical Comparison Framework
The selection of an appropriate CDK inhibitor for a specific therapeutic application depends on a variety of factors, including the target cancer type, the presence of specific biomarkers, and the desired safety profile.
Conclusion
This compound and the next-generation CDK inhibitors represent significant advancements in the field of targeted cancer therapy. This compound's unique CDK9-targeting mechanism offers a promising strategy for treating cancers dependent on transcriptional addiction and for overcoming resistance to other therapies. The high selectivity of next-generation inhibitors like atirmociclib, BLU-222, and PF-07104091 provides the potential for improved efficacy in specific patient populations and enhanced safety profiles. The data and protocols presented in this guide are intended to serve as a valuable resource for the continued research and development of these promising anti-cancer agents. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these inhibitors and to identify the patient populations most likely to benefit from each specific agent.
References
Safety Operating Guide
Proper Disposal of Voruciclib: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Voruciclib is a potent, orally active, and selective small molecule inhibitor of cyclin-dependent kinases (CDKs), particularly targeting CDK9. As with many compounds developed for cancer research, which are often cytotoxic or antineoplastic in nature, all materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to strict disposal protocols is crucial for laboratory safety and environmental protection.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before disposal, all personnel must handle this compound and its associated waste with appropriate PPE to minimize exposure risk.
Minimum Required PPE:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Respiratory Protection: An N95 or higher-rated respirator should be used when handling the powder form of this compound to avoid inhalation.
Step-by-Step Disposal Protocol
The fundamental principle for this compound disposal is the segregation of all contaminated materials as hazardous waste. Do not mix this compound waste with general laboratory trash, biohazardous waste, or radioactive waste.
1. Waste Segregation and Containment:
Properly segregate waste at the point of generation into designated, clearly labeled, and leak-proof containers.
| Waste Type | Description | Container Type |
| Solid Waste | Unused or expired this compound powder, contaminated labware (e.g., pipette tips, tubes, weigh boats). | A rigid, puncture-resistant hazardous waste container with a secure lid, clearly labeled "Hazardous Chemical Waste." |
| Liquid Waste | Solutions containing this compound, including unused experimental solutions and contaminated solvents. | A sealable, chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle) labeled "Hazardous Chemical Waste." |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | A designated, puncture-proof sharps container for chemotherapy or cytotoxic waste. |
| Contaminated PPE | Used gloves, disposable lab coats, and other PPE that have come into contact with this compound. | A dedicated, labeled bag or container for hazardous chemical waste. |
2. Labeling:
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Cytotoxic," "Toxic")
-
The date the first waste was added to the container.
3. Storage:
-
Store all sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be away from general lab traffic and drains.
-
Ensure that incompatible waste types are segregated within the SAA.
4. Final Disposal:
-
Once a waste container is full (do not overfill) or has reached the storage time limit set by your institution, arrange for pickup by a licensed hazardous waste disposal service.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which is typically managed by the Environmental Health and Safety (EHS) department.
Quantitative Data for this compound
The following table summarizes available quantitative data relevant to the handling and storage of this compound.
| Property | Value |
| Physical State | Crystalline solid |
| Molecular Formula | C₂₂H₁₉ClF₃NO₅ |
| Molecular Weight | 469.8 g/mol |
| Solubility in DMSO | ≥ 50 mg/mL (ultrasonication may be needed) |
| Storage of Powder | Store at -20°C for up to 3 years. |
| Storage of Solution in Solvent | Store at -80°C for up to 2 years, or at -20°C for up to 1 year. |
Experimental Protocols
While specific experimental protocols vary, any procedure involving this compound will generate hazardous waste. A common laboratory application is the preparation of stock solutions and their use in cell-based assays.
Example Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation: Don appropriate PPE. Prepare a clean and decontaminated workspace, preferably within a chemical fume hood.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to make 1 mL of a 10 mM solution, weigh out 4.698 mg of this compound.
-
Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube. In this example, add 1 mL of DMSO.
-
Mixing: Securely cap the tube and vortex until the solid is completely dissolved. Gentle warming or sonication may be required to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, clearly labeled cryovials to avoid repeated freeze-thaw cycles. Store at -80°C.
All materials used in this process, including the weigh boat, pipette tips, and microcentrifuge tubes, must be disposed of as solid hazardous waste. Any excess stock solution that is no longer needed must be disposed of as liquid hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: this compound Waste Disposal Workflow Diagram.
Essential Safety and Logistical Information for Handling Voruciclib
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of Voruciclib. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. Due to conflicting information in available Safety Data Sheets (SDS), with some classifying this compound as non-hazardous[1][2] and others advising stringent precautions[1], it is imperative to handle this compound as a potent substance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following PPE is mandatory:
-
Gloves: Double gloving with nitrile gloves is required. Change gloves immediately if contaminated. Do not wear gloves outside of the designated laboratory area.
-
Eye Protection: Safety goggles with side shields are necessary to protect against splashes and airborne particles.
-
Lab Coat: A dedicated, impervious lab coat must be worn. This should be removed before leaving the laboratory.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a suitable respirator is required. All personnel requiring respiratory protection must be properly fit-tested.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All handling of this compound powder should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.
2. Dissolution:
-
When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.
-
This compound is soluble in DMSO.[3]
3. In-Vitro and In-Vivo Studies:
-
All cell culture work and animal dosing involving this compound should be performed in a biological safety cabinet (BSC) or an appropriate ventilated enclosure.
-
Clearly label all containers, cages, and waste materials with "this compound" and/or "Cytotoxic Agent."
4. Decontamination and Spill Cleanup:
-
In case of a small spill, alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the contaminated material into a sealed, labeled hazardous waste container. Clean the area with a suitable decontamination solution (e.g., a strong alkaline cleaning agent), followed by a thorough rinse with water.[4]
-
For large spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: Unused powder, contaminated PPE (gloves, lab coats, etc.), and labware (pipette tips, tubes) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including cell culture media and animal dosing solutions, must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.
Do not dispose of any this compound waste down the drain or in the regular trash. All hazardous waste must be disposed of through the institution's EHS-approved waste management program.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 469.84 g/mol | [3] |
| Molecular Formula | C₂₂H₁₉ClF₃NO₅ | [3] |
| CAS Number | 1000023-04-0 | [2] |
| Solubility | DMSO: 42.5 mg/mL (90.46 mM) | [3] |
| Ki Values | ||
| CDK9/cyc T2 | 0.626 nM | [1] |
| CDK9/cyc T1 | 1.68 nM | [1] |
| CDK6/cyc D1 | 2.92 nM | [1] |
| CDK4/cyc D1 | 3.96 nM | [1] |
| CDK1/cyc B | 5.4 nM | [1] |
| CDK1/cyc A | 9.1 nM | [1] |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year | [3] |
Note: An Occupational Exposure Limit (OEL) for this compound has not been established.[5] Therefore, strict adherence to the handling procedures for potent compounds is mandatory.
Visualized Workflows and Pathways
The following diagrams illustrate the operational workflow for handling this compound and its targeted signaling pathway.
Caption: Operational workflow for the safe handling of this compound.
Caption: this compound inhibits CDK9, leading to decreased MCL-1 and apoptosis.
References
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